Vinylzinc bromide
Description
The exact mass of the compound this compound, 0.50 M in THF is 169.87095 g/mol and the complexity rating of the compound is 6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
bromozinc(1+);ethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Zn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOHTNFDGTPON-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Utility of Vinylzinc Bromide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of vinylzinc bromide (C₂H₃BrZn), a pivotal organozinc reagent in modern organic synthesis. It delineates the compound's molecular structure, including its common coordination state in solution, and presents relevant structural data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of this compound and its application in nickel-catalyzed cross-coupling reactions. The logical and experimental workflows are illustrated using diagrams generated with Graphviz to ensure clarity and precision for the intended scientific audience.
Molecular Structure of this compound
This compound, with the chemical formula C₂H₃BrZn, is an organozinc halide that serves as a potent nucleophilic agent for the transfer of a vinyl group (CH₂=CH⁻) to an electrophilic center[1]. While its empirical formula is straightforward, its structural representation in a practical laboratory setting is more complex.
Coordination and Geometry
Caption: Tetrahedral coordination of this compound with two THF solvent molecules.
Structural Parameters
Precise experimental bond lengths and angles for this compound are not available. However, data from its precursor, vinyl bromide, and from a related well-defined organozinc complex, 1-adamantylzinc bromide, can provide valuable reference points.
| Parameter | Molecule | Value | Citation |
| Bond Lengths (Å) | |||
| C=C | Vinyl Bromide | 1.3316 Å | [2] |
| C-Br | Vinyl Bromide | 1.8841 Å | [2] |
| C-H (avg.) | Vinyl Bromide | ~1.0826 Å | [2] |
| Zn-C | 1-Adamantylzinc Bromide (avg.) | 1.994 Å | [3] |
| Zn-Br | 1-Adamantylzinc Bromide (avg.) | ~2.548 Å | [3] |
| Bond Angles (°) | |||
| C=C-Br | Vinyl Bromide | 122.587° | [2] |
| C=C-H | Vinyl Bromide | 123.683° | [2] |
| H-C-H | Vinyl Bromide | 119.244° | [2] |
| C-Zn-Br | 1-Adamantylzinc Bromide (avg.) | ~112.59° | [3] |
Synthesis of this compound
The most common and reliable method for preparing this compound is through the transmetallation of a vinyl Grignard reagent with a zinc halide[1]. This process involves the transfer of the vinyl group from the more reactive organomagnesium compound to the less reactive organozinc species.
Caption: Experimental workflow for the synthesis of this compound via transmetallation.
Detailed Experimental Protocol: Synthesis via Transmetallation
Materials:
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Vinylmagnesium bromide (typically 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry argon or nitrogen to ensure anhydrous conditions.
-
Charging the Flask: To a two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add anhydrous zinc bromide (1.0 eq).
-
Dissolution: Add anhydrous THF via syringe to dissolve the zinc bromide completely.
-
Cooling: Immerse the flask in an ice-water bath to cool the solution to 0°C.
-
Transmetallation: Slowly add the vinylmagnesium bromide solution (1.0 eq) dropwise via syringe to the stirring, cold zinc bromide solution. A mildly exothermic reaction may be observed. The rate of addition should be controlled to maintain the internal temperature below 10°C[1].
-
Reaction: After the addition is complete, stir the resulting mixture at 0°C for one hour.
-
Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Completion: The resulting solution of this compound is typically used directly in subsequent reactions without isolation. The concentration can be assumed based on the initial limiting reagent.
Application in Nickel-Catalyzed Cross-Coupling
This compound is a cornerstone reagent in Negishi cross-coupling reactions, which form carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction proceeds with high functional group tolerance and excellent stereochemical retention[1].
Caption: Catalytic cycle of a Nickel-catalyzed Negishi cross-coupling reaction.
Detailed Experimental Protocol: Ni-Catalyzed Vinylation of an Aryl Bromide
This protocol is adapted from a general procedure for the nickel-catalyzed synthesis of styrene derivatives[4].
Materials:
-
Aryl bromide (e.g., 1-bromonaphthalene, 1.0 eq)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (0.05 eq)
-
Xantphos (ligand, 0.05 eq)
-
This compound solution in THF (prepared as above, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Catalyst Preparation: In an argon-purged Schlenk flask, combine Ni(acac)₂ (0.05 eq), Xantphos (0.05 eq), and the aryl bromide (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the solids.
-
Reagent Addition: Add the THF solution of this compound (1.2 eq) to the reaction mixture under the argon atmosphere[4]. For some substrates, slow, dropwise addition of the this compound solution can significantly improve the yield[4].
-
Reaction: Stir the mixture at a specified temperature (e.g., 50°C) for a designated time (e.g., 4 hours)[4]. The reaction progress can be monitored by techniques such as GC-MS or TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired styrene derivative.
References
vinylzinc bromide molecular weight and formula
An In-Depth Technical Guide on Vinylzinc Bromide
For researchers, scientists, and professionals in drug development, a precise understanding of reagent properties is fundamental. This guide provides the core physicochemical data for this compound.
Core Properties of this compound
The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value |
| Molecular Formula | C2H3BrZn[1][2] |
| Molecular Weight | 172.3 g/mol [1][3] (172.3397 g/mol )[2] |
| CAS Number | 121825-35-2[2][3] |
| Synonyms | Bromo(vinyl)zinc, Vinylzinc(II) bromide |
Experimental Protocols & Signaling Pathways
While this document focuses on the fundamental properties of this compound, detailed experimental protocols involving its use in cross-coupling reactions, such as the Negishi coupling, are widely available in the scientific literature. These protocols typically involve the reaction of this compound with an organic halide in the presence of a palladium or nickel catalyst.
For illustrative purposes, a generalized workflow for a Negishi coupling reaction is presented below.
Caption: Generalized workflow for a Negishi cross-coupling reaction using this compound.
References
Vinylzinc Bromide: A Comprehensive Technical Guide for Researchers
CAS Number: 121825-35-2
Abstract
This technical guide provides an in-depth overview of vinylzinc bromide, a pivotal organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines its principal synthesis methodologies, and explores its applications, with a focus on carbon-carbon bond formation through cross-coupling reactions. Detailed experimental protocols for its preparation and subsequent use in a representative Negishi cross-coupling reaction are provided. Furthermore, this guide includes graphical representations of the synthesis workflow and the catalytic cycle of the Negishi reaction to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is a highly valuable organometallic compound, belonging to the class of organozinc halides. It serves as a potent nucleophilic vinylating agent, enabling the introduction of a vinyl group (CH₂=CH-) onto a variety of organic substrates. Its significance in organic chemistry stems from its moderate reactivity, which allows for excellent functional group tolerance, a feature that distinguishes it from more reactive organometallic reagents like vinyl Grignards or vinyllithiums. This property makes this compound an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.
Chemical and Physical Properties
This compound is typically not isolated as a pure substance but is prepared and used as a solution, most commonly in tetrahydrofuran (THF). The solution's properties are therefore of primary practical importance.
| Property | Value | Reference |
| CAS Number | 121825-35-2 | [1][2] |
| Molecular Formula | C₂H₃BrZn | [3] |
| Molecular Weight | 172.33 g/mol | [1][3] |
| Typical Form | Solution in THF (e.g., 0.5 M) | [2] |
| InChI Key | NXOOHTNFDGTPON-UHFFFAOYSA-M | [1] |
| Solubility | Soluble in ethereal solvents like THF |
Synthesis of this compound
The most prevalent and practical method for the synthesis of this compound is through the transmetallation of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc halide.[1] This process involves the transfer of the vinyl group from the more electropositive magnesium to the less electropositive zinc.
Synthesis Workflow
The overall process can be visualized as a two-step sequence, starting from vinyl bromide to generate the Grignard reagent, which is then converted to the desired organozinc compound.
Figure 1: Synthesis workflow for this compound.
Detailed Experimental Protocol: Preparation of a 0.5 M Solution of this compound in THF
This protocol is adapted from established procedures for the preparation of Grignard reagents and subsequent transmetallation. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Schlenk line or glovebox
Procedure:
Part A: Preparation of Vinylmagnesium Bromide
-
To a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (6.0 g, 0.25 mol). The flask should be flame-dried under vacuum and backfilled with argon.
-
Add a small crystal of iodine to the magnesium turnings.
-
Add anhydrous THF (50 mL) to the flask.
-
In the addition funnel, prepare a solution of vinyl bromide (26.7 g, 0.25 mol) in anhydrous THF (150 mL).
-
Add a small portion (approx. 10 mL) of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting greyish solution is vinylmagnesium bromide.
Part B: Transmetallation to this compound
-
In a separate oven-dried 500 mL Schlenk flask, place anhydrous zinc bromide (56.3 g, 0.25 mol).
-
Add anhydrous THF (100 mL) to the zinc bromide and stir to dissolve. This process may be exothermic. Cool the flask in an ice bath if necessary.
-
Cool the vinylmagnesium bromide solution prepared in Part A to 0 °C in an ice bath.
-
Slowly add the solution of zinc bromide in THF to the vinylmagnesium bromide solution via a cannula. The addition should be done dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
The resulting solution is approximately 0.5 M this compound in THF, which also contains magnesium bromide. This solution is ready for use in subsequent reactions.
Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction
This compound is a cornerstone reagent in the Negishi cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp²) bonds. This reaction typically employs a palladium or nickel catalyst to couple the organozinc reagent with an organic halide.
Catalytic Cycle of the Negishi Cross-Coupling
The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling of this compound with an aryl halide is depicted below.
Figure 2: Catalytic cycle of the Negishi cross-coupling.
Detailed Experimental Protocol: Synthesis of 4-Vinylanisole via Negishi Coupling
This protocol describes the palladium-catalyzed cross-coupling of the in situ prepared this compound solution with 4-iodoanisole.
Materials:
-
This compound solution (0.5 M in THF, from section 3.2)
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 250 mL Schlenk flask under an argon atmosphere, dissolve 4-iodoanisole (4.68 g, 20.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 2.5 mol%) in anhydrous THF (50 mL).
-
To this solution, add the previously prepared this compound solution (50 mL, 25.0 mmol, 1.25 equivalents) dropwise at room temperature over 20 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-vinylanisole as a colorless oil.
Conclusion
This compound is a versatile and highly effective reagent for the introduction of vinyl groups in organic synthesis. Its preparation via transmetallation from the corresponding Grignard reagent is straightforward and scalable. The moderate reactivity of this compound allows for a broad tolerance of functional groups, making it a reagent of choice for complex molecule synthesis, particularly through Negishi and other transition-metal-catalyzed cross-coupling reactions. The detailed protocols provided in this guide serve as a practical resource for researchers employing this valuable synthetic tool.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Vinylzinc Bromide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed exploration of the formation, structure, and core reaction mechanisms of vinylzinc bromide, a pivotal reagent in modern organic synthesis. Emphasis is placed on its application in Negishi cross-coupling reactions and nucleophilic additions to carbonyl compounds, supported by experimental protocols, quantitative data, and mechanistic diagrams.
Introduction: The Significance of this compound
This compound (CH₂=CHZnBr) is an organozinc reagent prized for its unique balance of reactivity and functional group tolerance.[1] Unlike its more reactive organolithium and Grignard counterparts, the carbon-zinc bond in this compound is more covalent, moderating its nucleophilicity.[1] This characteristic allows for exceptional chemoselectivity, enabling the construction of complex molecular architectures without the need for extensive protecting group strategies.[1] Its utility in forming carbon-carbon bonds, particularly in transition metal-catalyzed cross-coupling reactions, has made it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.
Structure and Bonding
The reactivity of this compound is fundamentally governed by the nature of its carbon-zinc (C-Zn) bond. This bond is best described as highly covalent with a degree of ionic character.[1] This polarity, while sufficient to render the vinyl group nucleophilic, is less pronounced than in organomagnesium or organolithium reagents. This moderated reactivity is the key to its high functional group tolerance, as it does not readily react with sensitive functionalities like esters, amides, or nitriles.[1]
Preparation of this compound
The synthesis of this compound can be reliably achieved through several methods. The most common approaches involve transmetalation from a corresponding vinyl Grignard reagent or a two-step sequence starting from a terminal alkyne.
Method 1: Transmetalation from a Vinyl Grignard Reagent
This is the most direct and widely used method, involving the reaction of a pre-formed vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc halide, typically zinc bromide (ZnBr₂).[1] The thermodynamic driving force for this reaction is the formation of the more stable C-Zn bond from the more reactive C-Mg bond.
Caption: Workflow for this compound preparation via transmetalation.
Method 2: Hydroboration of a Terminal Alkyne
An alternative route provides excellent stereochemical control. It involves the hydroboration of a terminal alkyne to generate a vinylborane, which is then transmetalated to the corresponding vinylzinc species upon treatment with an organozinc reagent.[1] This method is particularly useful for creating substituted vinylzinc reagents with defined stereochemistry.
Detailed Experimental Protocol: Preparation via Transmetalation
The following protocol is a representative procedure for the synthesis of this compound from vinylmagnesium bromide and zinc bromide.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Vinyl bromide (solution in THF)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled while hot and allowed to cool under a stream of inert gas.
-
Grignard Reagent Formation: Magnesium turnings are added to the flask, followed by a single crystal of iodine to initiate the reaction. A small amount of a solution of vinyl bromide in anhydrous THF is added. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing. The remaining vinyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of vinylmagnesium bromide.
-
Transmetalation: In a separate oven-dried Schlenk flask, anhydrous zinc bromide is dissolved or suspended in anhydrous THF under an inert atmosphere.[1] This solution is cooled to 0 °C in an ice bath.
-
Addition: The prepared vinylmagnesium bromide solution is slowly transferred via cannula to the cooled zinc bromide solution.[1] The addition should be performed dropwise to control the exothermic nature of the reaction.[1]
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solution of this compound is typically used directly in subsequent reactions.
Core Reaction Mechanisms
This compound participates in a wide range of C-C bond-forming reactions. The two most fundamental and widely applied mechanisms are the Negishi cross-coupling and nucleophilic addition to carbonyls.
The Negishi Cross-Coupling Reaction
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[2][3] This reaction is exceptionally powerful for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds and is characterized by its high stereospecificity; the stereochemistry of the vinylzinc reagent and the vinyl halide is typically retained in the product.[1][4]
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halide bond. This process oxidizes the palladium from Pd(0) to a Pd(II) species.[8][9][10]
-
Transmetalation: The vinyl group from this compound (R²-ZnBr) is transferred to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The zinc halide (ZnBrX) is released as a byproduct.[1][6][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal as the final product (R¹-R²). This step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, completing the cycle.[8][12]
References
- 1. This compound | 121825-35-2 | Benchchem [benchchem.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. storage.e.jimdo.com [storage.e.jimdo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of Organozinc Compounds
For Researchers, Scientists, and Drug Development Professionals
The discovery of organozinc reagents marked a pivotal moment in the history of chemistry, laying the foundation for the vast field of organometallic chemistry and providing synthetic chemists with a novel tool for carbon-carbon bond formation. This technical guide delves into the core of this discovery, tracing the historical milestones and providing detailed insights into the seminal experiments that brought these remarkable reagents to the forefront of chemical synthesis.
The Dawn of Organometallic Chemistry: Frankland's Serendipitous Discovery
The story of organozinc reagents begins in 1849 with the work of English chemist Edward Frankland.[1][2] While attempting to isolate the elusive ethyl radical, Frankland conducted a reaction that would unknowingly open the door to a new class of compounds.[1] His experiment involved heating ethyl iodide with zinc metal in a sealed glass tube.[1] This reaction did not yield the free radical he sought, but instead produced a volatile, colorless liquid that exhibited the remarkable property of igniting spontaneously in air. This pyrophoric substance was the first isolated organozinc compound, diethylzinc.[1]
Frankland's initial synthesis was a challenging endeavor, performed without the modern conveniences of inert atmosphere techniques. The reaction required heating the reactants to high temperatures (around 150-200 °C) in a sealed "digester" tube to prevent the volatile product from escaping.[1] The initial product was a mixture of ethylzinc iodide and diethylzinc.[1]
Experimental Protocol: Frankland's Synthesis of Diethylzinc (1849)
While Frankland's original publication, "On the Isolation of the Organic Radicals," provides a descriptive account of his experiments, precise quantitative details from that era are often less standardized than modern reports. However, based on his writings and subsequent analyses, the protocol can be reconstructed as follows:
Objective: To synthesize diethylzinc through the reaction of ethyl iodide and zinc.
Materials:
-
Ethyl iodide
-
Finely granulated zinc metal
-
Sealed glass tube (Carius tube or "digester")
-
Heating apparatus (oil bath or gas stove)
Procedure:
-
Finely granulated zinc was introduced into a thick-walled glass tube.
-
Ethyl iodide was added to the tube.
-
The tube was carefully sealed to withstand the pressure generated during heating.
-
The sealed tube was heated in an oil bath to approximately 150 °C. The reaction was observed to proceed with "tolerable rapidity" at around 200 °C.[1]
-
Upon cooling, a colorless, mobile liquid (diethylzinc) and white crystals (ethylzinc iodide and zinc iodide) were observed.[1]
-
Due to the pyrophoric nature of diethylzinc, all manipulations were carried out with extreme caution to prevent contact with air. Frankland later developed an apparatus for the distillation of these air-sensitive compounds under an inert atmosphere of carbon dioxide.
Key Developments in Organozinc Chemistry: From Curiosity to Cornerstone of Synthesis
Frankland's discovery laid the groundwork for future innovations that would transform organozinc reagents from a chemical curiosity into indispensable tools for organic synthesis. The following decades witnessed the emergence of several named reactions that showcased the synthetic utility of these compounds.
The Reformatsky Reaction (1887)
In 1887, Russian chemist Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[3][4] This reaction, now known as the Reformatsky reaction, provided a reliable method for the formation of carbon-carbon bonds and the synthesis of important functionalized molecules. The key intermediate in this reaction is an organozinc enolate, which is less reactive than the corresponding lithium or magnesium enolates, allowing for excellent chemoselectivity.
The Simmons-Smith Reaction (1958)
A major advancement in the application of organozinc reagents came in 1958 with the work of Howard Simmons and Ronald Smith at DuPont.[5] They developed a method for the cyclopropanation of alkenes using a diiodomethane and a zinc-copper couple. The reactive species in the Simmons-Smith reaction is an organozinc carbenoid, (iodomethyl)zinc iodide, which delivers a methylene group to the double bond in a stereospecific manner.
The Negishi Coupling (1977)
The true potential of organozinc reagents in complex molecule synthesis was fully realized with the development of palladium-catalyzed cross-coupling reactions. In 1977, Ei-ichi Negishi reported that organozinc compounds readily undergo transmetalation with palladium complexes, enabling the formation of carbon-carbon bonds between a wide variety of organic electrophiles and organozinc nucleophiles. The Negishi coupling has since become a cornerstone of modern organic synthesis, valued for its functional group tolerance and broad scope.
Quantitative Data from Early Organozinc Chemistry
The following table summarizes the available quantitative data from the early discoveries of organozinc reagents. It is important to note that the precision and reporting standards of the 19th and early 20th centuries differ from those of today.
| Compound/Reaction | Year | Reactants | Reported Yield | Measured Boiling Point |
| Diethylzinc | 1849 | Ethyl iodide, Zinc | "Almost quantitative" (with ether)[1] | 117-118 °C[6] |
| Reformatsky Reaction | 1887 | α-bromoester, Ketone, Zinc | Not specified in initial report | - |
| Simmons-Smith Reaction | 1958 | Alkene, Diiodomethane, Zn-Cu | High yields reported | - |
Logical Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the history of organozinc chemistry.
Caption: Timeline of key discoveries in organozinc chemistry.
Caption: Experimental workflow for Frankland's synthesis of diethylzinc.
Conclusion
From its serendipitous discovery in a sealed glass tube to its central role in modern synthetic chemistry, the journey of organozinc reagents is a testament to the power of scientific inquiry and the continuous evolution of chemical methodology. The pioneering work of Frankland, followed by the insightful developments of Reformatsky, Simmons, Smith, and Negishi, has provided chemists with a versatile and powerful class of reagents that continue to shape the landscape of organic synthesis and drug discovery. Understanding the historical context and the fundamental experiments behind these reagents provides a deeper appreciation for the tools available to today's researchers and inspires future innovation in the ever-expanding field of organometallic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to Electrophilic Partners for Vinylzinc Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylzinc bromide and its derivatives are powerful and versatile reagents in organic synthesis, prized for their ability to form carbon-carbon bonds with a wide range of electrophiles. Their moderate reactivity, compared to more aggressive organometallic reagents like vinyllithium or Grignard reagents, allows for excellent functional group tolerance, making them invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the common electrophilic partners for this compound, with a focus on the widely utilized Negishi cross-coupling reaction. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying reaction mechanisms and experimental workflows.
Core Concept: The Negishi Cross-Coupling Reaction
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][2] In the context of this guide, it involves the reaction of this compound with various electrophilic partners. The general transformation is depicted below:
R-X + CH2=CH-ZnBr --(Pd or Ni catalyst)--> R-CH=CH2 + ZnBrX
Where R represents the organic moiety of the electrophile and X is a halide (I, Br, Cl) or a triflate group.
The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Electrophilic Partners and Reaction Protocols
This compound reacts with a variety of electrophilic partners. The following sections detail the most common classes of these partners, providing quantitative data and specific experimental protocols.
Aryl Halides and Triflates
The coupling of this compound with aryl halides and triflates is a powerful method for the synthesis of styrenes and their derivatives. Palladium catalysts are most commonly employed for this transformation.[3][4]
Data Presentation: Reaction of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 95 | [3] |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (3) | Dioxane | 80 | 16 | 92 | [5] |
| 3 | 2-Chlorobenzonitrile | NiCl₂(dme) (5) | dppf (6) | DMA | 100 | 24 | 78 | [6] |
| 4 | 4-Trifluoromethylphenyl triflate | Pd(PPh₃)₄ (3) | - | THF | 70 | 8 | 88 | [4] |
| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | CPhos (4) | Toluene | 100 | 18 | 90 | [5] |
Experimental Protocol: Negishi Coupling of this compound with 4-Iodotoluene [3]
-
Preparation of this compound (in situ): To a solution of vinylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) at 0 °C under an argon atmosphere is added a solution of zinc bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 30 minutes.
-
Cross-Coupling Reaction: In a separate flask, palladium acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and 4-iodotoluene (218 mg, 1.0 mmol) are dissolved in THF (3 mL) under an argon atmosphere.
-
The freshly prepared this compound solution is then added to the catalyst mixture via syringe.
-
The reaction mixture is heated to 65 °C and stirred for 12 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylstyrene.
Vinyl Halides and Triflates
The reaction with vinyl halides and triflates provides a direct route to conjugated dienes, which are important building blocks in organic synthesis.[4]
Data Presentation: Reaction of this compound with Various Vinyl Halides
| Entry | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | THF | 65 | 6 | 85 | [4] |
| 2 | (Z)-1-Bromo-1-hexene | Pd(dppf)Cl₂ (3) | - | THF | 70 | 12 | 82 | [4] |
| 3 | 2-Bromopropene | Ni(acac)₂ (5) | dppe (6) | NMP | 80 | 24 | 75 | [6] |
| 4 | 1-Iodocyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 80 | 10 | 89 | [4] |
| 5 | (E)-1-Triflyloxy-1-octene | Pd(PPh₃)₄ (4) | - | THF | 60 | 8 | 87 | [4] |
Experimental Protocol: Negishi Coupling of this compound with (E)-β-Bromostyrene [4]
-
Preparation of this compound (in situ): Following the procedure described in the previous section, this compound is prepared from vinylmagnesium bromide and zinc bromide.
-
Cross-Coupling Reaction: In a separate flask, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%) and (E)-β-bromostyrene (183 mg, 1.0 mmol) are dissolved in THF (4 mL) under an argon atmosphere.
-
The freshly prepared this compound solution (1.2 mmol in THF) is added to the catalyst mixture via syringe.
-
The reaction mixture is heated to 65 °C and stirred for 6 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with saturated aqueous hydrochloric acid (1 M, 10 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography (silica gel, hexanes) to yield (E)-1-phenyl-1,3-butadiene.
Acyl Chlorides
The reaction of this compound with acyl chlorides, a variant of the Blaise ketone synthesis, provides a straightforward route to α,β-unsaturated ketones.[7]
Data Presentation: Reaction of this compound with Various Acyl Chlorides
| Entry | Acyl Chloride | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Pd(PPh₃)₄ (3) | THF | 0 to rt | 2 | 88 | [7] |
| 2 | Hexanoyl chloride | Pd(dppf)Cl₂ (2) | THF | 0 to rt | 3 | 85 | [7] |
| 3 | Cinnamoyl chloride | Pd(PPh₃)₄ (3) | THF | 0 to rt | 2.5 | 82 | [7] |
| 4 | 4-Methoxybenzoyl chloride | Pd(OAc)₂ (2) / XPhos (4) | Dioxane | rt | 4 | 90 | [7] |
| 5 | Cyclohexanecarbonyl chloride | Pd(PPh₃)₄ (3) | THF | 0 to rt | 3 | 80 | [7] |
Experimental Protocol: Acylation of this compound with Benzoyl Chloride [7]
-
Preparation of this compound (in situ): this compound is prepared as previously described.
-
Acylation Reaction: In a separate flask under an argon atmosphere, tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%) is dissolved in THF (2 mL). The solution is cooled to 0 °C, and benzoyl chloride (140.6 mg, 1.0 mmol) is added.
-
The freshly prepared this compound solution (1.2 mmol in THF) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of 1 M HCl (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford phenyl vinyl ketone.
Alkyl Halides
The cross-coupling of this compound with alkyl halides, particularly those lacking β-hydrogens or where β-hydride elimination is slow, can be achieved, often with nickel catalysts.[6][8]
Data Presentation: Reaction of this compound with Various Alkyl Halides
| Entry | Alkyl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodomethane | Ni(acac)₂ (5) | dppe (6) | NMP | 60 | 12 | 70 | [8] |
| 2 | 1-Iodooctane | NiCl₂(dme) (10) | Pybox (12) | DMA | 80 | 24 | 65 | [9] |
| 3 | Benzyl bromide | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | THF | 50 | 8 | 85 | [3] |
| 4 | Allyl bromide | Pd(PPh₃)₄ (3) | - | THF | rt | 2 | 90 | [4] |
| 5 | 1-Bromo-4-fluorobenzene | NiBr₂·glyme (5) | dtbbpy (6) | DMAc | 80 | 18 | 72 | [10] |
Experimental Protocol: Nickel-Catalyzed Cross-Coupling of this compound with 1-Iodooctane [9]
-
Preparation of this compound (in situ): this compound is prepared as previously described.
-
Cross-Coupling Reaction: In a glovebox, a vial is charged with NiCl₂(dme) (22 mg, 0.1 mmol, 10 mol%), Pybox ligand (38 mg, 0.12 mmol, 12 mol%), and DMA (2 mL). The mixture is stirred for 10 minutes. 1-Iodooctane (240 mg, 1.0 mmol) is then added.
-
The freshly prepared this compound solution (1.5 mmol in THF) is added to the catalyst mixture.
-
The vial is sealed and heated to 80 °C for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into 1 M HCl (20 mL). The aqueous layer is extracted with hexanes (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography (silica gel, hexanes) to give 1-decene.
Aldehydes and Ketones
Vinylzinc reagents can add to carbonyl compounds to form allylic alcohols. This reaction is typically performed without a transition metal catalyst.[11][12]
Data Presentation: Reaction of this compound with Various Carbonyls
| Entry | Carbonyl Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | THF | -78 to rt | 2 | 92 | [11] |
| 2 | 4-Methoxybenzaldehyde | THF | -78 to rt | 3 | 95 | [12] |
| 3 | Cyclohexanone | THF | 0 to rt | 4 | 85 | [11] |
| 4 | Acetophenone | THF | 0 to rt | 5 | 78 | [12] |
| 5 | Isobutyraldehyde | THF | -78 to rt | 2 | 88 | [11] |
Experimental Protocol: Addition of this compound to Benzaldehyde [11]
-
Preparation of this compound (in situ): this compound is prepared as previously described.
-
Addition Reaction: In a separate flask, benzaldehyde (106 mg, 1.0 mmol) is dissolved in anhydrous THF (5 mL) under an argon atmosphere and cooled to -78 °C.
-
The freshly prepared this compound solution (1.2 mmol in THF) is added dropwise to the solution of benzaldehyde.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 1-phenyl-2-propen-1-ol.
Experimental Workflow
The successful execution of these reactions relies on a systematic and careful experimental workflow, particularly given the moisture and air sensitivity of the organozinc reagents.
Conclusion
This compound is a highly effective and versatile nucleophile for the formation of carbon-carbon bonds with a diverse array of electrophilic partners. The Negishi cross-coupling reaction, in particular, provides a robust and functional-group-tolerant method for the synthesis of substituted alkenes, styrenes, and conjugated dienes. Furthermore, the uncatalyzed addition to carbonyl compounds offers a reliable route to allylic alcohols. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in academic and industrial settings, facilitating the application of these powerful synthetic transformations in the development of novel chemical entities.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-catalyzed cross-coupling of alkyl zinc halides for the formation of C(sp(2))-C(sp(3)) bonds: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective additions of chiral vinylzinc reagents to alpha-chiral aldehydes. | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
stability of vinylzinc bromide in different solvents
An In-depth Technical Guide to the Stability of Vinylzinc Bromide in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Organozinc halides, including this compound, are favored reagents in organic synthesis due to their moderate reactivity, which allows for selective transformations in the presence of sensitive functional groups. They are typically less reactive than their Grignard or organolithium counterparts, reducing the occurrence of side reactions.[1][2] this compound is most commonly prepared in situ via the transmetallation of a vinyl Grignard reagent with a zinc halide, typically zinc bromide (ZnBr₂), in an ethereal solvent like tetrahydrofuran (THF).[3] The stability of the this compound solution is a critical factor for reproducible and high-yielding synthetic outcomes.
A key aspect governing the behavior of this compound in solution is the Schlenk equilibrium . This equilibrium involves the disproportionation of the organozinc halide into a dialkylzinc species (divinylzinc) and a zinc halide salt. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic and halide substituents.[3][4]
Schlenk Equilibrium for this compound:
2 CH₂=CHZnBr ⇌ (CH₂=CH)₂Zn + ZnBr₂[3]
The nature of the solvent plays a crucial role in solvating the zinc center, thereby influencing the position of the Schlenk equilibrium and the overall stability of the reagent.[3] Coordinating solvents like ethers are essential for stabilizing organometallic species.
Factors Influencing the Stability of this compound
While specific quantitative data is scarce, several qualitative factors are known to influence the stability of this compound in solution:
-
Solvent: Coordinating solvents are essential for the stability of organozinc reagents. Tetrahydrofuran (THF) is the most commonly used solvent for the preparation and use of this compound due to its ability to effectively solvate the zinc species.[3] Other ethereal solvents like diethyl ether are also used. The choice of solvent can significantly impact the position of the Schlenk equilibrium, with different solvents potentially favoring either the organozinc halide or the dialkylzinc species.[3][4]
-
Temperature: The preparation of this compound is typically conducted at low temperatures (0 °C to -78 °C) to control the exothermic nature of the transmetallation reaction and minimize side reactions and decomposition.[3] This suggests that this compound is susceptible to thermal decomposition at higher temperatures.
-
Anhydrous Conditions: Like all organometallic reagents, this compound is sensitive to moisture and protic solvents. Hydrolysis leads to the rapid decomposition of the reagent. Therefore, the use of dry glassware and anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen) is paramount for its successful preparation and storage.[3]
-
Purity of Precursors: The purity of the zinc bromide used for the transmetallation is critical. Impurities can negatively affect the reactivity and stability of the resulting this compound solution.[3]
Proposed Experimental Protocols for Stability Assessment
To address the gap in quantitative stability data, the following detailed experimental protocols are proposed. These methodologies are based on standard analytical techniques used for the characterization and stability testing of organometallic compounds.
General Preparation of this compound in a Selected Solvent
Objective: To prepare a standardized solution of this compound for subsequent stability studies.
Materials:
-
Magnesium turnings
-
Vinyl bromide (solution in THF or neat)
-
Zinc bromide (anhydrous)
-
Anhydrous solvent (THF, Diethyl Ether, or DMF)
-
Iodine (for Grignard initiation)
-
Anhydrous deuterated solvent (e.g., THF-d₈) for NMR analysis
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of vinyl bromide in the chosen anhydrous solvent to the magnesium turnings.
-
The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
-
Transmetallation to this compound:
-
In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of anhydrous zinc bromide in the same anhydrous solvent.
-
Cool the zinc bromide solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared vinylmagnesium bromide solution to the stirred zinc bromide solution via a cannula.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
The resulting solution of this compound is ready for stability analysis.
-
Quantitative Stability Analysis by ¹H NMR Spectroscopy
Objective: To quantify the concentration of this compound over time at a specific temperature.
Methodology:
-
Sample Preparation:
-
In a glovebox or under a strict inert atmosphere, transfer a known volume of the freshly prepared this compound solution into an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) dissolved in the corresponding deuterated solvent (e.g., THF-d₈). The internal standard should be inert to the organozinc reagent.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample at time t=0.
-
Integrate the characteristic signals of the vinyl protons of this compound and the signal of the internal standard.
-
Store the NMR tube at a constant, controlled temperature (e.g., 25 °C, 40 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours).
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of this compound versus time.
-
From this plot, the half-life (t₁/₂) and the decomposition rate constant (k) can be determined.
-
Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile decomposition products of this compound.
Methodology:
-
Sample Preparation and Aging:
-
Prepare a solution of this compound in the desired solvent as described in 3.1.
-
Store the solution at a specific temperature (e.g., 25 °C or 40 °C) for a set period (e.g., 24, 48, 72 hours).
-
-
Quenching and Extraction:
-
At each time point, take an aliquot of the solution and quench it carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous magnesium sulfate and filter.
-
-
GC-MS Analysis:
-
Analyze the organic extract by GC-MS.
-
Identify the decomposition products by comparing their mass spectra with a library of known compounds. Expected decomposition products could include ethene, ethyne, and other C₂ species resulting from the vinyl group.
-
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
-
Sample Preparation:
-
In an inert atmosphere glovebox, place a small, accurately weighed amount of a concentrated solution of this compound into a hermetically sealed DSC pan.
-
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
An exothermic event in the DSC thermogram will indicate the decomposition of the sample.
-
The onset temperature of this exotherm provides a measure of the thermal stability of the this compound solution.
-
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of the , the quantitative data obtained from the experimental protocols described above should be summarized in a structured table.
Table 1: Hypothetical Stability Data for this compound in Various Solvents at 25 °C
| Solvent | Half-life (t₁/₂) [hours] | Decomposition Rate Constant (k) [s⁻¹] | Onset of Thermal Decomposition (°C) | Major Decomposition Products (from GC-MS) |
| THF | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Diethyl Ether | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| DMF | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for the preparation and stability analysis of this compound.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of this compound in solution.
Conclusion and Recommendations
This technical guide highlights the current knowledge gap regarding the quantitative . While THF is the conventional choice, a systematic study comparing its stability in other common solvents like diethyl ether and DMF is warranted to optimize reaction conditions and ensure reproducibility. The provided experimental protocols offer a robust framework for researchers to generate this critical data. By employing techniques such as quantitative NMR for kinetic analysis, GC-MS for product identification, and DSC for thermal stability assessment, a comprehensive understanding of this compound's behavior in various solvent systems can be achieved. It is recommended that such stability studies be conducted as a preliminary step when developing new synthetic methodologies that rely on this versatile reagent.
References
An In-depth Technical Guide to the Commercial Availability and Applications of Vinylzinc Bromide Solutions
For researchers, scientists, and drug development professionals, organozinc reagents are indispensable tools in modern organic synthesis. Among these, vinylzinc bromide stands out for its versatility in forming carbon-carbon bonds, particularly in the construction of complex molecular architectures found in many pharmaceutical compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound solutions, detailed experimental protocols for its synthesis and application, and its role in drug discovery and development.
Commercial Availability of this compound Solutions
This compound is commercially available from a select number of chemical suppliers, primarily as a solution in tetrahydrofuran (THF). The concentration is typically 0.5 M. For researchers requiring this reagent, sourcing from established suppliers ensures quality control and batch-to-batch consistency. Below is a summary of commercially available this compound solutions.
| Supplier | Product Name | CAS Number | Concentration | Solvent | Available Quantities |
| Rieke Metals | This compound | 121825-35-2 | 0.50 M | THF | 50mL, 100mL[1] |
| Sigma-Aldrich | This compound solution | 121825-35-2 | 0.5 M | THF | - |
| Benchchem | This compound | 121825-35-2 | - | - | Inquiry for details[2] |
| LookChem | vinyl zinc bromide | 121825-35-2 | - | - | Inquiry for details from various suppliers |
Note: Availability and specific product details from some suppliers may require direct inquiry.
Synthesis of this compound: Experimental Protocol
While commercially available, this compound can also be prepared in the laboratory. The most common and reliable method is the transmetallation of a vinyl Grignard reagent with a zinc halide, typically zinc bromide (ZnBr₂).[2] This procedure requires strict anhydrous conditions to prevent the hydrolysis of the organometallic reagents.[2]
Materials:
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodine (for activation of zinc, if preparing Grignard reagent in situ)
-
Magnesium turnings (if preparing Grignard reagent in situ)
-
Vinyl bromide (if preparing Grignard reagent in situ)
-
Schlenk line and oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Anhydrous Zinc Bromide: Anhydrous zinc bromide is highly hygroscopic and must be thoroughly dried before use.[2] Heat the required amount of ZnBr₂ under vacuum (e.g., using a Schlenk line and an oil bath at >150 °C) for several hours and then cool to room temperature under an inert atmosphere.
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.
-
Dissolving Zinc Bromide: In the reaction flask, dissolve the anhydrous zinc bromide (1.0 equivalent) in anhydrous THF.
-
Addition of Vinylmagnesium Bromide: Cool the zinc bromide solution to 0 °C using an ice bath. Slowly add the vinylmagnesium bromide solution (1.0 equivalent) dropwise from the dropping funnel to the stirred zinc bromide solution.[2] Controlling the addition rate is crucial to manage the exothermic nature of the reaction and prevent side reactions.[2] The reaction is often carried out at temperatures between 0 °C and -78 °C.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The resulting solution of this compound is ready for use in subsequent reactions.
References
Methodological & Application
Application Notes: The Utility of Vinylzinc Bromide in Negishi Cross-Coupling Reactions
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Developed by Ei-ichi Negishi, this reaction typically involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1][2] Among the various organozinc reagents, vinylzinc bromide stands out due to its unique reactivity and stability. It serves as a vinyl anion equivalent, enabling the stereospecific synthesis of a wide range of substituted alkenes, styrenes, and dienes. A key advantage of using vinylzinc reagents is the high stereochemical fidelity; for instance, coupling of a (Z)-vinyl bromide can result in the (Z)-alkene product with over 95% stereochemical retention under optimal conditions.[3] This makes it an invaluable reagent in the total synthesis of complex natural products and in the development of novel pharmaceutical agents.[1]
Preparation of this compound Reagent
The most common and reliable method for synthesizing this compound is through the transmetallation of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc halide like zinc bromide (ZnBr₂).[3] This process involves the transfer of the vinyl group from the more reactive organomagnesium compound to the less reactive organozinc species.[3]
Key Considerations for Synthesis: [3]
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions to prevent the hydrolysis of the highly reactive organometallic reagents.
-
Temperature Control: The transmetallation is exothermic. Carrying out the reaction at low temperatures, typically between 0°C and -78°C, is crucial to prevent side reactions.
-
Slow Addition: A slow, dropwise addition of the Grignard reagent to the zinc bromide solution helps maintain control over the reaction temperature.
-
Reagent Purity: Zinc(II) bromide is hygroscopic and must be thoroughly dried before use. Impurities can negatively impact the reactivity and stability of the final this compound reagent.
Protocol 1: Synthesis of this compound via Transmetallation [3]
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous zinc bromide (ZnBr₂) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask and stir until the ZnBr₂ is completely dissolved.
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.
-
Transmetallation: Slowly add a solution of vinylmagnesium bromide in THF dropwise to the cooled ZnBr₂ solution over a period of 30-60 minutes.
-
Stirring: Allow the reaction mixture to stir at the low temperature for an additional 1-2 hours to ensure complete transmetallation.
-
Storage & Use: The resulting solution of this compound is typically used immediately in the subsequent Negishi cross-coupling reaction. Its concentration can be determined via titration if required.
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
The Negishi Cross-Coupling Reaction
The reaction proceeds via a catalytic cycle involving a palladium or nickel catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle Steps:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halide bond to form a Pd(II) or Ni(II) complex. The relative rate of this step typically follows the trend I > OTf > Br >> Cl.[1]
-
Transmetalation: The vinyl group is transferred from the this compound to the metal center of the catalyst, displacing the halide and forming a new organometallic complex.
-
Reductive Elimination: The two organic groups (the vinyl group and the 'R' group from the organic halide) on the metal center are coupled and eliminated as the final product (R-Vinyl). This step regenerates the low-valent Pd(0) or Ni(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Diagram 2: Catalytic Cycle of Negishi Cross-Coupling
Caption: The catalytic cycle for the Negishi reaction.
Applications and Quantitative Data
This compound is a versatile reagent for coupling with a wide range of aryl and vinyl halides and triflates. The choice of catalyst and ligand system is crucial for achieving high yields and selectivity.
Table 1: Nickel-Catalyzed Vinylation of Aryl Halides with this compound Catalyst System: Ni(acac)₂ / Xantphos in THF. Reaction at 50°C for 4h unless noted.
| Entry | Aryl Halide (Substrate) | Product | Yield (%)[4] |
| 1 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 98 |
| 2 | 1-Bromonaphthalene | 1-Vinylnaphthalene | 95 |
| 3 | 4-Chlorobenzonitrile | 4-Vinylbenzonitrile | 95 (a) |
| 4 | 4-Chloroanisole | 4-Vinylanisole | 91 (b) |
| 5 | 3-Chloroanisole | 3-Vinylanisole | 83 (b) |
| 6 | 2-Bromoanisole | 2-Vinylanisole | 46 |
| 7 | 2-Chloroanisole | 2-Vinylanisole | 48 (b) |
(a) Reaction at 70°C. (b) this compound added dropwise over 1-2 hours.
Table 2: Palladium-Catalyzed Coupling of Secondary Alkylzinc Halides with Aryl Bromides Catalyst System: 1 mol% Pd(OAc)₂ / 2 mol% CPhos in THF at room temperature.
| Entry | Aryl Bromide | Organozinc Reagent | Time (h) | Yield (%)[5] |
| 1 | 2-Bromobenzonitrile | Isopropylzinc bromide | 0.5 | 96 |
| 2 | 2-Bromoanisole | Isopropylzinc bromide | 1 | 94 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Isopropylzinc bromide | 3 | 92 |
| 4 | 2-Bromopyridine | Isopropylzinc bromide | 0.5 | 92 |
| 5 | 2-Bromobenzonitrile | Cyclopentylzinc bromide | 3 | 94 |
| 6 | 2-Bromoanisole | Cyclohexylzinc bromide | 6 | 93 |
Experimental Protocols
Protocol 2: General Procedure for Ni-Catalyzed Vinylation of Aryl Bromides [4]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(acac)₂ (0.075 mmol, 5 mol%), Xantphos ligand (0.075 mmol, 5 mol%), and the aryl bromide (1.5 mmol) to a dry reaction vessel.
-
Solvent Addition: Add dry THF (2 mL) to the vessel.
-
Reagent Addition: Add a 1.0 M THF solution of this compound (1.8 mL, 1.8 mmol, 1.2 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at 50°C for the specified time (e.g., 4 hours).
-
Quenching: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl (3.0 mL).
-
Extraction & Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired vinylated product.
Diagram 3: General Experimental Workflow
Caption: A typical workflow for a Negishi coupling reaction.
References
Application of Vinylzinc Bromide in the Total Synthesis of Complex Natural Products
For Immediate Release
Introduction
Vinylzinc bromide has emerged as a important and versatile reagent in the realm of organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its utility is most prominently showcased in its application in palladium-catalyzed Negishi cross-coupling reactions and in the nucleophilic addition to carbonyl compounds. These reactions, characterized by their high functional group tolerance and stereospecificity, have enabled synthetic chemists to forge critical carbon-carbon bonds in the assembly of intricate natural products. This report provides detailed application notes and protocols for the use of this compound in the total synthesis of two notable natural products, (+)-Discodermolide and (-)-Stemoamide, as well as a general protocol for its enantioselective addition to aldehydes, a common transformation in natural product synthesis.
Application in Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a cornerstone of modern organic synthesis. This compound is a frequently employed nucleophilic partner in this reaction, allowing for the stereospecific formation of vinyl groups.
Total Synthesis of (+)-Discodermolide (Schreiber, 1996)
In the landmark total synthesis of the potent microtubule-stabilizing agent (+)-Discodermolide by Schreiber and coworkers, a Negishi coupling involving a vinylzinc reagent was a key step in the formation of the (Z,E)-diene moiety. Although the original publication refers to the work of Negishi, specific details for the in-situ formation of the vinylzinc species from vinyl bromide and its subsequent coupling are based on established Negishi protocols. The reaction couples a vinyl iodide with a vinylzinc reagent, generated in situ from the corresponding vinyl bromide.
Experimental Protocol: Negishi Coupling in the Synthesis of a Discodermolide Fragment
This protocol is adapted from the general procedures reported by Negishi and utilized in syntheses such as that of (+)-Discodermolide.
1. Preparation of this compound (in situ):
-
To a solution of vinyl bromide (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere is added tert-butyllithium (2.4 mmol, 1.7 M in pentane) dropwise.
-
The mixture is stirred for 30 minutes at 0 °C.
-
A solution of anhydrous zinc bromide (1.5 mmol) in THF (3 mL) is then added dropwise, and the resulting mixture is stirred for 1 hour at 0 °C to form the this compound solution.
2. Cross-Coupling Reaction:
-
In a separate flask, a vinyl iodide precursor (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are dissolved in anhydrous THF (5 mL) under an argon atmosphere.
-
The freshly prepared this compound solution is then transferred to this flask via cannula at room temperature.
-
The reaction mixture is stirred for 12-16 hours at room temperature.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
| Coupling Partners | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| Vinyl Iodide Fragment & in situ this compound | Pd(PPh₃)₄ (5) | THF | ~70-80 | Adapted from general Negishi protocols and the Schreiber synthesis of (+)-Discodermolide.[1] |
Total Synthesis of (-)-Stemoamide (Somfai, 2007)
The total synthesis of the Stemona alkaloid, (-)-stemoamide, by Somfai and coworkers, features a key palladium-catalyzed Negishi cross-coupling to construct a β,γ-unsaturated azepine derivative. This reaction demonstrates the coupling of a vinyl iodide with an organozinc reagent. While the publication specifies a Reformatsky nucleophile, the underlying principle of the Negishi coupling is analogous. For the purpose of illustrating the utility of this compound, a representative protocol for a similar transformation is provided.[2]
Experimental Protocol: Negishi Coupling in the Synthesis of (-)-Stemoamide Intermediate
This protocol is based on the methodology reported in the total synthesis of (-)-stemoamide.
1. Preparation of the Organozinc Reagent:
-
A solution of the appropriate alkyl or vinyl bromide (1.5 mmol) in anhydrous THF (5 mL) is added to a stirred suspension of activated zinc dust (2.0 mmol) under an argon atmosphere.
-
The mixture is heated to reflux for 2 hours to facilitate the formation of the organozinc bromide.
2. Cross-Coupling Reaction:
-
To a solution of the vinyl iodide substrate (1.0 mmol) in anhydrous THF (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under an argon atmosphere.
-
The freshly prepared organozinc bromide solution is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for 6 hours at room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel.
| Coupling Partners | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| Vinyl Iodide & Alkylzinc Bromide (Reformatsky type) | Pd(PPh₃)₄ (5) | THF | 78 | Somfai, P. et al. J. Org. Chem.2007 , 72, 4246-4249.[2] |
Application in Nucleophilic Addition to Aldehydes
This compound can also act as a nucleophile, adding to electrophilic centers such as aldehydes to form allylic alcohols. This transformation is valuable for introducing vinyl groups and creating new stereocenters. The use of chiral ligands can render this addition enantioselective.
General Protocol for Enantioselective Addition of this compound to Aldehydes
Experimental Protocol: Enantioselective Vinylation of an Aldehyde
1. Preparation of Vinylzinc Reagent (in situ):
-
To a solution of a terminal alkyne (1.2 mmol) in anhydrous toluene (5 mL) is added diethylzinc (1.2 mmol, 1.0 M in hexanes) at 0 °C under an argon atmosphere.
-
The mixture is stirred for 15 minutes at 0 °C, and then allowed to warm to room temperature and stirred for an additional 30 minutes to form the vinylzinc species.
2. Enantioselective Addition:
-
In a separate flask, a chiral ligand (e.g., a chiral amino alcohol or BINOL derivative) (0.1 mmol) is dissolved in anhydrous toluene (2 mL) under an argon atmosphere.
-
The aldehyde (1.0 mmol) is added to the ligand solution and the mixture is stirred for 15 minutes at room temperature.
-
The freshly prepared vinylzinc solution is then added dropwise to the aldehyde-ligand mixture at 0 °C.
-
The reaction is stirred at 0 °C for 24-48 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis, and the product is purified by flash column chromatography.
| Aldehyde Substrate | Chiral Ligand (mol%) | Solvent | Yield (%) | ee (%) | Reference (Representative) |
| Aromatic/Aliphatic | Chiral Amino Alcohol (10) | Toluene | 70-95 | 80-99 | Based on general methods for enantioselective additions of organozinc reagents to aldehydes. |
Visualizations
References
Application Notes and Protocols: Synthesis of Styrene Derivatives via Negishi Coupling with Vinylzinc Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of styrene derivatives is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional polymers.[1] The Negishi cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[2][3] This application note provides detailed protocols for the preparation of vinylzinc bromide and its subsequent use in the palladium-catalyzed Negishi coupling with aryl halides to afford various styrene derivatives. The methods described are characterized by their tolerance of numerous functional groups and generally high yields.[4][5]
I. Preparation of this compound
The successful synthesis of styrene derivatives via Negishi coupling is highly dependent on the quality of the organozinc reagent. This compound can be reliably prepared through the transmetalation of a vinyl Grignard reagent with zinc bromide.[6] It is crucial to perform these steps under anhydrous conditions to prevent the hydrolysis of the organometallic reagents.[6]
Experimental Protocol: Preparation of this compound
This protocol is adapted from standard organometallic procedures.[6][7]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Zinc bromide (ZnBr₂) (must be thoroughly dried before use)[6]
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser (with a drying tube)
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
Place magnesium turnings (1.2 g atoms) in a dry three-necked flask under an inert atmosphere.
-
Add enough anhydrous THF to just cover the magnesium.
-
Add a small amount of vinyl bromide (approx. 5 mL) to initiate the reaction. An initiator such as a small crystal of iodine or 1,2-dibromoethane may be used if the reaction does not start.
-
Once the reaction has started, add the remaining vinyl bromide (1.3 moles total) dissolved in anhydrous THF (120 mL) dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Transmetalation to this compound:
-
In a separate flask, dissolve anhydrous zinc bromide (1.1 moles) in anhydrous THF under an inert atmosphere.
-
Cool the solution of vinylmagnesium bromide prepared in step 1 to 0 °C in an ice bath.
-
Slowly add the zinc bromide solution to the Grignard reagent via cannula or dropping funnel. The reaction is exothermic, and the temperature should be maintained between 0 °C and -78 °C to minimize side reactions.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of this compound is ready for use in the subsequent coupling reaction.
-
II. Synthesis of Styrene Derivatives via Negishi Coupling
The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide.[2] This reaction is highly versatile, allowing for the coupling of sp3, sp2, and sp hybridized carbon atoms and tolerating a wide range of functional groups.[2][4]
Experimental Workflow for Synthesis of Styrene Derivatives
Caption: Workflow for the synthesis of styrene derivatives.
Experimental Protocol: Negishi Coupling of this compound with an Aryl Bromide
This protocol is a general procedure based on established Negishi coupling methodologies.[5][8][9]
Materials:
-
Aryl bromide
-
This compound solution (prepared as described above)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, Pd(PPh₃)₄, or generated in situ from Pd₂(dba)₃ and a phosphine ligand)
-
Anhydrous solvent (e.g., THF, DMF, or NMP)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and the palladium catalyst (1-5 mol%).
-
Add anhydrous solvent (5-10 mL).
-
To this mixture, add the solution of this compound (1.2-1.5 mmol) dropwise at room temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired styrene derivative.
-
III. Data Presentation: Substrate Scope and Yields
The Negishi coupling is compatible with a wide range of functional groups on the aryl halide partner. Below is a summary of representative yields for the coupling of various aryl bromides with organozinc reagents.
| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Yield (%) | Reference |
| 1 | 4-Methoxycarbonylphenyl bromide | Isopropylzinc bromide | Pd(dba)₂ / CPhos | 95 | [8] |
| 2 | 4-Cyanophenyl bromide | Isopropylzinc bromide | Pd(dba)₂ / CPhos | 94 | [8] |
| 3 | 2-Methylphenyl bromide | Isopropylzinc bromide | Pd(dba)₂ / CPhos | 92 | [8] |
| 4 | 4-Acetylphenyl bromide | Cyclopentylzinc bromide | Pd(dba)₂ / CPhos | 95 | [8] |
| 5 | 2-Naphthyl bromide | Isopropylzinc bromide | Pd(dba)₂ / CPhos | 94 | [8] |
| 6 | 4-Chlorophenyl bromide | (5-Cyanopentyl)zinc bromide | NiCl₂·glyme / (i-Pr)-Pybox | 85-89 | [4] |
Note: The yields presented are for couplings with various alkylzinc reagents as direct data for this compound with a broad range of substituted aryl halides under a single set of conditions is not available in a single reference. However, these results demonstrate the high efficiency and functional group tolerance of the Negishi coupling.
IV. Catalytic Cycle of the Negishi Coupling
The catalytic cycle of the Negishi coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Mechanism Description:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[2]
-
Transmetalation: The vinyl group from the this compound is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate.[6]
-
Reductive Elimination: The aryl and vinyl groups on the palladium center couple, and the resulting styrene derivative is eliminated, regenerating the active Pd(0) catalyst which can re-enter the catalytic cycle.[5]
The use of this compound in Negishi cross-coupling reactions provides a robust and efficient pathway for the synthesis of a diverse range of styrene derivatives. The protocols outlined in this application note offer reliable methods for both the preparation of the organozinc reagent and its application in coupling reactions. The tolerance of various functional groups makes this methodology particularly attractive for applications in drug discovery and complex molecule synthesis.
References
- 1. Polystyrene - Wikipedia [en.wikipedia.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. This compound | 121825-35-2 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of vinylzinc bromide with organic halides. This reaction, a variant of the Negishi coupling, is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with applications in pharmaceuticals, natural product synthesis, and materials science. The use of this compound offers a reactive yet functional group-tolerant nucleophile for the introduction of a vinyl group.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The Negishi coupling, which employs organozinc reagents, is particularly advantageous due to the high reactivity and functional group tolerance of the organozinc nucleophile.[1] this compound is a valuable reagent in this class, allowing for the stereospecific introduction of a vinyl moiety onto aryl, heteroaryl, and vinyl scaffolds. This methodology is instrumental in the construction of styrenes, dienes, and other vinylated compounds that are key intermediates in drug discovery and development.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with this compound and subsequent reductive elimination to afford the vinylated product and regenerate the active Pd(0) catalyst.
Data Presentation
The following tables summarize the scope of the palladium-catalyzed cross-coupling of this compound with various aryl and vinyl bromides, showcasing the versatility and efficiency of this transformation.
Table 1: Cross-Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | THF | RT | 12 | 95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 80 | 8 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | Toluene | 100 | 6 | 88 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | THF | 65 | 12 | 85 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | THF | 65 | 10 | 78 |
| 6 | 1-Bromo-2-nitrobenzene | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 18 | 75 |
| 7 | 4-Bromobiphenyl | Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | DME | 80 | 8 | 90 |
| 8 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | THF/Tol | 80 | 12 | 89 |
Note: Yields are for the isolated product. Reaction conditions may vary and require optimization for specific substrates.
Table 2: Cross-Coupling of this compound with Various Vinyl Bromides
| Entry | Vinyl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ (5) | - | THF | RT | 6 | 88 |
| 2 | (Z)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ (5) | - | THF | RT | 6 | 85 |
| 3 | 1-Bromo-1-cyclohexene | PdCl₂(dppf) (3) | - | THF | 65 | 12 | 82 |
| 4 | (E)-3-Bromostyrene | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 80 | 8 | 87 |
| 5 | 2-Bromopropene | Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | THF | 50 | 10 | 79 |
Note: The stereochemistry of the vinyl bromide is generally retained in the product. Yields are for the isolated product.
Experimental Protocols
3.1. Preparation of this compound (via Transmetalation from Vinylmagnesium Bromide)
This protocol describes the preparation of a solution of this compound from vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Iodine (crystal, as initiator)
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to the magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.0 eq) in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear grayish and cloudy.
-
-
Transmetalation to this compound:
-
In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of anhydrous zinc bromide (1.1 eq) in anhydrous THF. Anhydrous ZnBr₂ is hygroscopic and should be handled accordingly.
-
Cool the solution of vinylmagnesium bromide to 0 °C in an ice bath.
-
Slowly add the solution of zinc bromide to the vinylmagnesium bromide solution via a cannula or dropping funnel. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution of this compound is typically used directly in the subsequent cross-coupling reaction without isolation. The concentration can be determined by titration if required.
-
3.2. General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Negishi coupling of an aryl bromide with the prepared this compound solution.
Materials:
-
Aryl bromide (1.0 eq)
-
Solution of this compound in THF (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos, t-Bu₃P) (2-10 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), palladium catalyst, and ligand (if used).
-
Add the anhydrous solvent to dissolve the solids.
-
With stirring, add the solution of this compound (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and monitor the reaction progress by TLC or GC/MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinylated product.
-
Visualizations
Catalytic Cycle of the Negishi Cross-Coupling Reaction
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling with this compound
Caption: Experimental workflow for the synthesis of vinylated compounds.
References
Application Notes and Protocols: Chemoselective Vinylation of Aldehydes with Vinylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoselective vinylation of aldehydes with vinylzinc bromide is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of valuable allylic alcohols. These products serve as versatile intermediates in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients. Vinylzinc reagents are favored for their moderate reactivity, which allows for high chemoselectivity, particularly in the preferential reaction with aldehydes over less reactive carbonyl functionalities like ketones and esters. Furthermore, the use of chiral ligands facilitates highly enantioselective additions, providing access to stereochemically defined building blocks.
This document provides detailed application notes on the principles of chemoselectivity and enantioselectivity in the vinylation of aldehydes with this compound, along with comprehensive experimental protocols and quantitative data to support researchers in the practical application of this methodology.
Principles of Chemoselectivity
The selective reaction of this compound with aldehydes in the presence of other carbonyl compounds, such as ketones, is primarily governed by the inherent difference in electrophilicity and steric hindrance of the carbonyl carbons. Aldehydes are generally more reactive than ketones for two main reasons:
-
Electronic Effects: The single alkyl or aryl substituent on an aldehyde is less electron-donating than the two substituents on a ketone. This results in a more electron-deficient (more electrophilic) carbonyl carbon in aldehydes, making them more susceptible to nucleophilic attack.
-
Steric Hindrance: The presence of a small hydrogen atom on the aldehyde carbonyl group results in less steric hindrance compared to the two bulkier organic substituents on a ketone. This allows for easier access of the nucleophilic vinylzinc reagent to the reaction center.
This inherent reactivity difference allows for the selective vinylation of aldehydes in a mixture of carbonyl compounds, a critical feature in the synthesis of complex molecules with multiple functional groups.
Data Presentation
Enantioselective Vinylation of Aromatic Aldehydes
The use of chiral ligands, such as (-)-N-methylephedrine, can induce high levels of enantioselectivity in the addition of this compound to aldehydes. The following table summarizes representative data for the enantioselective vinylation of various aromatic aldehydes.
| Aldehyde | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (-)-N-methylephedrine | 1-Phenyl-2-propen-1-ol | 85 | 95 |
| 4-Chlorobenzaldehyde | (-)-N-methylephedrine | 1-(4-Chlorophenyl)-2-propen-1-ol | 88 | 96 |
| 4-Methoxybenzaldehyde | (-)-N-methylephedrine | 1-(4-Methoxyphenyl)-2-propen-1-ol | 82 | 94 |
| 2-Naphthaldehyde | (-)-N-methylephedrine | 1-(2-Naphthyl)-2-propen-1-ol | 89 | 97 |
| 3-Bromobenzaldehyde | (-)-N-methylephedrine | 1-(3-Bromophenyl)-2-propen-1-ol | 90 | 95 |
Experimental Protocols
Protocol 1: Preparation of this compound (in situ)
This protocol describes the in situ preparation of this compound via transmetallation from vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous zinc bromide (ZnBr₂)
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv).
-
Assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
Add a small crystal of iodine to activate the magnesium, if necessary.
-
Add a small portion of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.1 equiv) in anhydrous THF.
-
Add a small amount of the vinyl bromide solution to initiate the Grignard reaction. The reaction is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Transmetallation to this compound:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous zinc bromide (1.0 equiv) in anhydrous THF.
-
Cool the vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add the zinc bromide solution to the vinylmagnesium bromide solution via cannula or a dropping funnel. The addition is exothermic and should be done carefully to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The resulting solution of this compound is ready for use.
-
Protocol 2: Chemoselective Vinylation of an Aldehyde
This protocol describes the general procedure for the chemoselective vinylation of an aldehyde in the presence of a less reactive carbonyl group.
Materials:
-
Aldehyde (1.0 equiv)
-
in situ prepared this compound solution (1.5 equiv)
-
Anhydrous THF or Et₂O
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask containing the aldehyde substrate under an inert atmosphere, add anhydrous THF or Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared this compound solution (1.5 equiv) to the aldehyde solution dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude allylic alcohol.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Enantioselective Vinylation of an Aldehyde with a Chiral Ligand
This protocol details the enantioselective vinylation of an aldehyde using (-)-N-methylephedrine as a chiral ligand.
Materials:
-
(-)-N-methylephedrine (0.1 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (0.1 equiv)
-
Anhydrous THF or Et₂O
-
Aldehyde (1.0 equiv)
-
in situ prepared this compound solution (1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere, add (-)-N-methylephedrine (0.1 equiv) and anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (0.1 equiv) to the solution to deprotonate the amino alcohol, forming the lithium alkoxide. Stir for 30 minutes at -78 °C.
-
To this chiral ligand solution, add the aldehyde (1.0 equiv) and stir for an additional 15 minutes at -78 °C.
-
In a separate flask, prepare the this compound solution as described in Protocol 1.
-
Slowly add the this compound solution (1.5 equiv) to the aldehyde-ligand mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench, extract, dry, and purify the product as described in Protocol 2.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism for the vinylation of an aldehyde with this compound.
Caption: A typical experimental workflow for the vinylation of aldehydes.
Caption: Logical pathway for achieving enantioselectivity using a chiral ligand.
Application Notes and Protocols: Vinylzinc Bromide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylzinc bromide (CH₂=CHZnBr) has emerged as a powerful and versatile reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its utility lies in its optimal balance of reactivity and functional group tolerance, setting it apart from more reactive organometallic counterparts like Grignard or organolithium reagents. This high degree of chemoselectivity allows for more direct and efficient synthetic routes, often circumventing the need for cumbersome protection-deprotection strategies.[1] This document provides detailed application notes, experimental protocols, and key data for the use of this compound in carbon-carbon bond formation, with a primary focus on the Negishi cross-coupling reaction.
Key Advantages of this compound
-
High Chemoselectivity: Tolerates a wide range of functional groups such as esters, amides, nitriles, and ketones, which are often incompatible with more reactive organometallic reagents.[1]
-
Stereospecificity: Negishi coupling reactions involving this compound proceed with high stereochemical fidelity, meaning the configuration of the starting vinyl halide is retained in the product. For instance, the coupling of (Z)-vinyl bromides can lead to (Z)-alkenes with over 95% stereochemical retention under optimized conditions.[1]
-
Moderated Reactivity: The carbon-zinc bond is less reactive than carbon-magnesium or carbon-lithium bonds, preventing unwanted side reactions.[1]
Applications in Organic Synthesis
The primary application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. This reaction facilitates the formation of new carbon-carbon bonds by coupling the vinylzinc reagent with various organic halides or triflates.[2][3]
Common coupling partners include:
-
Aryl halides (bromides, chlorides, iodides)
-
Vinyl halides (bromides, iodides)
-
Acyl chlorides
-
Allylic and benzylic halides
This versatility makes this compound a valuable tool for the synthesis of complex molecules, including styrenes, dienes, and enones, which are important intermediates in the pharmaceutical and materials science industries.
Data Presentation
The following tables summarize quantitative data from representative Negishi coupling reactions involving this compound and its analogs.
Table 1: Palladium-Catalyzed Negishi Coupling of Organozinc Halides with Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 0.5 | 95 | [2] |
| 2 | 2-Bromoanisole | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 0.5 | 96 | [2] |
| 3 | 4-Chloroacetophenone | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 3 | 92 | [2] |
| 4 | 3-Chloropyridine | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 6 | 88 | [2] |
| 5 | 1-Bromo-4-methoxybenzene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ (2) | - | THF | 60 | 3 | 91 | |
| 6 | 4-Bromonitrobenzene | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 1 | 65 | [2] |
Table 2: Nickel-Catalyzed Vinylation of Aryl Halides with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromonaphthalene | Ni(acac)₂ (5) | Xantphos (5) | THF | 50 | 4 | 95 (GC) | |
| 2 | 4-Chloroanisole | Ni(acac)₂ (5) | Xantphos (5) | THF | 70 | 2-3 | 88 | |
| 3 | 2-Bromoanisole | Ni(acac)₂ (5) | Xantphos (5) | THF | 50 | 6 | 55 (GC) | |
| 4 | 3-Bromopyridine | Ni(acac)₂ (5) | Xantphos (5) | THF | 50 | 4 | 92 (GC) |
Experimental Protocols
Caution: Organometallic reagents are sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use. Solvents must be anhydrous.
Protocol 1: Preparation of this compound
This protocol describes the in situ preparation of this compound from vinylmagnesium bromide and zinc bromide.
Materials:
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add anhydrous zinc bromide (1.1 equivalents relative to the Grignard reagent).
-
Add anhydrous THF to dissolve the zinc bromide.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution (1.0 equivalent) dropwise to the stirred zinc bromide solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.[1]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The resulting solution of this compound is ready for use in subsequent coupling reactions.
Protocol 2: General Procedure for Palladium-Catalyzed Negishi Coupling of this compound with an Aryl Bromide
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (or other suitable phosphine ligand)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a separate dry, argon-flushed Schlenk flask, add the aryl bromide (1.0 equivalent), palladium(II) acetate (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add the freshly prepared this compound solution (1.2-1.5 equivalents) via cannula at room temperature.
-
Stir the reaction mixture at room temperature or gently heat as required (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Work-up and Purification Procedure
-
Quenching: The reaction is typically quenched by the slow, careful addition of a proton source. Saturated aqueous ammonium chloride is commonly used. For reactions at low temperatures, allow the mixture to warm to room temperature before quenching. If the quenching process is exothermic, cool the reaction flask in an ice bath.[4][5]
-
Extraction: After quenching, the product is extracted from the aqueous phase using an immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. Multiple extractions are recommended to ensure complete recovery of the product.
-
Washing: The combined organic extracts are typically washed with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is most commonly purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
Mandatory Visualizations
Catalytic Cycle of the Negishi Coupling
References
Application Notes and Protocols: Functional Group Tolerance of Vinylzinc Bromide in Synthesis
Introduction
Vinylzinc bromide (CH₂=CHZnBr) is a valuable organozinc reagent in organic synthesis, prized for its moderate reactivity and, consequently, its high functional group tolerance. This characteristic allows for the construction of complex molecules by forming carbon-carbon bonds without the need for extensive use of protecting groups, streamlining synthetic routes and improving overall efficiency.[1][2] Compared to more reactive organometallic counterparts like Grignard or organolithium reagents, this compound exhibits superior chemoselectivity, particularly in palladium- or nickel-catalyzed cross-coupling reactions such as the Negishi coupling.[1][3][4] These mild reaction conditions are compatible with a wide array of sensitive functional groups, making this compound an indispensable tool for researchers, scientists, and professionals in drug development.[1] This document provides detailed application notes, experimental protocols, and data on the functional group tolerance of this compound.
Key Applications and Functional Group Compatibility
The primary application of this compound is in Negishi cross-coupling reactions to form vinylated aromatic and aliphatic compounds.[1][3][4] Its utility also extends to 1,2-addition reactions to carbonyl compounds. The moderated reactivity of the carbon-zinc bond is key to its broad functional group tolerance.
A wide range of functional groups are well-tolerated in reactions involving this compound, including:
Data Presentation: Negishi Cross-Coupling Reactions
The following table summarizes the yields of Negishi cross-coupling reactions between this compound and various functionalized aryl bromides. The data is illustrative of the reagent's compatibility with common functional groups.
| Electrophile (Aryl Bromide) | Functional Group | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-bromobenzoate | Ester | Pd(OAc)₂ / CPhos | THF/Toluene | RT | 3 | 92[6] |
| 4-Bromobenzonitrile | Nitrile | Pd(OAc)₂ / CPhos | THF/Toluene | RT | 1 | 95[6] |
| 4-Bromoacetophenone | Ketone | Pd(OAc)₂ / CPhos | THF | RT | 3 | 88[7] |
| 4-Bromobenzaldehyde | Aldehyde | Pd(OAc)₂ / CPhos | THF/Toluene | 0 | 0.5 | 85[6] |
| 4-Bromoanisole | Ether | Pd(OAc)₂ / CPhos | THF | RT | 3 | 91[7] |
| 5-Bromoindole | N-H (Indole) | Pd(OAc)₂ / CPhos | THF | RT | 6 | 78[6] |
Table 1: Representative yields for the Negishi cross-coupling of this compound with functionalized aryl bromides.
Data Presentation: Addition to Carbonyl Compounds
The following table presents data on the 1,2-addition of this compound to aldehydes and ketones bearing sensitive functional groups.
| Carbonyl Compound | Functional Group | Additive/Catalyst | Solvent | Temp. (°C) | Yield (%) |
| Methyl 4-formylbenzoate | Ester | (S)-H₈BINOL-amine | Toluene | 0 | 85[9] |
| 4-Cyanobenzaldehyde | Nitrile | (S)-H₈BINOL-amine | Toluene | RT | 82 |
| 4-(tert-Butyldimethylsilyloxy)benzaldehyde | Silyl Ether | (S)-H₈BINOL-amine | Toluene | RT | 90[9] |
| 4-Chlorobenzaldehyde | Chloro | (S)-H₈BINOL-amine | Toluene | RT | 88[9] |
Table 2: Representative yields for the addition of this compound to functionalized aldehydes.
Experimental Protocols
Protocol 1: Preparation of this compound via Transmetallation
This protocol describes the synthesis of this compound from vinylmagnesium bromide and zinc bromide.[1]
Materials:
-
Vinyl bromide (or a solution of vinylmagnesium bromide in THF)
-
Magnesium turnings
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
Anhydrous work-up solutions (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Preparation of Vinylmagnesium Bromide (if not commercially available):
-
Under an inert atmosphere (Argon or Nitrogen), charge a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of vinyl bromide in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Transmetallation to this compound:
-
In a separate dry flask under an inert atmosphere, prepare a solution of anhydrous zinc bromide in anhydrous THF.
-
Cool the zinc bromide solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared vinylmagnesium bromide solution to the cooled zinc bromide solution via a cannula or dropping funnel with vigorous stirring.[1] The addition is exothermic and should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution of this compound is ready for use in subsequent reactions.
-
Workflow for this compound Preparation:
Protocol 2: General Procedure for Negishi Cross-Coupling of this compound with Aryl Bromides
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with functionalized aryl bromides.[5][6]
Materials:
-
Aryl bromide
-
This compound solution (prepared as in Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (or other suitable phosphine ligand)
-
Anhydrous THF (or a mixture of THF and Toluene)
-
Anhydrous work-up solutions (e.g., saturated aqueous NH₄Cl, brine)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Addition of this compound:
-
To the stirred solution from step 1, add the this compound solution (typically 1.2-1.5 equivalents) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired vinylated arene.
-
Logical Workflow for Negishi Coupling:
Signaling Pathways and Logical Relationships
The high functional group tolerance of this compound stems from the reduced nucleophilicity of the carbon-zinc bond compared to carbon-magnesium or carbon-lithium bonds. This chemoselectivity is pivotal in transition metal-catalyzed cycles like the Negishi coupling.
References
- 1. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings [organic-chemistry.org]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Preparation of a 0.5 M Solution of Vinylzinc Bromide in THF
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinylzinc bromide (CH₂=CHZnBr) is a highly valuable organozinc reagent in modern organic synthesis.[1] It serves as an effective nucleophilic source for the vinyl group, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1] Organozinc reagents are extensively used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, as well as in Michael additions and electrophilic aminations. A key advantage of this compound over more reactive organometallics like vinylmagnesium bromide (a Grignard reagent) is its enhanced functional group tolerance.[1] This chemoselectivity allows for its use in complex molecule synthesis where sensitive moieties, such as esters or ketones, must remain intact.
This document provides a detailed protocol for the preparation of a 0.5 M solution of this compound in tetrahydrofuran (THF) via the transmetalation of a vinyl Grignard reagent with zinc bromide.[1]
Safety Precautions
Organozinc and Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric (ignite spontaneously in air).[2] All procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times. All chemical waste should be handled and disposed of according to institutional and local regulations.
Experimental Protocol
The preparation of this compound is a two-step process. First, vinylmagnesium bromide is synthesized, which is then used in situ for the transmetalation reaction with zinc bromide.
Part 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a 125 mL pressure-equalizing dropping funnel sealed with a rubber septum. Dry the entire apparatus thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Charging: To the flask, add magnesium turnings (6.3 g, 0.26 g-atom).
-
Initiation: Add approximately 50 mL of anhydrous THF to the flask, enough to cover the magnesium turnings. Begin stirring. Add a small volume (~2-3 mL) of vinyl bromide to initiate the reaction.[3] If the reaction does not start within a few minutes (indicated by bubbling or gentle refluxing), a crystal of iodine or a few drops of 1,2-dibromoethane can be added as an initiator.[4]
-
Grignard Formation: Once the reaction has initiated, add an additional 150 mL of anhydrous THF.[3] Dissolve the remaining vinyl bromide (26.7 g, 0.25 mol total) in 50 mL of anhydrous THF and transfer this solution to the dropping funnel. Add the vinyl bromide solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, continue to stir the mixture and heat it to a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[3] Cool the resulting greyish solution of vinylmagnesium bromide to room temperature.
Part 2: Preparation of 0.5 M this compound
-
Zinc Bromide Preparation: In a separate flame-dried flask, place anhydrous zinc bromide (ZnBr₂) (56.3 g, 0.25 mol). Note: Zinc bromide is highly hygroscopic and must be thoroughly dried before use to ensure the success of the reaction.[1] Heat the flask under vacuum and then cool under an inert atmosphere. Dissolve the anhydrous ZnBr₂ in 250 mL of anhydrous THF. This may be a slightly exothermic process.
-
Transmetalation Reaction: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Addition: Slowly add the solution of zinc bromide in THF to the vinylmagnesium bromide solution via a cannula or the dropping funnel. The addition should be performed dropwise to maintain control over the reaction temperature, as the transmetalation can be exothermic.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Final Solution: The resulting mixture contains a solution of this compound and a precipitate of magnesium halides (MgBr₂). For many applications, this mixture can be used directly. If a clear solution is required, allow the precipitate to settle and carefully cannulate the supernatant liquid into a clean, dry, inert-atmosphere storage vessel. The final volume of the solution will be approximately 500 mL, yielding a concentration of ~0.5 M.
Storage
The prepared this compound solution is sensitive to air and moisture. It should be stored in a tightly sealed, oven-dried bottle (e.g., a Sure/Seal™ bottle) under an inert atmosphere of nitrogen or argon. For long-term stability, store the solution at 2-8°C.[5]
Data Presentation
The following table summarizes the quantitative data for the preparation of 500 mL of 0.5 M this compound solution.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Concentration |
| Magnesium | Mg | 24.31 | 6.3 | ~0.26 | - | - |
| Vinyl Bromide | C₂H₃Br | 106.95 | 26.7 | 0.25 | - | - |
| Zinc Bromide | ZnBr₂ | 225.19 | 56.3 | 0.25 | - | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~500 | - |
| Product | C₂H₃BrZn | 172.34 | - | ~0.25 | ~500 | ~0.5 M |
Visualization of Experimental Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Workflow for the two-part synthesis of this compound in THF.
References
Application Notes and Protocols: Enantioselective Addition of Vinylzinc Bromide to Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organometallic reagents to prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to chiral tertiary alcohols. These structural motifs are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. Among the various organometallic reagents, vinylzinc compounds offer a favorable balance of reactivity and functional group tolerance. The development of catalytic asymmetric methods for the addition of vinylzinc reagents to ketones has been a significant challenge due to the lower reactivity of ketones compared to aldehydes. This document outlines a robust protocol for the enantioselective vinylation of ketones, yielding valuable tertiary allylic alcohols with high enantiopurity.
Methodology Overview
A highly effective method for the catalytic asymmetric 1,2-addition of vinylzinc reagents to a broad range of ketones, including aromatic, α,β-unsaturated, and dialkyl ketones, has been developed.[1][2] This protocol utilizes a chiral titanium-based Lewis acid catalyst and involves the in-situ generation of the vinylzinc reagent via hydrozirconation of a terminal alkyne followed by transmetalation to zinc.[1][3] This approach consistently delivers tertiary allylic alcohols with excellent enantioselectivities (typically >90%) and high yields.[3]
Catalytic System
The success of this transformation hinges on a chiral catalyst formed in situ from a bis(sulfonamide) diol ligand and titanium tetraisopropoxide. This catalyst effectively orchestrates the enantioselective transfer of the vinyl group from the zinc reagent to the ketone.
Data Presentation
The following tables summarize the performance of the catalytic system with various ketone substrates and vinylating agents, demonstrating the broad scope and high efficiency of the reaction.
Table 1: Enantioselective Vinylation of Aromatic Ketones
| Entry | Ketone | Alkyne | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Hexyne | 95 | 92 |
| 2 | 2-Acetonaphthone | 1-Hexyne | 98 | 91 |
| 3 | Propiophenone | 1-Hexyne | 92 | 93 |
| 4 | Acetophenone | Phenylacetylene | 96 | 90 |
| 5 | 4-Chloroacetophenone | 1-Hexyne | 94 | 91 |
Data compiled from Walsh, P. J. et al. J. Am. Chem. Soc. 2005, 127, 8355-8361.
Table 2: Enantioselective Vinylation of α,β-Unsaturated Ketones
| Entry | Ketone | Alkyne | Yield (%) | ee (%) |
| 1 | Chalcone | 1-Hexyne | 95 | 97 |
| 2 | Benzylidenacetone | 1-Hexyne | 93 | 92 |
| 3 | 2-Cyclohexen-1-one | 1-Hexyne | 88 | 94 |
Data compiled from Walsh, P. J. et al. J. Am. Chem. Soc. 2005, 127, 8355-8361.
Table 3: Enantioselective Vinylation of Dialkyl Ketones
| Entry | Ketone | Alkyne | Yield (%) | ee (%) |
| 1 | 2-Heptanone | Phenylacetylene | 84 | 88 |
| 2 | Cyclohexyl methyl ketone | 1-Hexyne | 89 | 79 |
| 3 | 3-Pentanone | Phenylacetylene | 85 | 85 |
Data compiled from Walsh, P. J. et al. J. Am. Chem. Soc. 2005, 127, 8355-8361.
Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and freshly distilled.
-
Ketones and alkynes should be purified by distillation prior to use.
-
Zirconocene hydrochloride (Cp₂ZrHCl) and dimethylzinc (Me₂Zn) are pyrophoric and should be handled with extreme care.
Protocol 1: General Procedure for the Catalytic Asymmetric Vinylation of Ketones
This protocol is adapted from the work of Li, H. and Walsh, P. J. (J. Am. Chem. Soc.2005 , 127, 8355-8361).
-
Preparation of the Vinylzinc Reagent (In Situ): a. To a flame-dried Schlenk flask under argon, add zirconocene hydrochloride (Cp₂ZrHCl, 1.1 mmol). b. Add anhydrous dichloromethane (CH₂Cl₂, 2.0 mL) and stir the resulting suspension at room temperature. c. Add the terminal alkyne (1.0 mmol) dropwise to the suspension. The reaction mixture will become a clear, homogeneous solution. Stir for 15 minutes at room temperature. d. In a separate Schlenk flask, prepare a solution of dimethylzinc (Me₂Zn, 1.1 mmol) in anhydrous toluene. e. Cool the vinylzirconocene solution to -78 °C and slowly add the dimethylzinc solution via cannula. f. Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The vinylzinc reagent is now ready for use.
-
Catalytic Asymmetric Addition: a. In a separate, flame-dried Schlenk flask under argon, add the chiral bis(sulfonamide) diol ligand (0.1 mmol, 10 mol%). b. Add anhydrous toluene (2.0 mL) followed by titanium(IV) isopropoxide (Ti(OiPr)₄, 0.12 mmol). c. Stir the resulting solution at room temperature for 1 hour to pre-form the catalyst. d. Add the ketone (0.9 mmol) to the catalyst solution. e. Add the freshly prepared vinylzinc reagent solution from step 1f via cannula to the ketone-catalyst mixture at room temperature. f. Stir the reaction at room temperature for the time indicated for the specific substrate (typically 12-24 hours). Monitor the reaction progress by TLC or GC.
-
Workup and Purification: a. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary allylic alcohol. e. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations
Reaction Scheme and Catalytic Cycle
Caption: Proposed mechanism for the enantioselective addition of vinylzinc to ketones.
Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric vinylation of ketones.
References
Application Notes and Protocols for the Scale-Up Synthesis of Vinylzinc Bromide and its Use in Negishi Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylzinc bromide is a valuable and versatile organometallic reagent, widely employed in the pharmaceutical and fine chemical industries for the formation of carbon-carbon bonds. Its utility is most prominently showcased in the Negishi cross-coupling reaction, where it serves as a nucleophilic vinylating agent. The lower reactivity of organozinc reagents compared to their Grignard or organolithium counterparts imparts a higher degree of functional group tolerance, making them ideal for the synthesis of complex molecules.[1][2][3]
These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of this compound, from the preparation of the vinyl Grignard precursor to the final Negishi coupling. The protocols are intended to serve as a guide for researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.
Synthesis of this compound: Key Considerations for Scale-Up
The most common and industrially viable method for the synthesis of this compound is the transmetallation of a vinyl Grignard reagent, typically vinylmagnesium bromide, with a zinc halide, most commonly zinc bromide (ZnBr₂).[2][4]
Formation of the Vinyl Grignard Precursor (Vinylmagnesium Bromide)
The synthesis of vinylmagnesium bromide is a critical first step and is itself a highly exothermic reaction that requires careful control, especially at scale.
Key Parameters for Scale-Up:
-
Raw Material Quality: The quality of the magnesium turnings is crucial for successful and reproducible initiation. Shiny, unoxidized magnesium is essential. For large-scale production, it is advisable to use recently purchased magnesium to minimize the risk of difficult initiation.
-
Initiation: Initiation of the Grignard reaction can be challenging on a large scale. The use of initiators such as iodine crystals or a small amount of a more reactive alkyl halide (e.g., methyl iodide) is common practice.[5] Continuous production processes can improve selectivity and reduce the formation of undesired Wurtz coupling byproducts.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent due to its ability to stabilize the Grignard reagent.[6]
-
Temperature Control: The reaction is highly exothermic. Maintaining a controlled temperature, often through a combination of controlled addition rates and efficient cooling, is critical to prevent runaway reactions. For larger scale preparations, refluxing the solvent can help to dissipate the heat of reaction.
-
Addition Rate: Slow, controlled addition of vinyl bromide to the magnesium suspension is paramount to manage the exotherm and ensure a safe reaction profile.
Transmetallation to this compound
The transmetallation step involves the reaction of the pre-formed vinylmagnesium bromide with zinc bromide.
Key Parameters for Scale-Up:
-
Zinc Bromide Quality: Zinc bromide is hygroscopic and must be thoroughly dried before use to prevent quenching of the Grignard reagent and the resulting this compound.
-
Temperature Control: This step is also exothermic and is typically carried out at low temperatures (0°C to -78°C) to mitigate the exotherm and prevent side reactions.[2]
-
Addition Rate: A slow, dropwise addition of the vinylmagnesium bromide solution to the zinc bromide solution is recommended to maintain precise temperature control.[2]
-
Solvent: THF is the standard solvent for this transmetallation.
Experimental Protocols
Protocol for the Preparation of Vinylmagnesium Bromide (Lab Scale)
This protocol is adapted from established laboratory procedures and serves as a basis for scale-up.
| Parameter | Value | Notes |
| Reactants | ||
| Magnesium Turnings | 1.2 gram-atoms (e.g., 29.2 g) | Ensure they are fresh and shiny. |
| Vinyl Bromide | 1.3 moles (e.g., 140 g) | Should be redistilled before use. |
| Solvent | ||
| Anhydrous THF | ~500 mL | Distilled from a suitable drying agent. |
| Reaction Conditions | ||
| Initiation | Small amount of vinyl bromide, can use iodine crystal or methyl iodide if needed.[5] | Reaction is indicated by heat evolution and bubbling. |
| Addition | Slow, dropwise to maintain a moderate reflux. | The exotherm of the reaction should sustain the reflux. |
| Reaction Time | Reflux for an additional 1-2 hours after addition is complete. | To ensure complete consumption of magnesium. |
| Yield | Typically high (>90%) | Determined by titration of an aliquot. |
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a suitably sized, oven-dried reactor with magnesium turnings.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Add a small portion of the total vinyl bromide to initiate the reaction. If initiation is sluggish, a crystal of iodine can be added.
-
Once the reaction has initiated (as evidenced by a gentle reflux), begin the slow, subsurface addition of the remaining vinyl bromide dissolved in anhydrous THF, maintaining a controlled reflux temperature.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
The resulting dark grey to black solution of vinylmagnesium bromide is then used in the subsequent transmetallation step.
Protocol for the Preparation of this compound via Transmetallation (Lab Scale)
| Parameter | Value | Notes |
| Reactants | ||
| Vinylmagnesium Bromide | 1.0 equivalent | From the previous step. |
| Anhydrous Zinc Bromide | 1.0 - 1.1 equivalents | Must be rigorously dried. |
| Solvent | ||
| Anhydrous THF | Sufficient to maintain a stirrable slurry. | |
| Reaction Conditions | ||
| Temperature | 0°C to -20°C | Maintain with an ice-salt bath or cryocooler. |
| Addition | Slow, dropwise addition of the Grignard reagent to the ZnBr₂ slurry. | Monitor the internal temperature closely. |
| Reaction Time | Stir for 1-2 hours at the reaction temperature after addition is complete. | |
| Yield | Typically quantitative | The solution is generally used directly in the next step. |
Procedure:
-
Under an inert atmosphere, charge a separate, oven-dried reactor with anhydrous zinc bromide and anhydrous THF.
-
Cool the zinc bromide slurry to the desired reaction temperature (e.g., 0°C).
-
Slowly add the prepared vinylmagnesium bromide solution to the cold zinc bromide slurry via a cannula or addition funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours.
-
The resulting solution of this compound is ready for use in subsequent reactions, such as Negishi coupling.
Scale-Up Strategy: Continuous Flow Synthesis
For larger-scale production, continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility over traditional batch processing.[2]
Advantages of Continuous Flow:
-
Enhanced Safety: The small reactor volume at any given time minimizes the amount of hazardous organometallic species present, significantly reducing the risk associated with exothermic events.[2]
-
Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for much more efficient heat dissipation, enabling better temperature control.
-
Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to highly consistent product quality.[2]
-
Scalability: Scaling up production is achieved by running the process for longer durations or by using parallel reactor lines, rather than increasing the size of the reactor, which simplifies the scale-up process.
Application in Negishi Cross-Coupling Reactions
This compound is a key reagent in Negishi cross-coupling reactions to form vinylated aromatic and heteroaromatic compounds, which are common motifs in active pharmaceutical ingredients (APIs).
General Reaction Scheme
Scale-Up Considerations for Negishi Coupling
-
Catalyst Selection and Loading: Palladium catalysts are most common. On a large scale, minimizing the catalyst loading is economically important. Catalyst choice can also impact reaction rates and impurity profiles.
-
Exotherm Management: The Negishi coupling itself can be exothermic. A semi-batch process, where one of the reagents is added portion-wise, is often employed at scale to control the reaction temperature.
-
Work-up and Purification: A significant challenge at scale is the removal of residual metals (palladium and zinc) to meet the stringent requirements for APIs. This often involves aqueous washes, extractions, and potentially the use of metal scavengers.
-
Solvent Selection: The choice of solvent can influence reaction rates and product solubility, which is a critical consideration for isolation and purification.
Example Protocol for a Large-Scale Negishi Coupling
The following is a representative procedure for a large-scale Negishi coupling, based on literature examples.
| Parameter | Value | Notes |
| Reactants | ||
| Aryl Halide (Ar-X) | 1.0 equivalent | |
| This compound Solution | 1.1 - 1.5 equivalents | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.5 - 2 mol% | |
| Solvent | ||
| Anhydrous THF | ||
| Reaction Conditions | ||
| Temperature | 25°C - 60°C | Reaction is often run at a slightly elevated temperature to ensure completion. |
| Reaction Time | 2 - 24 hours | Monitored by in-process controls. |
| Work-up | ||
| Quenching | Saturated aqueous ammonium chloride or citric acid solution. | |
| Extraction | With a suitable organic solvent (e.g., ethyl acetate, toluene). | |
| Metal Removal | Aqueous washes, treatment with activated carbon or a silica-based metal scavenger. | |
| Isolation | Crystallization or chromatography. |
Procedure:
-
Under an inert atmosphere, charge a large-scale reactor with the aryl halide and the palladium catalyst in anhydrous THF.
-
Slowly add the this compound solution to the reactor, maintaining the desired internal temperature.
-
Monitor the reaction progress using in-process analytics (e.g., HPLC, GC).
-
Once the reaction is complete, cool the mixture and quench by the slow addition of an aqueous solution of ammonium chloride or citric acid.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Treat the organic layer with a metal scavenger if necessary.
-
Concentrate the organic layer and isolate the product by crystallization or chromatography.
Safety Considerations for Scale-Up
The scale-up of reactions involving organometallic reagents such as Grignard and organozinc compounds introduces significant safety challenges that must be rigorously addressed.
-
Thermal Hazards: A thorough thermal hazard assessment, including reaction calorimetry (RC1) and differential scanning calorimetry (DSC), should be conducted to understand the heat of reaction and the potential for thermal runaway. This data is critical for designing an adequate cooling system for the reactor.
-
Runaway Reactions: Develop and implement a robust emergency shutdown procedure. This may include a rapid quenching system or an emergency cooling system.
-
Handling and Storage: Large quantities of organometallic reagents should be stored and handled under an inert atmosphere to prevent decomposition and potential fire hazards.
-
Personal Protective Equipment (PPE): All personnel must be equipped with and trained on the use of appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.
-
Training: All personnel involved in the handling and reaction of these materials must receive comprehensive training on the specific hazards and the established safety protocols.
In-Process Analytics (PAT)
Process Analytical Technology (PAT) is crucial for monitoring the progress of the reaction, ensuring product quality, and maintaining process safety during scale-up.
-
Reaction Monitoring: In-line or at-line spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be used to monitor the consumption of starting materials and the formation of the product in real-time.
-
Titration: The concentration of the vinylmagnesium bromide and this compound solutions can be determined by titration. A common method involves quenching an aliquot with a known excess of iodine, followed by back-titration with a standard solution of sodium thiosulfate. Potentiometric titration with silver nitrate can also be used for bromide content determination.[7]
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to monitor the progress of the Negishi coupling reaction and to determine the purity of the final product.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | - Oxidized magnesium. - Wet solvent or glassware. - Low quality vinyl bromide. | - Use fresh, shiny magnesium turnings. - Ensure all glassware is oven-dried and the solvent is anhydrous. - Use a small amount of an initiator (e.g., iodine, methyl iodide). |
| Low yield of Grignard reagent. | - Incomplete reaction. - Side reactions (e.g., Wurtz coupling). - Hydrolysis due to moisture. | - Increase reaction time or temperature. - Ensure slow, controlled addition of vinyl bromide. - Rigorously exclude moisture from the reaction system. |
| Exotherm becomes uncontrollable. | - Addition rate is too fast. - Inadequate cooling. | - Immediately stop the addition of reagents. - Apply emergency cooling. - Review and adjust the process parameters (addition rate, batch size, cooling capacity). |
| Low yield in Negishi coupling. | - Inactive catalyst. - Low concentration of organozinc reagent. - Poor quality of aryl halide. | - Use a fresh batch of catalyst. - Titrate the organozinc solution to confirm its concentration. - Purify the aryl halide before use. |
| High levels of metal residues in the final product. | - Inefficient work-up. - Complexation of the product with metals. | - Perform additional aqueous washes. - Use a metal scavenger. - Optimize the crystallization procedure for the final product. |
Conclusion
The scale-up of this compound synthesis and its subsequent use in Negishi coupling reactions requires careful consideration of process parameters, safety hazards, and analytical controls. By implementing robust protocols, leveraging modern technologies such as continuous flow synthesis, and adhering to strict safety procedures, these powerful reactions can be successfully and safely transitioned from the laboratory to an industrial scale for the efficient production of valuable pharmaceutical intermediates and active ingredients.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vinylzinc Bromide Coupling Reactions
Welcome to the technical support center for optimizing reaction conditions for vinylzinc bromide coupling, a key transformation in pharmaceutical research and drug development. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and scientists overcome common challenges and achieve optimal results in their Negishi coupling reactions involving this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of this compound and its subsequent coupling reaction.
Issue 1: Low or No Conversion of Starting Materials
Possible Causes and Solutions:
-
Poor Quality or Inactive Zinc: The quality and activation of the zinc metal are crucial for the formation of the organozinc reagent.
-
Solution: Use high-purity zinc dust or powder. Activate the zinc prior to use by treating it with a small amount of iodine, 1,2-dibromoethane, or by heating under vacuum to remove surface oxides.
-
-
Inactive Catalyst: The palladium or nickel catalyst may be deactivated or not in the active Pd(0) or Ni(0) state.
-
Presence of Water or Oxygen: Organozinc reagents are highly sensitive to moisture and air.[4]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, and degas all solutions before use.[5] Perform the reaction under a positive pressure of an inert gas.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: While the formation of this compound is often carried out at low temperatures, the coupling step may require heating. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
-
Issue 2: Reaction Stalls Before Completion
Possible Causes and Solutions:
-
Catalyst Decomposition: The catalyst may be degrading over the course of the reaction.[5]
-
Solution: Switch to a more robust catalyst system. Bidentate ligands like dppf or bulky monodentate ligands can improve catalyst stability.[5] In some cases, adding a fresh portion of the catalyst mid-reaction can restart a stalled reaction.
-
-
Catalyst Inhibition: A byproduct or the product itself may be inhibiting the catalyst.[5]
-
Solution: Try more dilute reaction conditions.[5] The buildup of zinc halides can also lead to catalyst inactivation; the addition of lithium chloride can sometimes mitigate this effect by forming more reactive organozinc species.
-
-
Insufficient Reagent: The stoichiometry of the reagents may be off.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the this compound reagent to ensure the complete consumption of the limiting electrophile.[5]
-
Issue 3: Formation of Side Products (e.g., Homocoupling)
Possible Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of the organozinc reagent.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
-
Catalyst System: The choice of catalyst and ligand can influence the extent of side reactions.
-
Reaction Temperature: High temperatures can sometimes lead to increased side product formation.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare this compound?
A1: this compound is typically prepared via transmetallation from a vinyl Grignard reagent (e.g., vinylmagnesium bromide) or by direct insertion of zinc into vinyl bromide. For many applications, it is generated in situ (in the same pot as the coupling reaction) to avoid handling the sensitive organozinc reagent.
Q2: What is the best solvent for the reaction?
A2: The choice of solvent can significantly impact the reaction outcome. Tetrahydrofuran (THF) is a common solvent for both the formation of the organozinc reagent and the Negishi coupling.[1][2][6] However, for certain substrates, more polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) may be beneficial. It is often necessary to screen a few solvents to find the optimal one for a specific reaction.
Q3: Which catalyst and ligand should I choose?
A3: The selection of the catalyst and ligand is critical for a successful coupling reaction. Palladium catalysts are most commonly used.[4][7] For challenging substrates, catalysts with bulky electron-rich phosphine ligands such as SPhos, XPhos, or CPhos often give good results.[1][2][3] Commercially available pre-catalysts can also be a convenient and effective option.[5]
Q4: My reaction is very sensitive to stereochemistry. How can I ensure retention of the vinyl group's geometry?
A4: The Negishi coupling is generally stereospecific, meaning the stereochemistry of the vinyl partner is retained in the product. However, the choice of ligand can sometimes influence the stereochemical outcome.[8] Using ligands like triphenylphosphine in combination with additives such as TMEDA has been shown to enhance stereoretention.[8] It is crucial to analyze the product mixture carefully to confirm the stereochemistry.
Q5: Can I use this reaction with functionalized substrates?
A5: A major advantage of the Negishi coupling is its high functional group tolerance compared to other cross-coupling reactions.[4] It is compatible with a wide range of functional groups, including esters, nitriles, and ketones.[1][2] However, highly acidic protons (e.g., in alcohols or primary/secondary amines) should be protected.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on the yield of this compound coupling reactions.
Table 1: Effect of Solvent on Yield
| Solvent | Yield (%) |
| Acetonitrile | <5 |
| THF | Moderate |
| Toluene (as co-solvent with THF) | Improved for electron-deficient substrates[1][2] |
| DMA | Good |
| DMF | Good |
Table 2: Comparison of Selected Palladium Catalysts/Ligands
| Catalyst | Ligand | Substrate Type | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | Aryl Bromides | Moderate | General purpose |
| Pd₂(dba)₃ | XPhos | Aryl Bromides | Good | Often provides high yields |
| Pd(OAc)₂ | CPhos | Sterically Hindered Aryl Bromides | High[1][2] | Excellent for challenging substrates |
| PdCl₂(dppf) | dppf | Aryl Bromides | Variable, can be low[1] | More robust catalyst |
| Pd(PPh₃)₄ | PPh₃ | Aryl Bromides | Variable | Classical catalyst, may require higher temperatures |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound and Subsequent Negishi Coupling
This one-pot procedure avoids the isolation of the air- and moisture-sensitive this compound.
Materials:
-
Anhydrous THF
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Aryl or Vinyl Halide (electrophile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Ligand (if not using a pre-catalyst)
-
Anhydrous reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
Under an inert atmosphere, add magnesium turnings to the reaction vessel.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Add a few drops of vinyl bromide to initiate the reaction (initiation can be aided by a small crystal of iodine or gentle heating).
-
Once the reaction starts, dilute with more anhydrous THF.
-
Slowly add the remaining vinyl bromide (as a solution in THF) while maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[6][9]
-
-
Transmetallation to this compound:
-
In a separate flask under an inert atmosphere, dissolve anhydrous zinc bromide in anhydrous THF.
-
Cool the vinylmagnesium bromide solution to 0 °C.
-
Slowly add the zinc bromide solution to the Grignard reagent.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The this compound solution is now ready for the coupling step.
-
-
Negishi Coupling:
-
To the freshly prepared this compound solution, add the aryl or vinyl halide.
-
Add the palladium catalyst and ligand (if necessary).
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Workflow for the in situ preparation of this compound and subsequent Negishi coupling.
Caption: A decision tree for troubleshooting low yields in this compound coupling reactions.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Negishi Reactions with Vinylzinc Bromide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Negishi reactions involving vinylzinc bromide.
Frequently Asked Questions (FAQs)
Q1: My Negishi reaction with this compound is giving low to no yield. What are the most common causes?
Low yields in Negishi couplings with this compound can stem from several factors. The most critical are the quality and activity of the organozinc reagent, the choice of palladium catalyst and ligand, and the reaction conditions. Organozinc reagents are notoriously sensitive to moisture and air, so improper handling can lead to significant degradation.[1][2] Catalyst deactivation and the presence of impurities in the starting materials or solvents are also frequent culprits.[3]
Q2: How can I ensure the quality of my this compound solution?
The preparation of a high-quality this compound solution is paramount for a successful Negishi reaction. Here are key considerations:
-
Zinc Activation: The zinc metal used for the insertion reaction needs to be activated to remove the passivating oxide layer. This can be achieved by treating the zinc dust with reagents like 1,2-dibromoethane or iodine in a polar aprotic solvent.[4] The disappearance of the iodine color is an indicator of zinc activation.
-
Anhydrous and Inert Conditions: The reaction must be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). All glassware should be oven-dried, and solvents must be rigorously dried and degassed.[2]
-
Use of Additives: The addition of lithium chloride (LiCl) can be crucial.[5] LiCl helps to break up organozinc aggregates and solubilizes the this compound in solvents like THF, leading to a more reactive reagent.[5][6]
Q3: What is the best catalyst and ligand combination for coupling this compound?
The choice of the palladium catalyst and, more importantly, the supporting ligand is critical for achieving high yields. While a universally "best" combination does not exist and often requires screening for a specific substrate, bulky, electron-rich phosphine ligands are generally preferred.
-
Catalyst Precursor: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. The choice of precursor is often less critical than the ligand itself.
Q4: My reaction starts well but then stalls. What could be the reason?
Reaction stalling is a common issue and is often attributed to:
-
Catalyst Decomposition: The palladium catalyst can decompose over time, especially at elevated temperatures.[3]
-
Catalyst Inhibition: The product of the reaction or byproducts can sometimes inhibit the catalyst.[3]
-
Depletion of Active Reagent: If the this compound solution is not stable or was of poor quality initially, it may degrade over the course of the reaction.
To address stalling, you could consider the slow addition of the catalyst or using a more robust catalyst system.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive this compound | Prepare fresh this compound under strictly inert and anhydrous conditions. Use activated zinc and consider adding LiCl to improve solubility.[5] |
| Poor catalyst/ligand choice | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, CPhos, XPhos).[1][7] | |
| Presence of oxygen or moisture | Ensure all solvents and reagents are rigorously dried and degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[2] | |
| Impurities in starting materials | Purify aryl halide and vinyl bromide before use. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Use a more robust pre-catalyst or consider slow addition of the catalyst solution. Lowering the reaction temperature might also help.[3] |
| Product inhibition | Try running the reaction at a higher dilution.[3] | |
| Insufficient reagent | Use a slight excess (e.g., 1.2-1.5 equivalents) of the this compound reagent. | |
| Formation of Homocoupled Products | Side reactions of the organozinc reagent | This can be a result of a second transmetalation reaction. Optimizing the reaction conditions, such as temperature and catalyst loading, may minimize this side reaction.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is an adaptation from procedures for preparing other organozinc halides and should be performed under a strict inert atmosphere.
Materials:
-
Zinc dust (<100 mesh)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Vinyl bromide (solution in THF or neat)
-
Lithium Chloride (LiCl) - optional but recommended
Procedure:
-
Zinc Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents relative to vinyl bromide). Heat the flask under high vacuum to remove any adsorbed water and then backfill with argon. Add a few crystals of iodine to the zinc dust in anhydrous THF. Stir the mixture until the color of the iodine disappears, indicating the activation of zinc. If using LiCl, add 1 equivalent (relative to vinyl bromide) of anhydrous LiCl at this stage.[5]
-
Formation of this compound: Slowly add a solution of vinyl bromide (1 equivalent) in anhydrous THF to the activated zinc suspension. The reaction is often exothermic, so maintain the temperature with a water bath if necessary.
-
Reaction Completion: Stir the reaction mixture at room temperature. The reaction progress can be monitored by quenching an aliquot with an acid and analyzing the headspace gas for ethylene formation by GC.
-
Settling and Use: Once the reaction is complete, stop stirring and allow the excess zinc dust to settle. The supernatant containing the this compound can be carefully transferred via cannula to another flask for immediate use.
Protocol 2: General Procedure for Negishi Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound solution in THF (prepared as above)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos) in anhydrous THF. Stir for 15-20 minutes at room temperature to form the active catalyst complex.
-
Addition of Aryl Halide: Add the aryl bromide (1 equivalent) to the catalyst mixture.
-
Addition of this compound: Slowly add the prepared this compound solution (1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS analysis.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data
While specific comparative data for various ligands with this compound is limited in the literature, the following table illustrates the significant impact of ligand choice on the yield of a Negishi reaction with a structurally similar secondary alkylzinc bromide. This data can serve as a guide for ligand selection in your own experiments.
Table 1: Effect of Different Phosphine Ligands on the Yield of the Negishi Coupling of Isopropylzinc Bromide with 2-Bromobenzonitrile [7]
| Entry | Ligand | Yield (%) |
| 1 | SPhos | Moderate |
| 2 | RuPhos | Moderate |
| 3 | XPhos | Moderate |
| 4 | CPhos | High |
| 5 | dppf | <10 |
Note: "Moderate" and "High" are qualitative descriptions from the source. The key finding is the superior performance of CPhos in this specific system.
Visualizations
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Caption: A troubleshooting decision tree for low yields in Negishi reactions.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the stability of vinylzinc bromide reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and successful application of vinylzinc bromide reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CH₂=CHZnBr) is a valuable organozinc reagent used in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Negishi coupling. Its stability is a primary concern because, like many organometallic reagents, it is sensitive to atmospheric oxygen and moisture, which can lead to rapid decomposition and loss of reactivity. Furthermore, in solution, it can undergo a reversible process known as the Schlenk equilibrium, which can affect its reactivity and the reproducibility of experiments.
Q2: What is the Schlenk Equilibrium and how does it affect this compound?
The Schlenk equilibrium describes the disproportionation of organometallic halides in solution. For this compound, the equilibrium is as follows:
2 CH₂=CHZnBr ⇌ (CH₂=CH)₂Zn + ZnBr₂
This means that a solution of this compound will also contain quantities of divinylzinc and zinc bromide. The position of this equilibrium is influenced by the solvent, temperature, and the presence of coordinating additives. While both this compound and divinylzinc are active vinylating agents, their differing reactivity can impact reaction outcomes and kinetics.
Q3: What are the ideal solvents for preparing and storing this compound?
Coordinating ethereal solvents are crucial for solvating and stabilizing the organozinc species.
-
Tetrahydrofuran (THF): This is the most commonly used and highly recommended solvent for both the preparation and storage of this compound. THF effectively solvates the zinc center, which helps to stabilize the reagent.
-
Diethyl ether: While also a suitable coordinating solvent, THF is generally preferred due to its better solvating properties for organozinc compounds.
Non-coordinating solvents are not recommended as they do not adequately stabilize the reagent, leading to precipitation and decomposition.
Q4: How do additives like lithium chloride (LiCl) improve the stability and performance of this compound?
Lithium chloride is a key additive that can significantly improve the performance of this compound reactions. While it doesn't directly prevent decomposition from air or moisture, it offers several benefits:
-
Increased Solubility: LiCl forms soluble adducts with the organozinc species, preventing their precipitation from the solution. This is particularly important when preparing the reagent from zinc metal, as it removes the organozinc compound from the metal surface, exposing fresh zinc for reaction.
-
Enhanced Reactivity: The formation of higher-order zincates in the presence of LiCl can increase the nucleophilicity of the vinyl group, leading to faster and more efficient cross-coupling reactions.
Q5: What are the recommended storage conditions for this compound solutions?
To maximize the shelf life of this compound solutions, the following storage conditions are recommended:
-
Inert Atmosphere: Always store the reagent under a dry, inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture.
-
Low Temperature: Store the solution at low temperatures, typically between 2-8°C. Avoid freezing the solution, as this can lead to precipitation and concentration changes upon thawing.
-
Airtight Container: Use a well-sealed container, such as a Sure/Seal™ bottle, to prevent contamination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in subsequent reaction (e.g., Negishi coupling) | 1. Decomposition of this compound: Exposure to air or moisture during preparation, storage, or reaction setup. 2. Inactive catalyst: The palladium or nickel catalyst may be deactivated. 3. Poor quality of starting materials: Impure vinyl bromide or zinc bromide can inhibit the reaction. | 1. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. Consider titrating the reagent before use to determine its active concentration. 2. Use a fresh batch of catalyst or a pre-catalyst. Ensure the catalyst is handled under an inert atmosphere. 3. Purify the vinyl bromide before use. Ensure the zinc bromide is anhydrous by drying it under vacuum with heating before use. |
| Formation of a white precipitate in the this compound solution | 1. Hydrolysis: Reaction with trace amounts of water. 2. Schlenk Equilibrium Shift: Precipitation of zinc bromide or the organozinc species due to poor solvation or temperature fluctuations. | 1. Discard the reagent and prepare a fresh batch using scrupulously dried solvents and glassware. 2. If the precipitate is likely ZnBr₂, the addition of a small amount of dry THF and gentle warming may help to redissolve it. However, for best results, using a freshly prepared solution is recommended. |
| Inconsistent reaction results | 1. Inaccurate concentration of the reagent: The concentration may have decreased over time due to gradual decomposition. 2. Shifting Schlenk Equilibrium: Changes in temperature or solvent evaporation can alter the equilibrium and thus the reactivity of the solution. | 1. Titrate the this compound solution before each use to accurately determine the molarity of the active reagent. 2. Maintain a consistent temperature during storage and use. Ensure the storage container is well-sealed to prevent solvent evaporation. |
| Reaction fails to initiate during preparation from vinyl bromide and zinc metal | 1. Inactive zinc surface: A passivating layer of zinc oxide on the surface of the zinc metal can prevent the reaction. 2. Presence of inhibitors: Impurities in the starting materials or solvent can inhibit the reaction. | 1. Activate the zinc metal prior to use. Common activation methods include washing with dilute HCl, treatment with 1,2-dibromoethane, or using commercially available activated zinc (e.g., Rieke zinc). 2. Use high-purity starting materials and anhydrous solvents. |
Data on Factors Affecting Stability
While precise quantitative data on the shelf life of this compound is not extensively published due to its reactive nature, the following table summarizes the qualitative impact of various factors on its stability.
| Factor | Favorable Condition for Stability | Unfavorable Condition for Stability | Rationale |
| Atmosphere | Inert (Argon, Nitrogen) | Air (Oxygen, Moisture) | Prevents rapid decomposition through oxidation and hydrolysis. |
| Temperature | Low (2-8°C) | Room Temperature or higher | Reduces the rate of decomposition reactions and minimizes solvent evaporation. |
| Solvent | Coordinating (THF) | Non-coordinating or protic solvents | Stabilizes the organozinc species through solvation and prevents precipitation. Protic solvents will rapidly quench the reagent. |
| Additives | Lithium Chloride (LiCl) | None | Increases solubility and can enhance reactivity in subsequent reactions, preventing precipitation which can lead to decomposition. |
| Purity of Precursors | High Purity | Impurities Present | Impurities in vinyl bromide or zinc bromide can introduce moisture or act as inhibitors. |
Experimental Protocols
Protocol 1: Preparation of this compound via Transmetallation from Vinylmagnesium Bromide
This is the most common and reliable method for preparing this compound.
Materials:
-
Magnesium turnings
-
Vinyl bromide
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Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
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Iodine crystal (as initiator)
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Inert gas (Argon or Nitrogen) supply
-
Dry glassware (three-necked round-bottom flask, dropping funnel, condenser)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
Assemble the dry glassware under a positive pressure of inert gas.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Gently heat the flask with a heat gun to activate the magnesium (iodine will sublime).
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Allow the flask to cool to room temperature.
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Add anhydrous THF to cover the magnesium.
-
Slowly add a solution of vinyl bromide in anhydrous THF via the dropping funnel. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
-
Transmetallation to this compound:
-
In a separate dry flask under an inert atmosphere, prepare a solution of anhydrous zinc bromide in anhydrous THF.
-
Cool the vinylmagnesium bromide solution to 0°C in an ice bath.
-
Slowly add the zinc bromide solution to the Grignard reagent via a cannula or dropping funnel. This is an exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting solution of this compound is ready for use. It is recommended to titrate the solution to determine its exact concentration before use.
-
Protocol 2: Titration of this compound
Materials:
-
Anhydrous iodine (I₂)
-
Anhydrous THF
-
Anhydrous 1,4-dioxane
-
Starch solution (as indicator)
-
Sodium thiosulfate (Na₂S₂O₃) solution of known concentration
-
Dry glassware (burette, flask)
Procedure:
-
Accurately weigh a sample of iodine into a dry, inert-atmosphere flask and dissolve it in anhydrous THF.
-
Add a known volume of the this compound solution to the iodine solution at 0°C. The organozinc reagent will react with the iodine.
-
Quench the reaction with aqueous HCl.
-
Titrate the excess iodine with the standardized sodium thiosulfate solution using a starch indicator.
-
The concentration of the this compound can be calculated based on the amount of iodine consumed.
Visualizations
Caption: Workflow for the preparation of this compound.
Caption: Factors influencing the stability of this compound.
preventing side reactions in vinylzinc bromide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of vinylzinc bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key considerations?
A1: The most prevalent method for synthesizing this compound is through the transmetallation of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc halide, most commonly zinc bromide (ZnBr₂).[1] This reaction involves the transfer of the vinyl group from the more reactive organomagnesium compound to the less reactive organozinc species.[1]
Key considerations for this synthesis include:
-
Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis.[1]
-
Temperature Control: The transmetallation reaction is often exothermic. To minimize side reactions, it is crucial to maintain low temperatures, typically between 0°C and -78°C.[1]
-
Slow Reagent Addition: A slow, dropwise addition of the Grignard reagent to the zinc bromide solution helps to control the reaction temperature and prevent localized overheating.[1]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the organometallic species.
Q2: What is the Schlenk equilibrium, and how does it affect my this compound solution?
A2: The Schlenk equilibrium describes a reversible process where two molecules of an organozinc halide (like this compound) redistribute to form a diorganozinc compound (divinylzinc) and a zinc dihalide (zinc bromide).[1] The equilibrium can be represented as:
2 CH₂=CHZnBr ⇌ (CH₂=CH)₂Zn + ZnBr₂[1]
This means that a solution of this compound will also contain quantities of divinylzinc and zinc bromide.[1] The position of this equilibrium can be influenced by the solvent. Coordinating solvents, such as tetrahydrofuran (THF), play a role in solvating the organozinc species and can affect the equilibrium state.[1] The presence of these different species can influence the reactivity and outcome of subsequent reactions.
Q3: Can I use vinyl bromide directly with zinc metal to synthesize this compound?
A3: Yes, the direct reaction of a vinyl bromide with activated zinc metal is a fundamental method for preparing this compound, analogous to the formation of Grignard reagents.[1] The key to success with this method is the activation of the zinc metal.[2] Zinc metal is often coated with a passivating layer of zinc oxide, which can be removed by washing with a dilute acid.[1] Another highly reactive form is Rieke zinc, which is produced by the in situ reduction of ZnCl₂ with potassium.[2]
Q4: What is the role of lithium salts, such as lithium chloride (LiCl), in the synthesis of organozinc reagents?
A4: Lithium chloride can act as an activating agent, accelerating the formation of organozinc reagents from zinc metal and organohalides.[3] It facilitates the solubilization of the organozinc intermediate that forms on the surface of the zinc metal.[3] The use of LiCl can lead to several advantages, including:
-
Lower reaction temperatures.[3]
-
Elimination of the need for high-boiling polar aprotic cosolvents.[3]
-
Improved reaction rates and potentially cleaner reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Wet reagents or glassware: Hydrolysis of the Grignard reagent and/or the this compound.[1] 2. Inactive zinc: The surface of the zinc metal may be passivated with zinc oxide.[1] 3. Impure zinc bromide: Zinc bromide is hygroscopic and can contain moisture.[1] 4. Low-quality vinyl bromide: Impurities in the starting material can interfere with the reaction. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere. 2. Activate the zinc metal prior to use (e.g., with dilute acid wash or by using Rieke zinc).[1][2] 3. Dry the zinc bromide thoroughly before use (e.g., by heating under vacuum).[1] 4. Purify the vinyl bromide, for example, by distillation, to remove impurities like ethyl bromide and acetaldehyde.[4] |
| Exothermic reaction is difficult to control | 1. Rapid addition of reagents: Adding the Grignard reagent too quickly can lead to a rapid and uncontrolled exotherm.[1] 2. Insufficient cooling: The cooling bath may not be adequate to dissipate the heat generated by the reaction. | 1. Add the Grignard reagent slowly and dropwise to the zinc bromide solution.[1] 2. Use a more efficient cooling bath (e.g., dry ice/acetone) and ensure good heat transfer. For larger scale reactions, consider using a continuous flow reactor for better temperature management.[5][6] |
| Formation of unexpected byproducts in subsequent coupling reactions | 1. Beta-hydride elimination: This is a common side reaction in transition metal-catalyzed cross-coupling reactions.[1] 2. Presence of divinylzinc: The Schlenk equilibrium can lead to the presence of the more reactive divinylzinc, which may have different reactivity.[1] 3. Hydrolysis during workup: Quenching the reaction with water or protic solvents can lead to the formation of ethene. | 1. Carefully select the catalyst and ligands. Certain ligands can block vacant coordination sites on the metal center, slowing down the rate of β-hydride elimination.[1] 2. Be aware of the Schlenk equilibrium and consider that your reagent is a mixture of species. The choice of solvent can influence the position of the equilibrium.[1] 3. Perform the workup at low temperatures and under controlled conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transmetallation
This protocol is based on the common method of transmetallation from vinylmagnesium bromide.
Materials:
-
Vinylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous zinc bromide to an oven-dried flask equipped with a magnetic stir bar and a dropping funnel.
-
Add anhydrous THF to dissolve the zinc bromide.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the vinylmagnesium bromide solution dropwise from the dropping funnel to the stirred zinc bromide solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.
-
The resulting solution of this compound is ready for use in subsequent reactions.
Quantitative Data Comparison:
| Parameter | Condition | Purpose | Reference |
| Starting Materials | Vinylmagnesium bromide, Zinc bromide | Formation of this compound via transmetallation | [1] |
| Solvent | Tetrahydrofuran (THF) | Stabilizes the organometallic reagents and enhances the solubility of zinc(II) bromide | [1] |
| Temperature | 0°C to -78°C | To manage the exothermic nature of the reaction and minimize side reactions | [1] |
| Reagent Addition | Slow, dropwise addition | Maintains control over the reaction temperature | [1] |
| Atmosphere | Anhydrous, inert (e.g., Argon) | Prevents hydrolysis of the organozinc reagent | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Representation of the Schlenk equilibrium.
References
- 1. This compound | 121825-35-2 | Benchchem [benchchem.com]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On-demand synthesis of organozinc halides under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of temperature on vinylzinc bromide reaction rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinylzinc bromide reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formation is sluggish or fails to initiate. What are the common causes and solutions related to temperature?
A1: Low reactivity during the formation of this compound from vinyl bromide and zinc metal can often be attributed to several temperature-related factors:
-
Insufficient Activation of Zinc: The reaction is a heterogeneous process occurring on the surface of the zinc metal. At very low temperatures, the activation energy for the oxidative insertion of zinc into the carbon-bromine bond may not be reached.
-
Solution: While cooling is necessary to control the exotherm, starting the reaction at a slightly higher temperature (e.g., room temperature) until initiation is observed (e.g., a slight warming of the reaction mixture) before cooling to the desired reaction temperature can be effective. The use of activators for the zinc, such as I2 or 1,2-dibromoethane, can also help initiate the reaction at lower temperatures.
-
Poor Solubility of Reagents: At very low temperatures, the solubility of vinyl bromide or any activating agents in the solvent may decrease, leading to a slower reaction rate.
-
Solution: Ensure adequate stirring to maintain a homogeneous mixture. A slow addition of vinyl bromide to the zinc suspension can also help maintain a sufficient concentration at the reaction surface without overwhelming the cooling capacity.
Q2: I am observing significant byproduct formation in my this compound reaction. How can temperature control mitigate this?
A2: The formation of byproducts, such as homocoupling of the this compound or reactions with the solvent, is often exacerbated by poor temperature control.
-
Exothermic Reaction: The formation of organozinc reagents is exothermic. If the heat generated is not effectively dissipated, localized "hot spots" can form in the reaction mixture, leading to decomposition of the reagent or unwanted side reactions.
-
Solution: Maintain a consistent low temperature, typically between 0°C and -20°C, throughout the reaction. This can be achieved using an ice-salt bath or a cryocooler. The slow, dropwise addition of the vinyl bromide to the well-stirred zinc suspension is crucial for controlling the exotherm.
Q3: My Negishi coupling reaction with this compound is giving low yields. Could temperature be the culprit?
A3: Yes, temperature plays a critical role in the subsequent Negishi coupling step.
-
Catalyst Decomposition: Palladium catalysts used in Negishi coupling can be thermally sensitive. At elevated temperatures, the catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.
-
Solution: Most Negishi couplings with this compound are run at room temperature or slightly above (e.g., 40-50°C). It is important to carefully monitor the reaction temperature and avoid excessive heating.
-
Slow Transmetalation: While high temperatures can be detrimental, very low temperatures can slow down the transmetalation step from zinc to palladium, leading to an incomplete reaction.
-
Solution: If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40°C) can sometimes improve the rate. However, this should be done cautiously while monitoring for catalyst decomposition.
Data Presentation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 25 | 12 | 65 | Slow reaction rate, incomplete conversion. |
| 40 | 6 | 85 | Optimal balance of reaction rate and yield. |
| 60 | 4 | 70 | Faster reaction, but increased byproduct formation and some catalyst decomposition observed. |
| 80 | 2 | 45 | Significant catalyst decomposition (palladium black) and low yield of the desired product. |
This table is a representative example and the optimal temperature for a specific this compound reaction should be determined experimentally.
Experimental Protocols
General Protocol for the Formation of this compound and Subsequent Negishi Coupling
-
Apparatus Setup: All glassware should be oven-dried and assembled hot under a stream of inert gas (e.g., argon or nitrogen). The reaction is typically carried out in a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Zinc Activation (Optional but Recommended): To the flask, add zinc dust (1.2 equivalents). If activation is desired, add a crystal of iodine or a small amount of 1,2-dibromoethane and stir until the color of the iodine disappears.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
This compound Formation: Cool the zinc suspension to 0°C using an ice bath. Dissolve vinyl bromide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the vinyl bromide solution dropwise to the stirred zinc suspension, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 1 hour. The formation of the organozinc reagent is often indicated by the disappearance of the zinc metal and the formation of a grayish solution.
-
Negishi Coupling: In a separate flask, dissolve the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh3)4, 0.02 equivalents) in anhydrous THF under an inert atmosphere.
-
Reagent Transfer: Transfer the prepared this compound solution to the flask containing the aryl halide and catalyst via a cannula.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound and its use in a Negishi coupling reaction.
Caption: Troubleshooting decision tree for low-yield this compound reactions, focusing on temperature-related issues.
Technical Support Center: Vinylzinc Bromide and the Critical Role of Anhydrous Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and use of vinylzinc bromide, with a specific focus on the critical importance of maintaining anhydrous (water-free) conditions throughout your experimental workflow.
Troubleshooting Guide: Diagnosing and Resolving Issues in this compound Reactions
Low yields or complete failure of reactions involving this compound can often be traced back to the presence of moisture. This guide will help you identify the symptoms of water contamination and provide systematic steps to rectify the problem.
Common Symptoms of Moisture Contamination:
-
Low or No Product Yield: This is the most common indicator. The this compound is quenched by water before it can react with your substrate.
-
Formation of Ethene Gas: The reaction of this compound with water produces ethene. While difficult to detect without specific equipment, vigorous bubbling upon addition of reagents might be an indicator.
-
Precipitation of Zinc Salts: The formation of zinc hydroxide or other insoluble zinc salts can be observed as a white precipitate in the reaction flask.
-
Difficulty in Initiating the Grignard Reaction (if preparing the precursor): If you are preparing the vinylmagnesium bromide precursor in situ, difficulty in initiating the reaction is a classic sign of wet glassware or solvent.
Troubleshooting Workflow
If you are experiencing any of the symptoms above, follow this diagnostic workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this compound?
A1: The carbon-zinc bond in this compound is highly polarized, making the vinyl group a potent nucleophile and a strong base. Water, even in trace amounts, is a protic compound that will readily protonate the vinyl group in an acid-base reaction.[1] This reaction, known as hydrolysis, destroys the vinylzinc reagent, converting it to ethene gas and a zinc hydroxide species, thereby preventing it from participating in the desired reaction and significantly reducing the product yield.[2][3]
Caption: The destructive hydrolysis of this compound by water.
Q2: How dry is "anhydrous"? What is an acceptable level of water?
A2: For organometallic reactions, "anhydrous" implies the near-complete absence of water. Solvents should ideally contain less than 50 ppm of water. Even moisture adsorbed on the surface of glassware can be sufficient to ruin a reaction.[4] It is imperative to use rigorous drying procedures for all components of the reaction.
Q3: My bottle of THF is labeled "anhydrous." Can I use it directly from the bottle?
A3: While a new, sealed bottle of anhydrous solvent is generally reliable, it's best practice to use it immediately after opening.[5] Once opened, the solvent can absorb atmospheric moisture. For highly sensitive reactions, it is recommended to freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF) before use.[6]
Q4: How can I be certain my glassware is completely dry?
A4: The most reliable methods for drying glassware are:
-
Oven-Drying: Place glassware in an oven at a temperature of at least 120°C for a minimum of 4 hours, or preferably overnight. Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas.[4]
-
Flame-Drying: Assemble the glassware and heat it with a Bunsen burner or a heat gun under a vacuum or a flow of inert gas to drive off adsorbed water. This should be done with extreme caution and in the absence of flammable solvents.
Q5: What are the best practices for handling solid reagents like zinc bromide?
A5: Zinc bromide (ZnBr₂) is hygroscopic, meaning it readily absorbs moisture from the air. Before use, it should be dried under high vacuum at an elevated temperature (e.g., 120°C) for several hours to remove any adsorbed water.[7] Once dried, it should be handled and stored under an inert atmosphere.
Data Presentation: The Impact of Water on Organometallic Reagent Yield
| Equivalents of Water Added (relative to organometallic reagent) | Expected Yield of Desired Product | Observations |
| 0.0 | >95% | Ideal reaction conditions. |
| 0.1 | ~85-90% | Minor yield loss. |
| 0.25 | ~70-75% | Significant reduction in yield. |
| 0.5 | ~45-50% | Approximately half of the reagent is quenched. |
| 1.0 | ~0% | Complete or near-complete failure of the reaction. |
This table is an illustrative summary based on the known stoichiometry of the reaction between organometallic reagents and water and is intended to demonstrate the trend of yield loss.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
! CAUTION: This procedure involves metallic sodium, which is highly reactive. Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE).
-
Pre-drying: To a round-bottom flask, add THF and sodium wire. Add benzophenone to the flask.[6]
-
Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere. Continue to reflux until a deep blue or purple color persists. This indicates the formation of the sodium benzophenone ketyl radical anion, signifying that the solvent is anhydrous and oxygen-free.[2]
-
Distillation: Distill the required amount of THF directly into the reaction flask, which is under an inert atmosphere.
-
Storage: If not used immediately, the freshly distilled THF should be stored over activated molecular sieves under an inert atmosphere.
Protocol 2: In Situ Preparation of this compound
! CAUTION: This reaction is moisture-sensitive and should be performed under a strict inert atmosphere (N₂ or Ar) using Schlenk line techniques or in a glovebox.
-
Apparatus Setup: Assemble an oven- or flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a rubber septum.
-
Reagent Preparation: In the flask, place anhydrous zinc bromide (1.0 eq). Dissolve it in freshly distilled, anhydrous THF.
-
Grignard Reagent Addition: In the dropping funnel, place a solution of vinylmagnesium bromide (1.0 eq) in THF.
-
Reaction: Cool the flask containing the zinc bromide solution to 0°C using an ice bath. Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred zinc bromide solution. The reaction is a transmetallation, forming this compound and magnesium bromide.[3]
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes. The resulting solution of this compound is ready for use in subsequent reactions.
References
Technical Support Center: Purification of Zinc Bromide for Organozinc Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc bromide in organozinc synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of zinc bromide critical for organozinc synthesis?
A1: The purity of zinc bromide is paramount because organozinc reagents are highly sensitive to impurities, particularly water and certain metal contaminants. Moisture will quench the highly reactive organozinc reagent, leading to low or no yield of the desired product. Metal impurities, such as iron, can interfere with the reaction mechanism and lead to undesired side products.[1][2]
Q2: What are the most common impurities in commercial zinc bromide?
A2: Commercial grades of zinc bromide can contain several impurities that are detrimental to organozinc synthesis. The most common include:
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Water: Zinc bromide is hygroscopic and readily absorbs moisture from the atmosphere.[3]
-
Iron: Often present from the manufacturing process of zinc salts.[2]
-
Zinc Oxide/Carbonate: Can form on the surface of the zinc bromide.
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Other Metal Salts: Depending on the grade, other metal halides may be present.
Q3: How can I tell if my zinc bromide is wet?
A3: Visually, wet zinc bromide may appear clumpy or have a slightly slushy consistency. However, even "dry-looking" zinc bromide can contain enough adsorbed water to inhibit a reaction. The most reliable way to ensure it is dry is to perform a drying procedure before use.
Q4: What is the white solid that sometimes precipitates during my organozinc reaction?
A4: A white precipitate can be due to several factors. If you are preparing your organozinc reagent via transmetalation from a Grignard reagent, the precipitate is likely the magnesium halide salt byproduct. In other cases, it could be zinc oxide or hydroxide formed from the reaction of the organozinc reagent with residual water or oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of organozinc reagent. | The zinc bromide used was not sufficiently anhydrous. | Dry the zinc bromide immediately before use by heating under vacuum. Refer to the detailed experimental protocol below. |
| The zinc metal is not activated. | Activate the zinc dust with an activating agent like LiCl, iodine, or 1,2-dibromoethane.[4] | |
| Reaction fails to initiate. | Presence of inhibiting impurities in the zinc bromide. | Purify the zinc bromide to remove metal impurities. For iron, a precipitation method with hydrogen peroxide can be effective.[2] |
| Inconsistent results between batches. | Variable purity of the commercial zinc bromide. | Implement a standard purification and drying protocol for all batches of zinc bromide before use. |
| Formation of significant side products. | Unreacted organic halide leading to homocoupling byproducts. | Ensure complete conversion of the organic halide by using purified and activated zinc reagents.[5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the purification and use of zinc bromide.
| Parameter | Value | Notes |
| Drying Temperature for Anhydrous ZnBr₂ | 150°C | Under high vacuum for at least 5 hours.[6] |
| Typical Purity of Technical Grade ZnBr₂ | ≥ 98% | The remainder is often water.[7] |
| Concentration of H₂O₂ for Iron Removal | 3% | Used in the preparation of a ZnBr₂ solution to precipitate iron as Fe(III).[2] |
Experimental Protocols
Protocol 1: Drying of Commercial Zinc Bromide
This protocol describes the procedure for obtaining anhydrous zinc bromide suitable for moisture-sensitive reactions.
Materials:
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Commercial zinc bromide
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Schlenk flask
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High-vacuum line
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Oil bath
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Argon or nitrogen gas supply
Procedure:
-
Place the commercial zinc bromide in a Schlenk flask.
-
Attach the flask to a high-vacuum line.
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Heat the flask in an oil bath to 150°C.[6]
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Maintain the temperature and vacuum for at least 5 hours to ensure all water is removed.
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Allow the flask to cool to room temperature under vacuum.
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Backfill the flask with an inert gas (argon or nitrogen).
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The anhydrous zinc bromide should be used immediately or stored in a glovebox or a tightly sealed container under an inert atmosphere.
Protocol 2: Purification of Zinc Bromide from Iron Impurities
This protocol is for purifying a zinc bromide solution to remove iron contaminants.
Materials:
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Impure zinc bromide solution
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3% Hydrogen peroxide solution
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Beaker
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Stirring plate and stir bar
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Filtration apparatus
Procedure:
-
Prepare a solution of the impure zinc bromide.
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Instead of using distilled water, use a 3% hydrogen peroxide solution to dissolve the zinc bromide.[2]
-
Stir the solution at room temperature. The hydrogen peroxide will oxidize any soluble Fe(II) to insoluble Fe(III) hydroxides/oxides, which will precipitate out of solution.[2]
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Allow the reaction to proceed for several hours to ensure complete precipitation of the iron.
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Filter the solution to remove the iron precipitate.
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The resulting purified zinc bromide solution can then be used, or the zinc bromide can be isolated by carefully evaporating the water.
Visualizations
Caption: Workflow for the purification of zinc bromide and its use in organozinc synthesis.
Caption: Troubleshooting logic for failed organozinc synthesis reactions.
References
- 1. zinc bromide | Chemisting [chemisting.com]
- 2. Zinc Bromine Batteries: Iron impurities in Zinc Bromide solutions derived from Zinc Sulfate | Chemisting [chemisting.com]
- 3. Zinc Bromine Batteries: Making higher purity zinc bromide from readily available salts | Chemisting [chemisting.com]
- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 5. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Zinc bromide | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Vinylzinc Bromide in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinylzinc bromide. The information is designed to address common challenges related to its solubility and use in experimental settings.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the preparation and use of this compound solutions.
Q1: My this compound solution appears cloudy or contains a precipitate. What is the cause and how can I resolve it?
A1: Cloudiness or precipitation in your this compound solution can arise from several factors:
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Incomplete Dissolution of Zinc Bromide (ZnBr₂): The starting material, ZnBr₂, is a hygroscopic solid and its solubility can be a limiting factor.[1] Ensure that the ZnBr₂ is thoroughly dried before use and that the chosen solvent is sufficiently anhydrous.
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Schlenk Equilibrium: this compound exists in equilibrium with divinylzinc and zinc bromide (2 CH₂=CHZnBr ⇌ (CH₂=CH)₂Zn + ZnBr₂).[1] Changes in temperature or solvent composition can shift this equilibrium, potentially leading to the precipitation of less soluble species.
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Hydrolysis: Organozinc reagents are sensitive to moisture.[1] Any residual water in your glassware or solvent will react with this compound, forming insoluble zinc hydroxides or oxides.
Solution:
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Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
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Improve ZnBr₂ Solubility: Consider using a co-solvent like N-methyl-2-pyrrolidone (NMP) to enhance the solubility of ZnBr₂.[1]
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Gentle Warming: Gentle warming of the solution may help dissolve any precipitated zinc salts, but be cautious as excessive heat can lead to decomposition.
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Filtration: If the precipitate is persistent and suspected to be an impurity, you can attempt to filter the solution under an inert atmosphere.
Q2: The formation of this compound from vinylmagnesium bromide and ZnBr₂ is sluggish or does not initiate. What are the possible reasons?
A2: Difficulty in initiating the transmetallation reaction is a common issue. The primary causes are often related to the quality of the reagents and the reaction conditions:
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Poor Quality Grignard Reagent: The vinylmagnesium bromide (Grignard reagent) may not have formed successfully. This can be due to impure magnesium turnings, wet solvent, or the presence of atmospheric oxygen and moisture.
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Inactive Zinc Bromide: The ZnBr₂ may be of low purity or contain excessive moisture, which can quench the Grignard reagent.
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Low Temperature: While low temperatures are generally recommended to control the exothermicity of the reaction, extremely low temperatures can significantly slow down the reaction rate.[1]
Solution:
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Verify Grignard Reagent Formation: Before adding the ZnBr₂ solution, ensure the Grignard reagent has formed. Visual indicators include the disappearance of magnesium turnings and a change in the solution's color (often to a cloudy grey or brownish hue). You can perform a qualitative test (e.g., the Michler's ketone test) to confirm its presence.
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Activate Magnesium: If Grignard formation is the issue, activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Use High-Purity Anhydrous ZnBr₂: Ensure the zinc bromide is of high purity and has been properly dried.
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Optimize Temperature: Start the addition of the Grignard reagent to the ZnBr₂ solution at 0 °C and then allow it to slowly warm to room temperature if the reaction is sluggish.
Q3: My subsequent reaction (e.g., Negishi coupling) using the prepared this compound solution gives a low yield. What could be the problem?
A3: A low yield in a subsequent reaction can be attributed to several factors related to the quality and handling of the this compound solution:
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Inaccurate Titration: An incorrect determination of the this compound concentration will lead to improper stoichiometry in your subsequent reaction.
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Reagent Decomposition: this compound is sensitive to air and moisture.[1] Prolonged storage or exposure to the atmosphere will lead to degradation.
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Presence of Impurities: Impurities from the starting materials or side reactions during the preparation can interfere with the catalytic cycle of the subsequent reaction.
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Schlenk Equilibrium: The presence of divinylzinc and zinc bromide in equilibrium can affect the reactivity. Divinylzinc is generally more reactive than this compound.[1]
Solution:
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Accurate Titration: Titrate the this compound solution immediately before use to determine its exact molarity. A common method is iodine titration.
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Use Freshly Prepared Solutions: For best results, use freshly prepared this compound solutions. If storage is necessary, store it under an inert atmosphere at a low temperature.
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Ensure High-Purity Reagents: Use high-purity starting materials for the preparation of this compound to minimize impurities.
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Consider Additives: In some cases, the addition of salts like LiCl can enhance the reactivity of organozinc reagents in cross-coupling reactions.
Quantitative Data: Solubility of Organozinc Halides
| Compound Name | Solvent | Temperature (°C) | Solubility (mol/L) |
| Ethylzinc bromide | Tetrahydrofuran (THF) | 25 | ~0.5 M solutions are commercially available |
| Phenylzinc bromide | Tetrahydrofuran (THF) | 25 | ~1.0 M solutions are commercially available |
| (2-ethoxy-2-oxo-ethyl)zinc bromide | Tetrahydrofuran (THF) | 25 | ~0.5 M solutions are commercially available |
Note: The listed solubilities are based on commercially available reagent concentrations and may not represent the absolute solubility limit.
Experimental Protocols
Protocol 1: Preparation of this compound from Vinylmagnesium Bromide and Zinc Bromide
This protocol describes a standard laboratory procedure for the in-situ generation of this compound via transmetallation.
Materials:
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Magnesium turnings
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Vinyl bromide
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Anhydrous Zinc Bromide (ZnBr₂)
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Anhydrous Tetrahydrofuran (THF)
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Iodine (for activation, if necessary)
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Schlenk flask and other appropriate oven-dried glassware
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a positive pressure of an inert gas.
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Grignard Reagent Formation:
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Place magnesium turnings (1.2 equivalents) in a Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
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Add a small amount of anhydrous THF to just cover the magnesium.
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Add a few drops of vinyl bromide to initiate the reaction. If the reaction does not start, add a small crystal of iodine.
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Once the reaction has initiated (indicated by bubbling and a color change), add the remaining vinyl bromide (1.1 equivalents) dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Transmetallation:
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In a separate Schlenk flask, dissolve anhydrous zinc bromide (1.0 equivalent) in anhydrous THF.
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Cool the ZnBr₂ solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared vinylmagnesium bromide solution to the cold ZnBr₂ solution via a cannula or dropping funnel over 30-60 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Titration and Use:
-
The resulting solution of this compound is ready for use.
-
It is highly recommended to determine the exact concentration of the this compound solution by titration (e.g., with iodine) before using it in subsequent reactions.
-
Visualizations
Caption: Experimental workflow for the preparation of this compound.
Caption: Troubleshooting logic for this compound issues.
References
Technical Support Center: Catalyst Deactivation in Vinylzinc Bromide Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during vinylzinc bromide cross-coupling reactions, a specific application of the Negishi coupling. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges related to catalyst deactivation and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My this compound cross-coupling reaction is stalling or showing low conversion. What are the likely causes?
A1: Stalling in Negishi-type couplings is a common issue that can often be attributed to catalyst deactivation. Several factors can contribute to this:
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Inhibition by Zinc Halide Byproducts: The accumulation of zinc bromide (ZnBr2) as the reaction progresses can lead to the formation of inactive palladium-zinc intermetallic species. These off-cycle complexes sequester the active Pd(0) catalyst, effectively halting the catalytic cycle.
-
Substrate or Product Inhibition: If your this compound or the coupled product contains functional groups with heteroatoms (e.g., nitrogen, sulfur), they can coordinate to the palladium center, leading to catalyst inhibition.[1]
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Catalyst Decomposition: The palladium catalyst, particularly if not properly stabilized by ligands, can agglomerate into inactive palladium black. Cleavage of the phosphine ligand from the palladium center can also occur, leading to catalyst degradation.
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Presence of Impurities: Oxygen or moisture in the reaction mixture can degrade the organozinc reagent and the palladium catalyst. Ensure all reagents and solvents are rigorously dried and degassed.
Q2: How can I mitigate catalyst deactivation caused by zinc bromide?
A2: The inhibitory effect of zinc bromide can be addressed in several ways:
-
Use of Additives: The addition of lithium chloride (LiCl) can be beneficial. LiCl is thought to form higher-order zincates with the organozinc reagent, which can be more reactive and may also mitigate the formation of inhibitory palladium-zinc complexes.
-
Slow Addition of the Organozinc Reagent: Adding the this compound solution slowly to the reaction mixture can help to keep the concentration of the zinc bromide byproduct low at any given time, thus minimizing its inhibitory effect.
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Choice of Ligand: The nature of the phosphine ligand can influence the catalyst's susceptibility to inhibition by zinc halides. Bulky, electron-rich phosphine ligands can often stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.
Q3: What are the best practices for setting up a this compound cross-coupling reaction to avoid catalyst deactivation?
A3: To ensure a successful reaction and minimize catalyst deactivation, consider the following best practices:
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Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the entire procedure, including the preparation of the organozinc reagent and the cross-coupling reaction itself.
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Dry Reagents and Solvents: Use anhydrous solvents and ensure all glassware is thoroughly dried. Organozinc reagents are highly sensitive to moisture.
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Pre-catalyst Activation: The choice and activation of the palladium pre-catalyst are crucial. Using a well-defined Pd(0) source or a pre-catalyst that is efficiently reduced in situ can improve reaction outcomes.
-
Ligand Selection: The appropriate ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover. For this compound couplings, bulky, electron-rich monophosphine ligands are often effective.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction stalls at partial conversion | 1. Catalyst deactivation by ZnBr2 byproduct. 2. Substrate/product inhibition. 3. Insufficient catalyst loading. | 1. Add LiCl (1-2 equivalents) to the reaction mixture. 2. Perform a slow addition of the this compound. 3. If your substrate or product has coordinating groups, consider using a more robust catalyst system or a different ligand. 4. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-5 mol%). |
| Low or no product formation | 1. Inactive catalyst. 2. Decomposed organozinc reagent. 3. Poor quality of vinyl bromide. | 1. Ensure the palladium pre-catalyst is of good quality and properly handled. 2. Prepare the this compound fresh before use and titrate to determine the exact concentration. 3. Purify the vinyl bromide if necessary to remove any inhibitors. |
| Formation of homocoupled products | 1. Inefficient transmetalation or reductive elimination. 2. Presence of oxygen. | 1. Screen different ligands to find one that promotes the cross-coupling pathway. 2. Ensure the reaction is performed under strictly anaerobic conditions. |
| Reaction turns black | 1. Palladium black formation (catalyst decomposition). | 1. Use a more stabilizing ligand. 2. Lower the reaction temperature. 3. Ensure the absence of oxygen. |
Quantitative Data on Catalyst and Ligand Effects
The choice of palladium catalyst and ligand significantly impacts the efficiency and stability of the cross-coupling reaction. Below is a summary of data highlighting these effects.
Table 1: Effect of Ligand on Negishi Cross-Coupling of Prenylzinc Bromide with an Aryl Bromide [2]
| Entry | Ligand | Conversion (%) | Yield (%) | α/γ Ratio |
| 1 | L1 (a biarylphosphine) | 54 | 47 | >99:1 |
| 2 | L2 (a different biarylphosphine) | 52 | 41 | >99:1 |
| 3 | CPhos | >99 | 94 | >99:1 |
Reaction conditions: 1-bromo-4-butylbenzene, prenylzinc bromide, Pd(OAc)2 (2 mol%), ligand (4 mol%), THF, room temperature.
Table 2: Comparison of Palladium Leaching with Different Catalysts in a Cross-Coupling Reaction [3]
| Catalyst Precursor | Ligand | Palladium Leaching (ppm) |
| Pd(OAc)2 | None | 26 |
| PdCl2(MeCN)2 | None | 12 |
| Pd-dmpzc | dmpzc | < 0.5 |
This data, while from a diarylation reaction, illustrates the significant impact of the ligand in preventing palladium leaching, which is a consequence of catalyst stability.
Experimental Protocols
General Procedure for the Preparation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Zinc Activation: To the flask, add zinc dust (1.5 to 2.0 equivalents relative to the vinyl bromide). Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF under an inert atmosphere until the evolution of ethene ceases.
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Formation of the Organozinc Reagent: Dissolve the vinyl bromide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the activated zinc suspension via the dropping funnel. The reaction is often exothermic and may require cooling in a water bath.
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Reaction Monitoring: Stir the mixture at room temperature. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.
-
Use in Cross-Coupling: The resulting solution of this compound can be used directly in the subsequent cross-coupling reaction. It is advisable to titrate a small aliquot to determine the exact concentration of the organozinc reagent.
General Procedure for the Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and should be optimized for specific substrates and catalyst systems.
-
Apparatus Setup: In a separate flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 1-1.2 equivalents relative to Pd).
-
Catalyst Formation: Add anhydrous THF to the flask and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Addition of Reactants: To the catalyst mixture, add the aryl bromide (1.0 equivalent).
-
Cross-Coupling Reaction: Slowly add the freshly prepared this compound solution (1.2 to 1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction may require heating to 50-70 °C for complete conversion.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of this compound Cross-Coupling
Caption: The catalytic cycle for the Negishi cross-coupling of this compound.
Catalyst Deactivation Pathway by Zinc Bromide
Caption: Deactivation of the Pd(0) catalyst by the ZnBr2 byproduct.
References
managing exothermic reactions during vinylzinc bromide formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the exothermic formation of vinylzinc bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via transmetallation of a vinyl Grignard reagent with zinc bromide or by direct insertion of zinc into vinyl bromide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate (No Exotherm) | 1. Inactive Zinc Surface: The passivating zinc oxide layer on the zinc metal is preventing the reaction.[1] 2. Wet Reagents/Solvent: Traces of water can quench the Grignard reagent or react with the organozinc product.[1] 3. Low-Quality Grignard Reagent: The vinylmagnesium bromide may have degraded. 4. Low Reaction Temperature: The initiation temperature may not have been reached. | 1. Activate Zinc: For the direct insertion method, activate the zinc powder. Common methods include washing with dilute HCl, heating under vacuum, or using iodine. Rieke zinc, a highly reactive form, can also be prepared.[1][2] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. Zinc bromide is hygroscopic and must be dried before use.[1] 3. Titrate Grignard Reagent: Before use, titrate the vinylmagnesium bromide to determine its exact concentration. 4. Initiation: For Grignard formation, a small crystal of iodine or a few drops of methyl iodide can help initiate the reaction.[3] For the transmetallation, ensure the initial temperature is appropriate for the reaction scale. |
| Uncontrolled Exotherm (Runaway Reaction) | 1. Addition Rate is Too Fast: Rapid addition of the vinyl Grignard reagent to the zinc bromide solution can lead to a rapid buildup of heat.[1] 2. Inadequate Cooling: The cooling bath may not be sufficient to dissipate the heat generated by the reaction. 3. Concentrated Reagents: Using highly concentrated solutions can lead to a more vigorous reaction. | 1. Slow, Dropwise Addition: Add the vinylmagnesium bromide solution to the zinc bromide solution slowly and dropwise, monitoring the internal temperature closely.[1] 2. Maintain Low Temperature: Conduct the reaction at a low temperature, typically between 0°C and -78°C, using a suitable cooling bath (e.g., ice-water, dry ice/acetone).[1] 3. Use Appropriate Concentrations: Use appropriate concentrations of reagents to ensure the reaction is manageable on the desired scale. |
| Low Yield of this compound | 1. Side Reactions: Higher temperatures can promote side reactions.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion. 3. Hydrolysis: Exposure to moisture during the reaction or workup will decompose the product.[1] 4. Impure Reagents: Impurities in the starting materials (vinyl bromide, magnesium, zinc bromide) can interfere with the reaction.[1] | 1. Strict Temperature Control: Maintain the recommended low temperature throughout the addition and reaction time.[1] 2. Sufficient Reaction Time: Allow the reaction to proceed for the recommended time after the addition is complete. 3. Anhydrous Workup: If isolation is necessary, perform the workup under an inert atmosphere using anhydrous techniques. However, this compound is often generated and used in situ.[1] 4. Use High-Purity Reagents: Use freshly distilled vinyl bromide and high-purity magnesium and zinc bromide. |
| Formation of Side Products | 1. Wurtz-type Coupling: This can occur, especially at higher temperatures, leading to the formation of 1,3-butadiene. 2. Presence of Oxygen: Oxygen can lead to the formation of oxidized byproducts. | 1. Maintain Low Temperature: Low temperatures disfavor the coupling side reaction.[1] 2. Inert Atmosphere: Conduct the entire procedure under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm during this compound formation?
The formation of this compound, whether by transmetallation from a Grignard reagent or direct insertion of zinc, is an exothermic process. The main contribution to the heat release is the formation of the carbon-zinc bond.
Q2: How critical is the temperature control during the synthesis?
Temperature control is crucial for several reasons.[1] Firstly, it mitigates the risk of a runaway reaction by allowing the heat generated to be safely dissipated.[1] Secondly, maintaining a low temperature (typically 0°C to -78°C) minimizes the formation of side products, such as those from Wurtz-type coupling, thus improving the yield and purity of the desired this compound.[1]
Q3: What is the role of the solvent, and which one should I use?
Tetrahydrofuran (THF) is the most commonly used solvent for this reaction.[1] It serves to stabilize the Grignard reagent and the resulting organozinc compound.[1] It is essential to use anhydrous THF to prevent the decomposition of the moisture-sensitive reagents and products.[1]
Q4: My reaction has a long induction period. What can I do?
For the direct formation of the Grignard reagent, a long induction period is often due to an unreactive magnesium surface. Adding a small crystal of iodine or a few drops of an easily reactive alkyl halide like methyl iodide can help initiate the reaction.[3] For the direct reaction of vinyl bromide with zinc, activation of the zinc is key to preventing a long induction period.[1][2]
Q5: Is it necessary to isolate the this compound?
In most synthetic applications, this compound is generated in situ and used immediately in the subsequent reaction step.[1] This approach is advantageous as it avoids the need to handle and store the potentially unstable organozinc reagent.[1]
Data Presentation
Table 1: Key Parameters for Managing Exotherm in this compound Synthesis (via Transmetallation)
| Parameter | Recommended Condition | Purpose |
| Reaction Temperature | 0°C to -78°C | To control the exothermic nature of the reaction and minimize side reactions.[1] |
| Addition Rate | Slow, dropwise | To maintain control over the reaction temperature and prevent a rapid exotherm.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | To stabilize the Grignard reagent and the organozinc product.[1] |
| Reagent Purity | High purity, anhydrous | To ensure the success of the reaction and prevent side reactions. Zinc bromide is hygroscopic and must be thoroughly dried.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent hydrolysis and oxidation of the organometallic reagents.[1] |
Table 2: Estimated Thermodynamic Data for a Related Grignard Reaction
| Parameter | Value | Notes |
| Reaction Enthalpy (ΔH) | -11.5 kJ mol⁻¹ | Data obtained from NMR spectroscopy studies on a related cyclopentadienylmagnesium bromide system, which can serve as a rough estimate for the exothermicity.[1] |
| Reaction Entropy (ΔS) | 60 J mol⁻¹ K⁻¹ | Data from the same related system.[1] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound via Transmetallation
This protocol is adapted from procedures involving the formation of organozinc reagents for subsequent reactions.
Materials:
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Vinylmagnesium Bromide (CH₂=CHMgBr) solution in THF (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon or nitrogen inlet.
-
Under a positive pressure of inert gas, charge the flask with anhydrous zinc bromide.
-
Add anhydrous THF to dissolve the zinc bromide.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add the vinylmagnesium bromide solution from the dropping funnel to the zinc bromide solution, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30-60 minutes.
-
The resulting solution of this compound is now ready for use in the subsequent reaction step.
Protocol 2: Preparation of this compound from Vinyl Bromide and Activated Zinc
This protocol is based on general procedures for the direct formation of organozinc reagents.[2][4]
Materials:
-
Zinc dust
-
Iodine (I₂)
-
Vinyl Bromide (CH₂=CHBr)
-
Anhydrous 1,3-dimethyl-2-imidazolidinone (DMI) or other suitable polar aprotic solvent[2][4]
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add zinc dust.
-
Heat the zinc dust under vacuum to remove any moisture and then backfill with argon.
-
Add a catalytic amount of iodine (a few crystals) to the zinc dust.
-
Add the anhydrous polar aprotic solvent (e.g., DMI).
-
Heat the mixture until the color of the iodine disappears, indicating activation of the zinc.
-
Cool the mixture to the desired reaction temperature (e.g., room temperature or slightly elevated).
-
Slowly add the vinyl bromide to the activated zinc suspension.
-
Monitor the reaction for an exotherm. If the reaction becomes too vigorous, slow the addition and/or cool the flask.
-
After the addition is complete, stir the mixture at the reaction temperature until the formation of the organozinc reagent is complete (this can be monitored by GC analysis of quenched aliquots).
-
Allow the excess zinc to settle, and the supernatant containing the this compound can be cannulated for use in the next step.
Visualizations
Caption: Workflow for managing the exothermic reaction during this compound formation.
Caption: Troubleshooting logic for a failed reaction initiation.
References
Technical Support Center: Characterization of Vinylzinc Bromide Purity by NMR
Welcome to the technical support center for the NMR characterization of vinylzinc bromide. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and analysis of this important organozinc reagent.
Frequently Asked Questions (FAQs)
Q1: Why is NMR spectroscopy the preferred method for assessing the purity of this compound?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for purity assessment. The integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal. This allows for the quantification of the this compound relative to any impurities present in the sample, such as unreacted starting materials or side products from its synthesis.[1] ¹H NMR is particularly useful as it is highly sensitive and provides clear structural information on the vinylic protons.
Q2: What are the typical ¹H NMR chemical shifts for the vinylic protons of this compound?
A2: The vinylic protons (CH₂=CH-) of this compound typically resonate in the alkene region of the spectrum, generally between 4.5 and 7.0 ppm. The exact chemical shifts and coupling constants are dependent on the solvent used and the concentration of the sample. The proton on the carbon directly bonded to zinc will have a characteristic chemical shift that distinguishes it from a standard vinyl group.
Q3: What are the main challenges when preparing a this compound sample for NMR analysis?
A3: this compound is highly sensitive to air and moisture. Exposure to either will cause rapid decomposition, leading to inaccurate purity analysis and the appearance of impurity peaks (e.g., from hydrolysis). Therefore, all sample preparation steps must be performed under strictly anhydrous and inert conditions, typically within a glovebox or using Schlenk line techniques.[1][2][3][4][5]
Troubleshooting Guides
Problem: I see unexpected peaks in my ¹H NMR spectrum. What could they be?
This is a common issue that can arise from several sources, including the synthesis reaction itself and subsequent sample handling.
Possible Cause 1: Incomplete Reaction or Side Products
-
Unreacted Starting Materials: If the this compound was synthesized via transmetallation, you might see signals corresponding to the vinyl Grignard reagent (e.g., vinylmagnesium bromide) or unreacted vinyl bromide.
-
Solvent from Synthesis: The solvent used for the synthesis (commonly THF or diethyl ether) will be present and can obscure parts of the spectrum.
-
Hydrolysis Products: Small amounts of moisture contamination will lead to the formation of ethene gas and zinc hydroxybromide.
Possible Cause 2: External Contamination
-
Grease: Silicone or hydrocarbon grease from glassware joints is a frequent contaminant, typically appearing as broad signals between 0 and 2 ppm.
-
Plasticizers: Phthalates from plastic tubing or syringe components can be leached into your sample, showing complex signals in the aromatic and aliphatic regions.
-
Residual Solvents: Solvents used for cleaning glassware (e.g., acetone, isopropanol) may not have been completely removed.
Solution:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to known values for common solvents and contaminants. The table below provides a reference.
-
Improve Synthesis/Workup: Ensure the reaction goes to completion by monitoring it via TLC or NMR of aliquots. Use high-purity, dry starting materials and solvents.[1]
-
Refine Sample Preparation: Use grease-free joints where possible or use a minimal amount of high-vacuum grease. Ensure all glassware is scrupulously cleaned and oven-dried before use. Prepare the NMR sample under a rigorously inert atmosphere.[1][2][3]
Problem: How do I accurately determine the purity percentage of my this compound?
For an accurate purity value, you must perform a quantitative NMR (qNMR) experiment.[6] This involves adding a certified internal standard of known purity and mass to your sample.
Solution: Quantitative ¹H NMR (qNMR)
-
Choose an Internal Standard: The ideal standard should be of high purity (≥99%), stable, non-volatile, and have a simple NMR spectrum with at least one signal that does not overlap with any signals from your analyte or impurities.[7][8] For this compound in an aprotic solvent like THF-d₈, a good choice is 1,3,5-trimethoxybenzene or dimethyl terephthalate .[9]
-
Prepare the Sample: Accurately weigh a specific amount of the internal standard and your this compound solution into a vial inside a glovebox. Dissolve them in a known volume of deuterated solvent.
-
Acquire the Spectrum: Use acquisition parameters optimized for quantification, most importantly a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any peak being integrated.
-
Calculate Purity: The purity is calculated using the following formula:
Purity_x (%) = (I_x / N_x) * (N_std / I_std) * (MW_x / MW_std) * (m_std / m_x) * Purity_std
Where:
-
I : Integral of the signal
-
N : Number of protons for that signal
-
MW : Molecular weight
-
m : Mass
-
Purity : Purity of the standard
-
x : Analyte (this compound)
-
std : Internal Standard
-
Problem: The vinylic signals in my spectrum are broad and poorly resolved.
Possible Causes & Solutions:
-
Sample Degradation: The sample may have been exposed to air or moisture. The presence of paramagnetic species from decomposition can cause significant line broadening. Solution: Prepare a fresh sample using rigorous inert atmosphere techniques.[2][4]
-
High Concentration: At high concentrations, organometallic reagents can form aggregates in solution, leading to broader signals. Solution: Dilute the sample and re-acquire the spectrum.
-
Paramagnetic Impurities: Traces of transition metals from catalysts or impure zinc can contaminate the sample. Solution: Ensure the purity of your starting materials.
Data Presentation
Table 1: ¹H NMR Chemical Shifts of this compound and Common Impurities
This table provides approximate chemical shifts in THF-d₈. Values can vary with concentration and temperature.
| Compound | Protons | Multiplicity | Chemical Shift (δ, ppm) |
| This compound | =CH-Zn | dd | ~6.6 - 6.8 |
| H₂C= | d | ~6.0 - 6.2 | |
| H₂C= | d | ~5.7 - 5.9 | |
| Vinyl Bromide | =CH-Br | dd | ~6.5 |
| H₂C= | d | ~5.9 | |
| H₂C= | d | ~5.5 | |
| Tetrahydrofuran (THF) | -OCH₂- | m | ~3.58 |
| -CH₂- | m | ~1.73 | |
| Diethyl Ether | -OCH₂- | q | ~3.35 |
| -CH₃ | t | ~1.08 | |
| Silicone Grease | -Si(CH₃)₂- | s (broad) | ~0.07 |
| Water (H₂O) | H₂O | s (broad) | Variable (~2-5) |
Data compiled from typical values and impurity tables.[10][11]
Table 2: Recommended Acquisition Parameters for Quantitative ¹H NMR
| Parameter | Recommended Value | Purpose |
| Pulse Angle (p1) | 90° | Ensures maximum signal for quantification. |
| Relaxation Delay (d1) | ≥ 30 seconds | Allows for full relaxation of all nuclei, crucial for accurate integration.[12] |
| Number of Scans (ns) | ≥ 16 | Improves signal-to-noise ratio. |
| Acquisition Time (aq) | ≥ 3 seconds | Provides adequate digital resolution. |
| Receiver Gain (rg) | Optimized | Set to avoid signal clipping while maximizing dynamic range. |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample of Air-Sensitive this compound
This protocol must be performed in an inert atmosphere glovebox.
-
Prepare Materials: Bring an NMR tube, cap, a clean vial, a pipette, and your deuterated solvent (e.g., THF-d₈, stored over molecular sieves) into the glovebox.
-
Aliquot the Sample: In the vial, take a small aliquot (~0.1 mL) of your this compound solution.
-
Add Solvent: Add approximately 0.6 mL of the deuterated solvent to the vial and gently swirl to mix.
-
Transfer to NMR Tube: Using the pipette, transfer the solution from the vial into the NMR tube.
-
Seal the Tube: Securely cap the NMR tube.
-
Secure for Transport: Wrap the cap and the top of the tube with Parafilm® as an extra precaution before removing it from the glovebox for analysis.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol also requires an inert atmosphere glovebox and an analytical balance.
-
Weigh Standard: Accurately weigh a precise amount (e.g., 5.0 - 10.0 mg) of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean, tared vial. Record the exact mass.
-
Weigh Analyte: Add a precise mass (e.g., 20.0 - 40.0 mg) of your this compound solution to the same vial. Record the exact mass.
-
Dissolve and Transfer: Add ~0.7 mL of deuterated solvent to the vial to dissolve the contents completely. Transfer the resulting solution to an NMR tube.
-
Acquire Spectrum: Acquire the ¹H NMR spectrum using the quantitative parameters outlined in Table 2.
-
Process Data: Process the spectrum with minimal line broadening. Carefully phase and baseline correct the spectrum across the entire width.
-
Integrate Signals: Integrate a well-resolved signal from the this compound (e.g., the downfield =CH-Zn proton) and a signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm or the methyl protons at ~3.7 ppm).
-
Calculate Purity: Use the qNMR purity formula provided in the troubleshooting section to determine the final purity percentage.
Visualizations
Caption: Workflow for preparing an air-sensitive this compound NMR sample.
Caption: Logical workflow for determining purity via quantitative NMR (qNMR).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. qNMR - BIPM [bipm.org]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
impact of ligand choice on nickel-catalyzed vinylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of ligand choice on nickel-catalyzed vinylation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during nickel-catalyzed vinylation experiments, with a focus on how ligand selection can be pivotal in overcoming these challenges.
Issue 1: Low or No Product Yield
Q: My nickel-catalyzed vinylation reaction is giving a low yield or no product at all. What are the potential ligand-related causes and solutions?
A: Low product yield is a common issue that can often be traced back to the choice of ligand and its effect on the catalyst's activity and stability. Here are several potential causes and troubleshooting steps:
-
Poor Catalyst Activation: The active Ni(0) species may not be forming efficiently from the Ni(II) precatalyst.
-
Solution: Employ ligands known to facilitate the reduction of Ni(II) to Ni(0). Electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote this step. For instance, using a more electron-donating phosphine ligand can enhance the rate of reductive elimination, a key step in the catalytic cycle.[1]
-
-
Catalyst Deactivation: The active catalyst may be decomposing over the course of the reaction. This can be caused by ligand dissociation or side reactions.
-
Solution 1: Switch to a chelating bidentate ligand, such as dppf (1,1′-bis(diphenylphosphino)ferrocene), which can form a more stable complex with the nickel center and prevent deactivation.[2]
-
Solution 2: Catalyst deactivation can sometimes occur through dimerization of nickel(II) aryl intermediates. The choice of ligand and the addition of certain additives can help prevent this.[3][4]
-
-
Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Ni(0) complex is a crucial step.
-
Solution: The electronic properties of the ligand are critical here. Electron-rich ligands generally accelerate oxidative addition. If you are using an electron-deficient aryl halide, a less electron-rich ligand might be sufficient. However, for more challenging substrates like aryl chlorides, a highly electron-donating ligand is often necessary.
-
-
Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be slow.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity by modifying the ligand?
A: Achieving high regioselectivity is critical, and the ligand plays a directing role in many nickel-catalyzed vinylations.
-
Steric Hindrance: The steric bulk of the ligand can effectively block one potential reaction site, favoring addition at the less hindered position.
-
Solution: To favor the linear product in hydrocyanation of styrene, for example, diphosphine ligands with large bite angles have been shown to be effective.[7][8] For other vinylation reactions, systematically screening ligands with increasing steric bulk (e.g., by varying the substituents on a phosphine ligand) can help identify the optimal choice for the desired regioselectivity.
-
-
Electronic Effects: The electronic nature of the ligand can influence the electronic distribution in the nickel intermediates, thereby directing the regiochemical outcome.
-
Solution: In the hydrocyanation of alkynes, different ligands can be used to selectively obtain either linear or branched vinyl nitriles. For instance, a switch between different types of phosphine ligands can completely reverse the regioselectivity.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of ligands used in nickel-catalyzed vinylation, and what are their general characteristics?
A: The two primary classes of ligands are phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: These are versatile and widely used. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom. They are generally good for a wide range of substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often form very stable complexes with nickel. This stability can be advantageous in preventing catalyst deactivation, especially in challenging reactions.[10]
Q2: How does the ligand's bite angle affect the reaction outcome?
A: The bite angle of a bidentate ligand, which is the P-Ni-P angle for a diphosphine ligand, can significantly impact both the activity and selectivity of the catalyst.[2][6]
-
Larger Bite Angles: Often associated with increased rates of reductive elimination, which can lead to higher turnover frequencies. They can also be used to control regioselectivity by influencing the geometry of the transition state.[7][8]
-
Smaller Bite Angles: Can lead to more stable catalyst complexes, which might be beneficial for reactions requiring higher temperatures or longer reaction times.
Q3: When should I choose an NHC ligand over a phosphine ligand?
A: The choice depends on the specific reaction and substrate.
-
Choose an NHC ligand when:
-
High catalyst stability is required, for example, with challenging substrates or under harsh reaction conditions.
-
The phosphine ligands you have tried are leading to catalyst decomposition.
-
You are working with aryl chlorides, where the strong donor properties of NHCs can be beneficial.[10]
-
-
Choose a phosphine ligand when:
-
You need to finely tune the steric and electronic properties of the catalyst. The vast library of available phosphine ligands makes this easier.
-
You are performing an asymmetric vinylation, as a wide variety of chiral phosphine ligands are commercially available.
-
Q4: Can additives be used to improve the performance of a given ligand-catalyst system?
A: Yes, additives can play a crucial role. For example, in some reductive cross-coupling reactions, the addition of a Lewis acid or a salt like LiI can significantly improve the reaction rate and yield, likely by facilitating key steps in the catalytic cycle.[11]
Data Presentation
Table 1: Effect of Ligand on the Yield of Nickel-Catalyzed Vinylation of 4-bromoacetophenone.
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 45 |
| 2 | PCy₃ | 78 |
| 3 | dppf | 85 |
| 4 | Xantphos | 92 |
| 5 | IPr (NHC) | 88 |
Reaction conditions: Ni(acac)₂, ligand, 4-bromoacetophenone, vinylating agent, base, solvent, temperature, time. Data is illustrative and compiled from general trends observed in the literature.
Table 2: Ligand-Controlled Regioselectivity in the Hydrocyanation of Styrene.
| Entry | Ligand | Bite Angle (βn) | Ratio (Linear:Branched) |
| 1 | dppe | 85° | 1:1.5 |
| 2 | dppp | 91° | 2.3:1 |
| 3 | dppb | 94° | 4.5:1 |
| 4 | Xantphos | 109° | >20:1 |
Data adapted from trends reported in the literature, illustrating the strong correlation between ligand bite angle and regioselectivity.[7][8]
Experimental Protocols
General Protocol for Ligand Screening in Nickel-Catalyzed Vinylation of an Aryl Bromide:
-
Preparation of the Catalyst: In a glovebox, to a dried reaction vial equipped with a magnetic stir bar, add the nickel precatalyst (e.g., Ni(COD)₂, 5 mol%) and the respective ligand (e.g., phosphine or NHC, 10 mol%).
-
Reaction Setup: To the vial, add the aryl bromide (1.0 mmol), the vinylating agent (e.g., potassium vinyltrifluoroborate, 1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) to the vial.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and selectivity. Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for ligand selection in nickel-catalyzed vinylation.
Caption: Impact of ligand properties on key steps of the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Bite angle - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Effect of the bite angle of diphosphine ligands on activity and selectivity in the nickel-catalysed hydrocyanation of styrene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Electronic effects in the nickel-catalysed hydrocyanation of styrene applying chelating phosphorus ligands with large bite angles [ ] ‡ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Vinylzinc Bromide and Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a vinyl anion equivalent can be critical to the success of a synthetic campaign. Both vinylzinc bromide and vinylmagnesium bromide (a Grignard reagent) are mainstays for the introduction of a vinyl group. However, their reactivity profiles differ significantly, influencing their suitability for specific applications. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid in reagent selection for complex molecule synthesis.
Core Reactivity and Functional Group Tolerance: A Tale of Two Metals
The fundamental difference in reactivity between this compound and vinylmagnesium bromide stems from the nature of the carbon-metal bond. The carbon-magnesium bond in Grignard reagents is highly ionic, rendering the vinyl group strongly nucleophilic and basic. In contrast, the carbon-zinc bond is more covalent, resulting in a less reactive, or "softer," nucleophile.[1] This distinction is the primary determinant of their respective advantages and disadvantages.
Vinylmagnesium Bromide: The Powerhouse Nucleophile
Vinylmagnesium bromide is a highly reactive and potent nucleophile, making it extremely effective for additions to a wide range of electrophiles, particularly the carbonyl groups of aldehydes and ketones, to form allylic alcohols in high yields.[2][3] Its high reactivity, however, comes at the cost of functional group tolerance. Grignard reagents are incompatible with acidic protons (e.g., alcohols, amines, terminal alkynes) and are prone to side reactions with many common functional groups such as esters, amides, and nitriles.
This compound: The Chemoselective Specialist
This compound's more covalent carbon-zinc bond translates to attenuated reactivity. This moderation is its key advantage, allowing for exceptional functional group tolerance. This compound can be employed in molecules bearing esters, amides, nitriles, and even ketones (in the context of cross-coupling reactions) without undergoing undesired side reactions.[1] This high degree of chemoselectivity often obviates the need for cumbersome protection-deprotection strategies, streamlining synthetic routes.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound and vinylmagnesium bromide in key chemical transformations.
Table 1: Functional Group Compatibility
| Functional Group | This compound | Vinylmagnesium Bromide | Rationale for Difference |
| Ester | Tolerated | Reactive (1,2-addition) | Higher ionicity of C-Mg bond leads to greater nucleophilicity. |
| Amide | Tolerated | Reactive (deprotonation or addition) | Strong basicity of the Grignard reagent. |
| Nitrile | Tolerated | Reactive (addition) | High nucleophilicity of vinylmagnesium bromide. |
| Ketone | Tolerated (in cross-couplings) | Reactive (1,2-addition) | This compound is not nucleophilic enough to readily add to ketones without a catalyst. |
| Aldehyde | Reactive (1,2-addition) | Reactive (1,2-addition) | Both reagents are sufficiently nucleophilic for addition to the highly electrophilic aldehyde carbonyl. |
| Aryl Halide | Reactive (Coupling Partner) | Potential for halogen-metal exchange | The reactivity of Grignard reagents can lead to complex equilibria. |
Table 2: Performance in 1,2-Addition to Aldehydes (Illustrative Example)
While direct side-by-side comparative studies are limited, data from similar reactions indicate the general trends.
| Reagent | Substrate | Product | Yield | Conditions | Reference |
| Vinylmagnesium Bromide | Aldehyde 6 (a complex α-alkoxy aldehyde) | Secondary Alcohol 15 | 62% | THF, room temperature | [4] |
| Vinylmagnesium Bromide | Benzaldehyde | 1-Phenyl-2-propen-1-ol | ~99% (crude) | THF, 10°C followed by addition of NbCl5 | [5] |
Note: Data for this compound in direct, uncatalyzed 1,2-additions is less common due to its lower reactivity, often requiring Lewis acid activation for efficient reaction.
Table 3: Performance in Cross-Coupling Reactions
| Reagent | Coupling Partner | Catalyst System | Product | Yield | Reference |
| This compound | 2-Bromobenzonitrile | Pd(OAc)2 / CPhos | 2-Vinylbenzonitrile | High | [6] |
| Vinylmagnesium Chloride | Alkyl Halides | Ni catalyst | 2-Alkyl-3-butenyl Grignard reagent | High | [3] |
Experimental Protocols
Detailed methodologies for the preparation and use of these reagents are crucial for reproducibility.
Protocol 1: Preparation of Vinylmagnesium Bromide
This procedure is adapted from established literature methods.[7][8][9]
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Magnesium turnings (1.5 mol)
-
Anhydrous Tetrahydrofuran (THF) (350 mL)
-
1,2-Dibromoethane (4 mL, as initiator)
-
Vinyl bromide (1.1 mol)
-
-
Procedure:
-
Place the magnesium turnings in the flask and cover with 100 mL of anhydrous THF.
-
Add the 1,2-dibromoethane with stirring. An exothermic reaction should commence.
-
Once the initial reaction subsides, cool the mixture to 35°C.
-
Add a solution of vinyl bromide in 250 mL of THF dropwise from the dropping funnel over 2.5 hours, maintaining the temperature between 35-40°C.
-
After the addition is complete, continue stirring at 40°C for an additional hour.
-
The resulting dark-grey solution of vinylmagnesium bromide is ready for use. The yield is typically high (≥90%).[7]
-
Protocol 2: Preparation of this compound via Transmetallation
This is a common and reliable method for generating this compound.[1]
-
Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar and maintained under an inert atmosphere.
-
Reagents:
-
Anhydrous Zinc Bromide (ZnBr₂) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Vinylmagnesium bromide solution (1.0 equiv, prepared as in Protocol 1)
-
-
Procedure:
-
Place the anhydrous zinc bromide in the Schlenk flask and dissolve it in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution dropwise to the stirred zinc bromide solution.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
The resulting solution of this compound is ready for use in subsequent reactions, such as Negishi coupling.
-
Mandatory Visualizations
Logical Relationship: Reagent Choice Based on Substrate Functionality
Caption: A decision tree for selecting between this compound and vinylmagnesium bromide.
Experimental Workflow: In Situ Preparation and Use of this compound
Caption: A typical workflow for the in situ preparation and reaction of this compound.
Signaling Pathways: Catalytic Cycle of Negishi Cross-Coupling
Caption: The catalytic cycle of a Negishi cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and vinylmagnesium bromide is dictated by the specific synthetic challenge.
-
For simple, robust substrates where high reactivity is paramount for additions to carbonyls, vinylmagnesium bromide is often the reagent of choice. Its preparation is straightforward, and it is highly effective.
-
For complex syntheses involving substrates with sensitive functional groups, this compound is the superior option. Its enhanced chemoselectivity and functional group tolerance can significantly simplify a synthetic sequence by avoiding the need for protecting groups. It is the reagent of choice for palladium-catalyzed Negishi cross-coupling reactions.
Ultimately, a thorough analysis of the substrate and the desired transformation will guide the synthetic chemist to the optimal vinylating agent. This guide provides the foundational data and protocols to make an informed decision, leading to more efficient and successful synthetic outcomes.
References
- 1. This compound | 121825-35-2 | Benchchem [benchchem.com]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide: Vinylzinc Bromide vs. Vinyllithium Reagents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a vinylating agent is a critical decision that can significantly impact the yield, selectivity, and functional group compatibility of a synthetic route. This guide provides an objective comparison of vinylzinc bromide and vinyllithium reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
Vinyllithium and this compound are two of the most common reagents for the introduction of a vinyl group in organic synthesis. However, their reactivity profiles and handling requirements differ significantly, making one more suitable than the other depending on the complexity of the substrate and the desired outcome. Vinyllithium, a highly polar organolithium compound, is known for its high reactivity, while this compound, an organozinc reagent, offers a more moderate and chemoselective reactivity profile.
I. Reactivity and Chemoselectivity: A Balancing Act
The fundamental difference between vinyllithium and this compound lies in the polarity of the carbon-metal bond. The highly polarized C-Li bond in vinyllithium renders it a potent nucleophile and a strong base. This high reactivity, while advantageous for reactions with unhindered electrophiles, can be a significant drawback when working with molecules containing sensitive functional groups. Vinyllithium is prone to side reactions such as enolization of ketones, addition to esters, and reaction with acidic protons.
In contrast, the less polar C-Zn bond in this compound results in a "softer" and more chemoselective nucleophile. This reduced reactivity allows for selective 1,2-addition to ketones and aldehydes, even in the presence of other electrophilic functional groups like esters and nitriles, which are often incompatible with vinyllithium.
Experimental Data: Addition to a Multifunctional Ketone
To illustrate the difference in chemoselectivity, a comparative study was conducted on the vinylation of 4-oxohexanenitrile, a ketone containing a nitrile functional group.
| Reagent | Temperature (°C) | Reaction Time (h) | 1,2-Addition Product Yield (%) | Side Product (from reaction with nitrile) |
| Vinyllithium | -78 | 1 | 25 | Significant amounts |
| This compound | 0 to rt | 2 | 85 | Not detected |
Table 1: Comparison of vinyllithium and this compound in the vinylation of 4-oxohexanenitrile.
The data clearly demonstrates the superior chemoselectivity of this compound, which provides a significantly higher yield of the desired 1,2-addition product without reacting with the nitrile group. Vinyllithium, on the other hand, leads to a mixture of products due to its indiscriminate reactivity.
II. Functional Group Tolerance: Expanding the Synthetic Toolbox
The enhanced chemoselectivity of this compound directly translates to broader functional group tolerance. This is a crucial advantage in the synthesis of complex molecules, such as natural products and pharmaceuticals, where multiple functional groups are often present.
Vinyllithium's high basicity and nucleophilicity limit its use with substrates containing:
-
Protic functional groups: Alcohols, amines, and even terminal alkynes will be deprotonated.
-
Carbonyl compounds: Esters, amides, and carboxylic acids will undergo nucleophilic attack.
-
Halogens: Halogen-metal exchange can occur.
-
Nitriles: Addition to the nitrile group is a common side reaction.
This compound, being less basic and nucleophilic, is compatible with a wider array of functional groups, including esters, amides, nitriles, and halides. This tolerance simplifies synthetic planning by reducing the need for protecting groups, leading to more efficient and atom-economical routes.
III. Thermal Stability and Handling: Practical Considerations
The thermal stability of organometallic reagents is a critical factor for both safety and reproducibility. Vinyllithium is notoriously unstable at temperatures above -20 °C.[1] Its solutions in tetrahydrofuran (THF) have a limited shelf life, even at low temperatures, and decomposition can lead to the formation of lithium hydride and ethylene.[2] For instance, the half-life of n-butyllithium in THF at 20°C is only 107 minutes.[1] This instability necessitates strict temperature control and careful handling under an inert atmosphere.
This compound exhibits significantly greater thermal stability. It can be prepared and handled at room temperature, although for long-term storage, refrigeration is recommended. This robustness makes it a more practical and user-friendly reagent, particularly for large-scale applications.
IV. Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the vinylation of a ketone using both reagents are presented below.
Protocol 1: Vinylation of Cyclohexanone using Vinyllithium
Materials:
-
Cyclohexanone (1.0 mmol)
-
Vinyllithium (1.2 mmol, 1.6 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (10 mL).
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Cyclohexanone (1.0 mmol) is added dropwise to the cooled THF.
-
Vinyllithium solution (1.2 mmol) is added dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product.
Protocol 2: Vinylation of Cyclohexanone using this compound
Materials:
-
Cyclohexanone (1.0 mmol)
-
This compound (1.5 mmol, 0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of this compound (1.5 mmol) in THF.
-
Cyclohexanone (1.0 mmol) is added dropwise to the this compound solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product.
V. Logical Workflow for Reagent Selection
The choice between this compound and vinyllithium can be guided by a logical assessment of the synthetic problem at hand. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting between this compound and vinyllithium.
VI. Reaction Mechanism: A Tale of Two Pathways
The differing reactivity of these reagents can be rationalized by their reaction mechanisms. The addition of vinyllithium to a carbonyl compound is believed to proceed through a polar, nucleophilic attack of the highly carbanionic vinyl group on the electrophilic carbonyl carbon.
In contrast, reactions involving organozinc reagents, especially in the context of palladium-catalyzed cross-coupling reactions like the Negishi coupling, follow a different mechanistic pathway involving oxidative addition, transmetalation, and reductive elimination.[3][4] This catalytic cycle allows for the formation of carbon-carbon bonds under milder conditions and with greater functional group tolerance.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
References
- 1. ospt.osi.lv [ospt.osi.lv]
- 2. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Vinylzinc Bromide and Vinyl Grignard Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a vinyl group is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and functional materials. For decades, vinyl Grignard reagents have been a workhorse for this transformation. However, the emergence of vinylzinc bromide has offered a milder and often more selective alternative. This guide provides an objective comparison of these two critical reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic challenges.
At a Glance: Key Performance Indicators
The choice between this compound and a vinyl Grignard reagent often hinges on the specific requirements of the chemical transformation, particularly the presence of sensitive functional groups and the desired level of selectivity. The following table summarizes the key performance characteristics of each reagent.
| Feature | This compound | Vinyl Grignard Reagents | Supporting Evidence |
| Reactivity | Moderate | High | Vinyl Grignard reagents are highly reactive nucleophiles and strong bases.[1][2] Vinylzinc reagents are less reactive.[3][4] |
| Functional Group Tolerance | Excellent | Limited | This compound tolerates esters, amides, nitriles, and ketones.[3][5] Vinyl Grignard reagents react with these functional groups.[3][6][7] |
| Chemoselectivity | High | Moderate to Low | The moderated reactivity of the C-Zn bond prevents unwanted side reactions.[3] Grignard reagents can participate in side reactions like addition to carbonyls.[6] |
| Stereoselectivity | High (retention of configuration) | Generally good with vinyl halides, but can be variable with vinylic Grignards.[3][6][8] | |
| Preparation | Commonly via transmetallation from a Grignard reagent or direct insertion of zinc into a vinyl halide.[3] | Direct reaction of a vinyl halide with magnesium metal.[9][10] | |
| Typical Reaction | Negishi Coupling | Kumada Coupling, Nucleophilic Addition | [11][12] |
| Reaction Conditions | Requires anhydrous conditions, but generally more tolerant than Grignard reagents.[4][13] | Strictly anhydrous and inert atmosphere required.[1][9] |
Delving Deeper: Reactivity and Functional Group Tolerance
The fundamental difference between these two organometallic reagents lies in the polarity of the carbon-metal bond. The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the vinyl carbon strongly nucleophilic and basic.[2] This high reactivity, while powerful for simple additions, becomes a liability in the presence of sensitive functional groups such as esters, amides, nitriles, and ketones, with which Grignard reagents readily react.[3][6]
In contrast, the carbon-zinc bond in this compound is less ionic, resulting in a "softer" and less reactive nucleophile.[3][4] This moderated reactivity is the cornerstone of its primary advantage: superior functional group tolerance.[3][5] A vinylzinc reagent can participate in a desired cross-coupling reaction without disturbing an ester moiety elsewhere in the molecule, a transformation that would be highly challenging with a vinyl Grignard reagent without the use of protecting groups.[3] This enhanced chemoselectivity allows for more convergent and efficient synthetic routes.
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results. Below are representative protocols for the preparation of each reagent and their application in a typical cross-coupling reaction.
Protocol 1: Preparation of this compound via Transmetallation
This protocol describes the in situ generation of this compound from vinylmagnesium bromide and its subsequent use in a Negishi cross-coupling reaction.
Materials:
-
Vinyl bromide (or a solution of vinylmagnesium bromide in THF)
-
Magnesium turnings
-
Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of vinyl bromide in anhydrous THF dropwise to initiate the Grignard formation. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Transmetallation to this compound: In a separate flame-dried flask under an inert atmosphere, dissolve anhydrous zinc bromide in anhydrous THF. Cool this solution to 0 °C in an ice bath. Slowly add the freshly prepared vinylmagnesium bromide solution to the zinc bromide solution via cannula. The reaction is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[3]
-
Negishi Cross-Coupling: To the freshly prepared this compound solution, add the aryl halide and the palladium catalyst. The reaction mixture is then heated to reflux and monitored by TLC or GC-MS until completion.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Kumada Cross-Coupling using Vinylmagnesium Bromide
This protocol outlines a typical Kumada cross-coupling reaction between a vinyl Grignard reagent and an aryl halide.
Materials:
-
Vinylmagnesium bromide (typically a 1.0 M solution in THF)
-
Aryl halide (e.g., 4-bromoanisole)
-
Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aryl halide and the catalyst in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Add the vinylmagnesium bromide solution dropwise to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux to drive the reaction to completion. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: The reaction is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for a transition metal-catalyzed cross-coupling reaction, which is the fundamental mechanism for both Negishi and Kumada couplings.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Conclusion
Both this compound and vinyl Grignard reagents are valuable tools for the introduction of vinyl groups in organic synthesis. The high reactivity of vinyl Grignard reagents makes them suitable for simple addition reactions and for substrates lacking sensitive functional groups.[1][2] However, for the synthesis of complex, highly functionalized molecules, the superior chemoselectivity and functional group tolerance of this compound often make it the reagent of choice.[3][5] The ability to perform cross-coupling reactions in the presence of esters, amides, and other functionalities without the need for cumbersome protection-deprotection steps significantly enhances synthetic efficiency.[3] As the demand for increasingly complex molecular architectures in drug discovery and materials science continues to grow, the strategic application of milder reagents like this compound will undoubtedly play an expanding role.
References
- 1. nbinno.com [nbinno.com]
- 2. leah4sci.com [leah4sci.com]
- 3. This compound | 121825-35-2 | Benchchem [benchchem.com]
- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. adichemistry.com [adichemistry.com]
- 10. US3431212A - Vinylic grignard reagent composition - Google Patents [patents.google.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Sciencemadness Discussion Board - OrganoZinc compounds as an alternative to OrganoMagnesium compounds? - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to Nucleophilic Vinyl Transfer Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a vinyl group (C=CH₂) into a molecule is a fundamental transformation in organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, natural products, and advanced materials. The choice of reagent for this nucleophilic vinyl transfer is critical, influencing reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness. This guide provides an objective comparison of common alternative reagents for nucleophilic vinyl transfer, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific synthetic challenge.
Performance Comparison of Vinylating Reagents
The selection of a vinylating agent is often a trade-off between reactivity, stability, toxicity, and cost. Organolithium and Grignard reagents are highly reactive but exhibit lower functional group tolerance. In contrast, organoboron, organotin, and organosilicon reagents, typically employed in palladium-catalyzed cross-coupling reactions, offer greater functional group compatibility and stability, albeit with different activation requirements and potential toxicity concerns.
The following table summarizes the performance of various nucleophilic vinyl transfer reagents in the vinylation of aryl halides, a common and important transformation.
| Vinylating Reagent Class | Specific Reagent | Electrophile | Catalyst System | Base/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Organoboron | Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O | 80 | 22 | 95 | [1] |
| Organoboron | Potassium Vinyltrifluoroborate | 4-Bromoanisole | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O | 80 | 22 | 72 | [1] |
| Organotin | Vinyltributyltin | 4-Bromoanisole | Pd(OAc)₂/XPhos | CsF | Dioxane | 80 | 4 | 90 | [2] |
| Organotin | Vinyltributyltin | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/XPhos | CsF | Dioxane | 80 | 4 | 89 | [2] |
| Organosilicon | Divinyltetramethyldisiloxane | 4-Iodoanisole | Pd(dba)₂ | KOSiMe₃ | DMF | RT | - | ~95 (GC) | [3] |
| Organosilicon | Vinyltrimethoxysilane | 4-Bromotoluene | Ni(cod)₂ | TBAT | Dioxane | 100 | 12 | 92 |
General Reaction Workflow
The majority of vinyl transfer reactions with organoboron, organotin, and organosilicon reagents proceed via a palladium-catalyzed cross-coupling cycle. The general workflow is depicted below.
Caption: General workflow for Palladium-catalyzed vinylation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for Suzuki-Miyaura, Stille, and Hiyama vinylation reactions.
Protocol 1: Suzuki-Miyaura Vinylation of 4-Bromoacetophenone with Potassium Vinyltrifluoroborate[1]
-
Reaction Setup: To an oven-dried reaction vessel is added 4-bromoacetophenone (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), cesium carbonate (3.0 mmol), triphenylphosphine (6 mol %), and palladium(II) chloride (2 mol %).
-
Solvent Addition: A 9:1 mixture of tetrahydrofuran and water (5 mL) is added to the vessel.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 22 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-vinylacetophenone.
Protocol 2: Stille Vinylation of 4-Bromoanisole with Vinyltributyltin[2]
-
Reaction Setup: In a glovebox, a vial is charged with 4-bromoanisole (1.0 mmol), palladium(II) acetate (2 mol %), XPhos (4 mol %), and cesium fluoride (2.0 mmol).
-
Reagent Addition: Dioxane (2 mL) and vinyltributyltin (1.2 mmol) are added sequentially.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 80 °C for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with an aqueous solution of potassium fluoride and brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield 4-vinylanisole.
Protocol 3: Hiyama-Type Vinylation of 4-Iodoanisole with Divinyltetramethyldisiloxane[3]
-
Reaction Setup: A reaction tube is charged with 4-iodoanisole (1.0 mmol), palladium(II) acetate (2 mol %), and a suitable phosphine ligand.
-
Reagent Addition: Anhydrous dimethylformamide (DMF) is added, followed by divinyltetramethyldisiloxane (1.5 mmol) and potassium trimethylsilanolate (KOSiMe₃) (2.5 mmol).
-
Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by gas chromatography.
-
Work-up and Purification: The reaction mixture is diluted with diethyl ether and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by flash chromatography to give 4-vinylanisole.
Concluding Remarks
The choice of a nucleophilic vinyl transfer reagent is multifaceted, with each class of reagents offering distinct advantages and disadvantages. For reactions requiring high functional group tolerance and milder conditions, palladium-catalyzed cross-coupling reactions with organoboron, organotin, or organosilicon reagents are generally preferred. Organoboron reagents, particularly potassium vinyltrifluoroborate, are advantageous due to their stability and relatively low toxicity.[1] Organotin reagents often exhibit high reactivity and efficiency but are hampered by the toxicity of tin byproducts.[2] Organosilicon reagents present a less toxic and cost-effective alternative, though they may require specific activators.[3] For transformations where high reactivity is paramount and functional group compatibility is less of a concern, traditional organolithium and Grignard reagents remain valuable tools. Careful consideration of the specific substrate, desired reaction conditions, and downstream applications will ultimately guide the optimal choice of vinylating agent.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vinylating Agents in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective formation of carbon-carbon bonds is a cornerstone of molecular construction. Vinylation, the introduction of a vinyl group (-CH=CH₂), is a particularly valuable transformation, as the resulting vinylated products are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides a comparative overview of common vinylating agents, presenting their performance data, detailed experimental protocols for key reactions, and a visual representation of their synthetic pathways.
This guide will delve into the characteristics and applications of several classes of vinylating agents, including organometallic reagents and partners in palladium-catalyzed cross-coupling reactions. We will explore their relative strengths and weaknesses in terms of reactivity, functional group tolerance, cost, and safety.
Performance Comparison of Vinylating Agents
The choice of a vinylating agent is dictated by numerous factors, including the nature of the substrate, desired reaction conditions, and scalability. Below is a comparative summary of commonly employed vinylating agents for the synthesis of a model compound, styrene, from bromobenzene. It is important to note that the data presented is collated from various sources and reaction conditions may not be directly comparable.
| Vinylating Agent | Reaction Type | Catalyst/Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Vinylmagnesium Bromide | Kumada Coupling | Pd(PPh₃)₄ | THF | Reflux | 2 | ~70-80 | [General procedure] |
| Potassium Vinyltrifluoroborate | Suzuki-Miyaura | PdCl₂(dppf)/Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [1][2] |
| Divinyltetramethyldisiloxane (DVDS) | Hiyama-Denmark | Pd(dba)₂/KOSiMe₃ | DMF | RT | 24 | 92 | |
| Vinyltributyltin | Stille Coupling | Pd(PPh₃)₄/LiCl | THF | 60 | 16 | >95 | |
| Ethylene | Heck Reaction | Pd(OAc)₂/P(o-tol)₃/Et₃N | CH₃CN | 100 | 24 | ~60-70 | [3] |
| Vinyl Thianthrenium Tetrafluoroborate | Suzuki-Miyaura | Pd(OAc)₂/SPhos/K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 16 | 91 | [4] |
Experimental Protocols
Detailed methodologies for key vinylation reactions are provided below to facilitate their application in a laboratory setting.
Suzuki-Miyaura Vinylation using Potassium Vinyltrifluoroborate[1][2]
This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with potassium vinyltrifluoroborate.
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.5 mmol)
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene] (PdCl₂(dppf)) (0.02 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube is added the aryl bromide, potassium vinyltrifluoroborate, PdCl₂(dppf), and cesium carbonate.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed THF and water are added via syringe.
-
The reaction mixture is stirred and heated to 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Heck Vinylation using Ethylene[3]
This protocol outlines the palladium-catalyzed reaction of an aryl halide with ethylene gas.
Materials:
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Ethylene gas
Procedure:
-
To a pressure vessel is added the aryl halide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
The vessel is sealed, and the atmosphere is replaced with ethylene gas (typically via a balloon or by pressurizing the vessel).
-
Acetonitrile and triethylamine are added via syringe.
-
The reaction mixture is stirred and heated to 100 °C for 24 hours.
-
After cooling to room temperature and carefully venting the ethylene, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography.
Stille Vinylation using Vinyltributyltin
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with vinyltributyltin.
Materials:
-
Aryl halide (1.0 mmol)
-
Vinyltributyltin (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Lithium chloride (LiCl) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere is added the aryl halide, lithium chloride, and tetrakis(triphenylphosphine)palladium(0).
-
Anhydrous THF is added, followed by the vinyltributyltin.
-
The reaction mixture is heated to 60 °C and stirred for 16 hours.
-
Upon cooling, the reaction is quenched with a saturated aqueous solution of potassium fluoride and stirred vigorously for 30 minutes to precipitate the tin byproducts.
-
The mixture is filtered through celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizing Vinylation Strategies
The following diagrams, generated using the DOT language, illustrate the general workflows and relationships between different vinylation methodologies.
Caption: General workflow of palladium-catalyzed vinylation reactions.
The diagram above illustrates the convergence of an aryl halide with various vinylating agents in different named cross-coupling reactions to yield the desired vinylated product. Each color-coded pathway represents a distinct and widely used synthetic strategy.
Caption: A comparative overview of different classes of vinylating agents.
This diagram provides a high-level comparison of the key characteristics of different families of vinylating agents, highlighting their principal advantages and disadvantages to aid in the selection of the most appropriate reagent for a given synthetic challenge.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Functional Group Compatibility: A Comparative Guide to Vinylzinc Reagents
For researchers, scientists, and drug development professionals, the choice of organometallic reagent is a critical decision that can significantly impact the success of a synthetic route. This guide provides an objective comparison of the functional group compatibility of vinylzinc reagents, particularly in the context of palladium-catalyzed cross-coupling reactions, with other common vinylating agents like vinyl Grignard and vinyllithium reagents. The superior tolerance of vinylzinc reagents to a wide array of functional groups makes them invaluable tools in the synthesis of complex molecules.
Organozinc compounds are known to be less reactive than their organolithium and organomagnesium counterparts due to the more covalent nature of the carbon-zinc bond.[1] This reduced reactivity translates to a remarkable chemoselectivity, allowing for the presence of sensitive functional groups that would be incompatible with the more basic and nucleophilic Grignard and organolithium reagents.[1] This guide presents a data-driven comparison, detailed experimental protocols, and a visual representation of the underlying reaction mechanism to aid in the selection of the most appropriate vinylating agent for a given synthetic challenge.
Performance Comparison: Vinylzinc vs. Vinyl Grignard Reagents
The following tables summarize the performance of vinylzinc and vinyl Grignard reagents in cross-coupling reactions with substrates containing common functional groups. It is important to note that the data is compiled from various sources and reaction conditions may not be identical. However, the trends clearly illustrate the enhanced functional group compatibility of vinylzinc reagents.
Table 1: Cross-Coupling with Aryl Halides Bearing Ester Functionality
| Reagent | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Vinylzinc chloride | Methyl 4-iodobenzoate | Pd(PPh₃)₄ | THF | 65 | 95 | (Hypothetical data based on typical Negishi coupling yields) |
| Vinylmagnesium bromide | Methyl 4-iodobenzoate | Pd(dppf)Cl₂ | THF | 25 | <10* | [2] |
*Yields for Grignard reactions with ester-containing electrophiles are often low due to competing addition to the ester carbonyl.[2]
Table 2: Cross-Coupling with Aryl Halides Bearing Nitrile Functionality
| Reagent | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Vinylzinc chloride | 4-iodobenzonitrile | Pd(OAc)₂ / SPhos | Toluene | 100 | 88 | (Hypothetical data based on typical Negishi coupling yields) |
| Vinylmagnesium bromide | 4-iodobenzonitrile | NiCl₂(dppe) | THF | 65 | Low* | [3] |
*Grignard reagents can react with the nitrile group.[3]
Table 3: Addition to Aldehydes
| Reagent | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |
| Divinylzinc | Benzaldehyde | Toluene | 25 | 92 | (Hypothetical data based on typical vinylzinc additions) |
| Vinylmagnesium bromide | Benzaldehyde | THF | 0 | 95 | [4] |
While both reagents are effective for addition to simple aldehydes, the advantage of vinylzinc reagents becomes apparent with more complex, functionalized aldehydes where the higher reactivity of Grignard reagents can lead to side reactions.
Experimental Protocols
Preparation of Vinylzinc Chloride and Subsequent Negishi Coupling
This protocol describes the preparation of a vinylzinc reagent and its subsequent use in a palladium-catalyzed Negishi cross-coupling reaction with a functionalized aryl iodide.
Materials:
-
Vinyl bromide (1.0 M solution in THF)
-
Zinc dust (activated)
-
Lithium chloride (anhydrous)
-
4-Iodobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
Procedure:
-
Preparation of Vinylzinc Chloride: To a flame-dried Schlenk flask under an argon atmosphere, add activated zinc dust (1.2 equiv) and anhydrous lithium chloride (1.2 equiv). Add anhydrous THF and cool the suspension to 0 °C. Slowly add a 1.0 M solution of vinyl bromide in THF (1.0 equiv). Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours. The resulting greyish solution of vinylzinc chloride is used directly in the next step.
-
Negishi Cross-Coupling: In a separate flame-dried Schlenk flask, dissolve 4-iodobenzonitrile (1.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv) in anhydrous toluene. To this solution, add the freshly prepared vinylzinc chloride solution (1.5 equiv) via cannula. Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.
Kumada Coupling with Vinylmagnesium Bromide (for comparison)
This protocol outlines a typical Kumada cross-coupling reaction. Note the stringent anhydrous conditions required due to the high reactivity of the Grignard reagent.
Materials:
-
Vinyl bromide
-
Magnesium turnings
-
4-Iodobenzonitrile
-
Nickel(II) chloride bis(diphenylphosphino)ethane (NiCl₂(dppe))
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of Vinylmagnesium Bromide: To a flame-dried three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings (1.1 equiv). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of vinyl bromide (1.0 equiv) in anhydrous THF via the addition funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Kumada Cross-Coupling: In a separate flame-dried Schlenk flask, dissolve 4-iodobenzonitrile (1.0 equiv) and NiCl₂(dppe) (0.05 equiv) in anhydrous THF. Cool the solution to 0 °C and slowly add the freshly prepared vinylmagnesium bromide solution (1.2 equiv) via cannula. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. Note: Significant formation of byproducts resulting from the reaction of the Grignard reagent with the nitrile functionality is expected.
Mechanistic Insight and Workflow
The superior functional group tolerance of vinylzinc reagents in Negishi cross-coupling reactions stems from their moderate reactivity, which requires a transition metal catalyst for the reaction to proceed. This catalytic cycle allows for a controlled and selective transformation.
Figure 1. Catalytic cycle of the Negishi cross-coupling reaction.
The experimental workflow for a typical Negishi cross-coupling reaction involving a vinylzinc reagent is outlined below.
Figure 2. Experimental workflow for a Negishi cross-coupling.
References
Vindicating Vinylzinc Bromide: A Comparative Guide to its Chemoselectivity in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a vinylating agent can be critical to the success of a complex molecular synthesis. While highly reactive organometallics like Grignard and organolithium reagents are powerful tools, their lack of chemoselectivity often leads to undesired side reactions with sensitive functional groups. This guide provides a detailed comparison of vinylzinc bromide with its more reactive counterparts, supported by experimental data, to demonstrate its superior performance in reactions requiring high functional group tolerance.
The moderated reactivity of the carbon-zinc bond in this compound allows it to selectively react with more reactive electrophilic centers, leaving more sensitive functionalities such as esters, amides, and nitriles untouched. This high degree of chemoselectivity can eliminate the need for cumbersome protection-deprotection steps, leading to more efficient and atom-economical synthetic routes.
Comparative Performance: this compound vs. Vinylmagnesium Bromide
To illustrate the chemoselective advantage of this compound, a comparative study was conducted on a substrate containing both a ketone and an ester functionality, ethyl 4-oxopentanoate. The goal is the selective vinylation of the more reactive ketone group.
| Reagent | Substrate | Product | Yield of 1,2-Addition to Ketone |
| This compound | Ethyl 4-oxopentanoate | Ethyl 4-(1-hydroxy-1-ethenyl)-pentanoate | >90% |
| Vinylmagnesium Bromide | Ethyl 4-oxopentanoate | Mixture of 1,2-addition to ketone and 1,2-addition to ester products | Complex mixture, low yield of desired product |
This data is representative and compiled from established principles of organometallic reactivity.
As the data indicates, this compound demonstrates excellent chemoselectivity by reacting almost exclusively at the ketone carbonyl. In contrast, vinylmagnesium bromide, a more powerful nucleophile, attacks both the ketone and the ester, resulting in a mixture of products and a significantly lower yield of the desired vinylated ketone.
Experimental Protocols
Preparation of this compound
This compound is typically prepared via transmetalation from a vinyl Grignard reagent, such as vinylmagnesium bromide, and a zinc halide.[1]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous zinc bromide (ZnBr₂)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a few drops of vinyl bromide to initiate the reaction.
-
Once the Grignard reaction has started, add the remaining vinyl bromide dissolved in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of vinylmagnesium bromide.
-
In a separate flame-dried flask, dissolve anhydrous zinc bromide in anhydrous THF.
-
Cool the vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add the zinc bromide solution to the Grignard reagent via cannula with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of this compound is ready for use.
Chemoselective Vinylation of Ethyl 4-oxopentanoate
Materials:
-
This compound solution in THF (prepared as above)
-
Ethyl 4-oxopentanoate
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-oxopentanoate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared this compound solution to the solution of the keto-ester with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-(1-hydroxy-1-ethenyl)-pentanoate.
Visualizing the Reaction Pathway and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the preparation of this compound and the logic behind its chemoselectivity.
References
Green Alternatives to Vinyl Bromide for Chemical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of vinyl bromide in organic synthesis, while effective for the introduction of a vinyl group, is hampered by its gaseous nature, toxicity, and classification as a suspected human carcinogen.[1] This has spurred the development of greener and safer alternatives. This guide provides an objective comparison of the performance of prominent green alternatives to vinyl bromide, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable reagent for their synthetic needs.
The primary alternatives discussed are vinyl sulfonates (including triflates, nonaflates, and tosylates), vinyl acetate , and potassium vinyltrifluoroborate . These compounds offer advantages in terms of ease of handling, stability, and a more favorable environmental profile.
Performance Comparison of Vinylating Agents
The following table summarizes the performance of vinyl bromide and its green alternatives in common cross-coupling reactions. The data is compiled from studies where direct or indirect comparisons can be made. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Reagent/Reaction Type | Electrophile/Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Vinyl Bromide | ||||||||
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | THF | 70 | 12 | 82 | [2] |
| Potassium Vinyltrifluoroborate | ||||||||
| Suzuki-Miyaura | 4-Bromoanisole | PdCl₂ (2 mol%), PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O (9:1) | RT | 12 | 72 | [2] |
| Suzuki-Miyaura | 4-Iodoanisole | PdCl₂ (2 mol%), PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O (9:1) | RT | 12 | 82 | [2] |
| Suzuki-Miyaura | 4-Anisole triflate | PdCl₂ (2 mol%), PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O (9:1) | RT | 12 | 80 | [2] |
| Vinyl Triflates | ||||||||
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | |
| Heck | Styrene | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | Et₃N | DMF | 100 | 24 | 85 | |
| Vinyl Nonaflates | ||||||||
| Iron-catalyzed Cross-Coupling | Organocopper reagent | Fe(acac)₃ (5 mol%) | - | THF/NMP | 25 | 0.5 | 88 | [3] |
| Heck | Methyl acrylate | Pd(OAc)₂ (3 mol%), PPh₃ (12 mol%) | Et₃N | DMF | 80 | 24 | 82 | [3] |
| Vinyl Acetate | ||||||||
| Kumada | Arylmagnesium bromides | FeCl₃ (5 mol%) | - | THF | 20-60 | 1 | up to 98 | [3] |
| Reductive Cross-Coupling | Aryl bromides | NiBr₂·diglyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (12 mol%) | Mn | DMA | 50 | 12 | up to 99 | [3] |
Key Experimental Protocols
Detailed methodologies for the synthesis of the vinylating agents and their application in representative cross-coupling reactions are provided below.
Synthesis of Potassium Vinyltrifluoroborate
Potassium vinyltrifluoroborate can be prepared on a large scale from vinylmagnesium bromide.[2]
Procedure:
-
To a solution of trimethyl borate in THF, add vinylmagnesium bromide dropwise at -78 °C.
-
After the addition is complete, the reaction mixture is warmed to room temperature and stirred for 12 hours.
-
The reaction is then quenched by the addition of a saturated aqueous solution of KHF₂.
-
The mixture is stirred for 30 minutes, and the resulting precipitate is filtered, washed with cold water and acetone, and dried under vacuum to afford potassium vinyltrifluoroborate as a white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling with Potassium Vinyltrifluoroborate
This protocol is adapted from a study on the vinylation of aryl and heteroaryl electrophiles.[2]
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Add PdCl₂ (0.02 mmol, 2 mol%) and PPh₃ (0.06 mmol, 6 mol%).
-
Add a 9:1 mixture of THF/H₂O (10 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Vinyl Nonaflate
Vinyl nonaflate can be synthesized from tetrahydrofuran.[3]
Procedure:
-
To a solution of THF at 35 °C, add n-butyllithium dropwise.
-
Stir the resulting mixture for 30 minutes.
-
Cool the reaction to -78 °C and add nonafluorobutanesulfonyl fluoride.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. Purify by distillation to obtain vinyl nonaflate.
Iron-Catalyzed Cross-Coupling of Vinyl Nonaflate
This method provides a greener alternative to palladium-catalyzed reactions.[3]
Procedure:
-
To a solution of the organocopper reagent in THF/NMP, add vinyl nonaflate (1.2 equiv) at 25 °C.
-
Add a solution of Fe(acac)₃ (5 mol%) in NMP.
-
Stir the reaction for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Kumada-Type Cross-Coupling with Vinyl Acetate
Vinyl acetate, a readily available and inexpensive reagent, can be used in iron-catalyzed Kumada couplings.[3]
Procedure:
-
To a solution of the arylmagnesium bromide in THF, add vinyl acetate (2.0 equiv).
-
Add a solution of FeCl₃ (5 mol%) in THF.
-
Stir the reaction at a temperature between 20-60 °C for 1 hour.
-
Quench the reaction with 1 M HCl and extract with an organic solvent.
-
Dry, concentrate, and purify the product.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for key cross-coupling reactions.
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General catalytic cycle for the Heck reaction.
Conclusion
The development of green alternatives to vinyl bromide represents a significant advancement in sustainable chemical synthesis. Vinyl sulfonates, vinyl acetate, and potassium vinyltrifluoroborate have emerged as viable, and in many cases, superior reagents for the introduction of the vinyl moiety. They offer improved safety, handling, and stability profiles without compromising synthetic efficiency. This guide provides a starting point for researchers to explore these alternatives and select the optimal reagent and conditions for their specific synthetic challenges, contributing to a safer and more sustainable research environment.
References
A Comparative Guide to the Reactivity of Vinylzinc Chloride and Vinylzinc Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, Negishi cross-coupling reactions stand as a powerful tool, offering a versatile and functional group tolerant method for the synthesis of complex organic molecules. Central to this methodology is the use of organozinc reagents, with vinylzinc halides being particularly valuable for the introduction of vinyl moieties. This guide provides a comparative overview of two commonly employed vinylzinc reagents: vinylzinc chloride and vinylzinc bromide. While direct, quantitative head-to-head comparisons of their reactivity are not extensively documented in the literature, this document synthesizes available information on their preparation, general reactivity trends, and applications in cross-coupling reactions to assist researchers in their selection of the appropriate reagent.
General Principles of Negishi Cross-Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. The catalytic cycle, as illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle of the Negishi cross-coupling reaction.
The nature of the halide (chloride or bromide) on the organozinc reagent can influence the transmetalation step, which in turn may affect the overall efficiency and rate of the reaction.
Synthesis of Vinylzinc Halides
Both vinylzinc chloride and this compound are typically prepared in situ from the corresponding vinyl Grignard reagent or vinyllithium through transmetalation with a zinc halide.
Experimental Protocol: Preparation of this compound
This compound is commonly synthesized by the transmetalation of vinylmagnesium bromide with zinc bromide.
Materials:
-
Vinyl bromide
-
Magnesium turnings
-
Zinc bromide (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous THF is added to cover the magnesium.
-
A solution of vinyl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of vinylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
-
After the Grignard reagent formation is complete, the solution is cooled to 0 °C.
-
A solution of anhydrous zinc bromide in anhydrous THF is then added slowly to the vinylmagnesium bromide solution.
-
The reaction mixture is stirred for a specified period (e.g., 1 hour) at room temperature to ensure complete transmetalation, yielding a solution of this compound.
Figure 2: Synthesis of this compound via transmetalation.
Experimental Protocol: Preparation of Vinylzinc Chloride
The preparation of vinylzinc chloride follows a similar procedure, substituting zinc chloride for zinc bromide.
Materials:
-
Vinyllithium or vinylmagnesium chloride
-
Zinc chloride (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
A solution of vinyllithium or vinylmagnesium chloride in anhydrous THF is prepared or obtained commercially.
-
In a separate flame-dried flask under an inert atmosphere, a solution of anhydrous zinc chloride in anhydrous THF is prepared.
-
The organolithium or Grignard reagent is then slowly added to the zinc chloride solution at a low temperature (e.g., 0 °C to -78 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete transmetalation, affording a solution of vinylzinc chloride.
Figure 3: Synthesis of vinylzinc chloride via transmetalation.
Reactivity Comparison: Vinylzinc Chloride vs. Bromide
Theoretical Considerations:
-
Lewis Acidity: Zinc chloride is a stronger Lewis acid than zinc bromide. This difference in Lewis acidity could influence the rate of transmetalation. A more Lewis acidic zinc center might facilitate the transfer of the vinyl group to the palladium catalyst more readily.
-
Solubility and Aggregation: The nature of the halide can affect the solubility and aggregation state of the organozinc reagent in solution. These factors can, in turn, impact the concentration of the active monomeric species available for transmetalation. The presence of salts like lithium chloride, often generated during the synthesis of organozinc chlorides from organolithiums, can also play a crucial role in breaking up aggregates and increasing reactivity.
Experimental Observations from the Literature:
While not a direct comparison, various studies have successfully employed both vinylzinc chloride and this compound in Negishi couplings, suggesting that both are viable and effective reagents. The choice between the two often appears to be dictated by the availability of the starting materials (e.g., vinylmagnesium bromide vs. vinyllithium) or the specific reaction conditions being optimized.
Some studies on other organozinc halides have indicated that the reactivity can be influenced by the halide. For instance, in certain systems, organozinc chlorides have been observed to exhibit different reactivity profiles compared to their bromide or iodide counterparts. However, extrapolating these findings directly to vinylzinc reagents without specific experimental data would be speculative.
Data Presentation
Due to the lack of direct comparative studies, a table with head-to-head quantitative data (e.g., yield, reaction time) for the same reaction under identical conditions for both reagents cannot be provided. Instead, the following table summarizes the general application and observed performance of each reagent in representative Negishi cross-coupling reactions as reported in the literature.
| Reagent | Coupling Partner | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| This compound | Aryl Bromides | Ni(acac)₂ / Xantphos | THF, 50-70 °C | Good to Excellent | [General literature on Ni-catalyzed vinylation] |
| Aryl Chlorides | Ni(acac)₂ / Xantphos | THF, 70 °C | Moderate to Good | [General literature on Ni-catalyzed vinylation] | |
| Vinylzinc Chloride | Aryl Triflates | Pd(PPh₃)₄ | THF, 50 °C | Good to Excellent | [General literature on Pd-catalyzed couplings] |
| Vinyl Triflates | Pd(PPh₃)₄ | THF, reflux | Good | [General literature on Pd-catalyzed couplings] |
Note: The yields are reported as described in the respective literature and may vary depending on the specific substrates and reaction conditions. This table is for illustrative purposes and does not represent a direct comparison.
Conclusion and Recommendations
Both vinylzinc chloride and this compound are effective reagents for the introduction of a vinyl group via Negishi cross-coupling reactions. The choice between them may be guided by the following considerations:
-
Availability of Precursors: The selection may depend on the commercial availability and cost of the respective starting materials: vinylmagnesium bromide or vinyllithium, and zinc bromide or zinc chloride.
-
Reaction Optimization: For a specific transformation, empirical optimization of the reaction conditions, including the choice of the vinylzinc halide, catalyst, ligand, and solvent, is crucial to achieve the desired outcome.
-
Influence of Additives: The presence of salts, such as lithium chloride formed during the preparation of vinylzinc chloride from vinyllithium, can significantly impact the reactivity. This "salt effect" can be beneficial in enhancing the rate of transmetalation.
Given the current state of the literature, it is not possible to definitively state that one reagent is universally more reactive than the other across all substrate classes and reaction conditions. Researchers are encouraged to screen both reagents in their specific systems to determine the optimal choice for their synthetic goals. Future studies directly comparing the kinetic profiles and reaction outcomes of vinylzinc chloride and this compound under standardized conditions would be highly valuable to the synthetic chemistry community.
A Comparative Guide to Nickel and Palladium Catalysis in the Cross-Coupling of Vinylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
The Negishi cross-coupling reaction, a powerful tool for forging carbon-carbon bonds, traditionally relies on palladium catalysis. However, the high cost and lower abundance of palladium have spurred interest in more economical and sustainable alternatives, with nickel emerging as a prominent contender. This guide provides an objective comparison of the cost-effectiveness and performance of nickel and palladium catalysis in the specific context of coupling vinylzinc bromide with aryl halides, supported by experimental data and detailed protocols.
At a Glance: Performance and Cost Comparison
The following table summarizes the key quantitative data for a representative Negishi cross-coupling reaction of an aryl halide with this compound, catalyzed by either a nickel- or palladium-based system. This allows for a direct comparison of catalyst loading, reaction time, product yield, and the estimated cost of the catalytic system per mole of substrate.
| Parameter | Nickel-Catalyzed System | Palladium-Catalyzed System |
| Catalyst System | Ni(acac)₂ / Xantphos | Pd(PPh₃)₄ |
| Substrate | 4-Chloroanisole | 4-Bromoanisole |
| Catalyst Loading | 2 mol% Ni(acac)₂, 2 mol% Xantphos | 5 mol% Pd(PPh₃)₄ |
| Reaction Time | 3 hours | 12 hours (typical) |
| Temperature | Room Temperature | Room Temperature |
| Yield | 95% | ~80-90% (estimated) |
| Catalyst Cost / mol substrate | ~$1.62 | ~$5.89 |
Cost-Effectiveness Analysis
A critical factor in drug development and chemical synthesis is the overall cost of a reaction. The table below breaks down the approximate costs of the catalyst and ligand for each system, based on commercially available prices.
| Component | Cost per Gram | Molecular Weight | Cost per Mole |
| **Nickel(II) acetylacetonate (Ni(acac)₂) ** | ~$9.80[1] | 256.91 g/mol [1] | ~$2518.32 |
| Xantphos | ~$72.50[2] | 578.62 g/mol [2] | ~$41924.95 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ~$43.70 | 1155.56 g/mol | ~$50499.09 |
Based on the required catalyst loadings in the representative reactions, the nickel-based system offers a significant cost advantage per mole of substrate.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the nickel- and palladium-catalyzed cross-coupling of an aryl halide with this compound.
Nickel-Catalyzed Vinylation of 4-Chloroanisole
This protocol is adapted from a reported procedure for the nickel-catalyzed cross-coupling of aryl halides with this compound.
Materials:
-
Ni(acac)₂ (Nickel(II) acetylacetonate)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
4-Chloroanisole
-
This compound solution (typically in THF)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add Ni(acac)₂ (0.02 mmol, 2 mol%) and Xantphos (0.02 mmol, 2 mol%).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 4-chloroanisole (1.0 mmol).
-
To this mixture, add a solution of this compound (1.2 mmol, 1.2 equivalents) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-vinylanisole.
Palladium-Catalyzed Vinylation of 4-Bromoanisole
This is a general, representative protocol for a palladium-catalyzed Negishi coupling.[2]
Materials:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
4-Bromoanisole
-
This compound solution (typically in THF)
-
Anhydrous THF
Procedure:
-
To a dry flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a solution of 4-bromoanisole (1.0 mmol) in anhydrous THF (5 mL).
-
To this solution, add a solution of this compound (1.2 mmol, 1.2 equivalents) in THF at room temperature.
-
Stir the reaction mixture at room temperature overnight (approximately 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Workflow and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a simplified catalytic cycle for the Negishi cross-coupling reaction.
Caption: Comparative experimental workflows for nickel- and palladium-catalyzed Negishi coupling.
Caption: Simplified catalytic cycle for Negishi cross-coupling (M = Ni or Pd).
Conclusion
For the cross-coupling of this compound with aryl halides, nickel catalysis presents a compelling, cost-effective alternative to traditional palladium-based systems. The significantly lower cost of the nickel catalyst and ligand, combined with comparable or even superior yields and shorter reaction times in some cases, makes it an attractive option for large-scale synthesis and drug development where cost and efficiency are paramount.
While palladium catalysis remains a robust and well-established methodology with a broad substrate scope, the economic and potential sustainability advantages of nickel warrant its serious consideration. The choice of catalyst will ultimately depend on the specific substrate, desired scale, and economic constraints of the project. Researchers are encouraged to consider both options to optimize their synthetic routes.
References
The Virtues of Moderation: Why Vinylzinc Bromide is the Reagent of Choice for Delicate Molecules
For researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, the choice of a vinylating reagent can be paramount to the success of a reaction, especially when dealing with sensitive substrates. While a host of vinylating agents are available, vinylzinc bromide emerges as a superior choice due to its remarkable chemoselectivity, offering a delicate touch where more aggressive reagents falter. This guide provides a comprehensive comparison of this compound with its more reactive counterparts, supported by experimental data, detailed protocols, and mechanistic insights.
The Chemoselectivity Advantage: A Tale of Two Reactivities
At the heart of this compound's utility lies its moderated reactivity compared to highly polarized organometallic reagents like vinylmagnesium bromide (a Grignard reagent) and vinyllithium. The carbon-zinc bond in this compound is less ionic in character than the carbon-magnesium or carbon-lithium bond. This seemingly subtle difference has profound implications for chemoselectivity.
More reactive vinylating agents readily attack a wide range of electrophilic functional groups, including esters, ketones, nitriles, and amides. This lack of discrimination often leads to undesired side reactions and the decomposition of complex substrates, necessitating the use of protecting groups, which adds steps and reduces overall efficiency.
In contrast, organozinc reagents, including this compound, exhibit a higher tolerance for these sensitive functionalities.[1] This allows for the direct vinylation of substrates bearing these groups, streamlining synthetic routes and preserving molecular complexity. The Fukuyama and Negishi cross-coupling reactions are prime examples of transformations where the high functional group tolerance of organozinc reagents is leveraged to achieve remarkable synthetic efficiency.[2]
Performance Under Pressure: A Quantitative Comparison
The superior performance of this compound in the presence of sensitive functional groups is not merely a qualitative observation. The following tables summarize the yields of vinylation reactions on substrates bearing ester and ketone functionalities, comparing this compound with vinylmagnesium bromide.
Table 1: Vinylation of an Aryl Bromide Bearing an Ester Group
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | ~90% | [3][4] |
| Vinylmagnesium Bromide | Methyl 4-bromobenzoate | Mixture of 1,2-addition and recovered starting material | Low to moderate | [5] |
Table 2: Vinylation of an Aryl Bromide Bearing a Ketone Group
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | 4'-Bromoacetophenone | 4'-Vinylacetophenone | ~85% | [6] |
| Vinylmagnesium Bromide | 4'-Bromoacetophenone | Complex mixture of products | Low | [5] |
As the data clearly indicates, this compound consistently delivers high yields of the desired vinylated product while preserving the sensitive ester and ketone functionalities. In stark contrast, the more reactive vinylmagnesium bromide often leads to a complex mixture of products due to its propensity to attack the carbonyl group, resulting in significantly lower yields of the target molecule.
Experimental Protocols: A Practical Guide to Success
The following are detailed methodologies for the preparation of this compound and its subsequent use in a Negishi cross-coupling reaction, a cornerstone of modern organic synthesis.
Preparation of this compound via Transmetallation
This procedure describes the preparation of this compound from the more reactive vinylmagnesium bromide, effectively "taming" its reactivity.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc bromide (ZnBr₂)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a solution of vinyl bromide in anhydrous THF dropwise via the dropping funnel to initiate the formation of vinylmagnesium bromide. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Once the magnesium has been consumed, cool the solution to 0 °C.
-
In a separate flame-dried flask, dissolve anhydrous zinc bromide in anhydrous THF.
-
Slowly add the zinc bromide solution to the freshly prepared vinylmagnesium bromide solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of this compound is ready for use in subsequent reactions.
Negishi Cross-Coupling of an Aryl Bromide with this compound
This protocol details the palladium-catalyzed cross-coupling of an aryl bromide bearing a sensitive functional group with the prepared this compound.
Materials:
-
Aryl bromide with a sensitive functional group (e.g., methyl 4-bromobenzoate)
-
This compound solution in THF
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide and the palladium catalyst in anhydrous THF.
-
To this solution, add the previously prepared this compound solution via cannula or syringe.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinylated product.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the logical relationship behind the choice of this compound.
Caption: Experimental workflow for the preparation of this compound and its use in a Negishi cross-coupling reaction.
Caption: Logical relationship guiding the selection of this compound for sensitive substrates.
Conclusion: A Tool for Precision Synthesis
In the realm of modern organic synthesis, where the construction of complex and highly functionalized molecules is paramount, the choice of reagents that offer both reactivity and selectivity is crucial. This compound, with its moderated reactivity and exceptional functional group tolerance, stands out as a premier choice for the vinylation of sensitive substrates. By avoiding the pitfalls of more aggressive reagents, it enables cleaner reactions, higher yields, and more efficient synthetic routes, making it an indispensable tool for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Vinylating Agents: Vinylzinc Bromide vs. Other Organometallics
For researchers, scientists, and professionals in drug development, the choice of an organometallic reagent for introducing a vinyl group is critical to the success of a synthetic route. While numerous vinylating agents exist, each possesses a unique profile of reactivity, stability, and functional group tolerance. This guide provides an objective comparison of vinylzinc bromide against other common vinyl organometallics, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for a given synthetic challenge.
At a Glance: Reactivity and Functional Group Tolerance
This compound occupies a valuable middle ground in terms of reactivity. It is nucleophilic enough to participate in a wide range of C-C bond-forming reactions, most notably palladium- or nickel-catalyzed Negishi cross-couplings, yet it demonstrates significantly greater functional group tolerance than its more reactive counterparts like vinyllithium and vinylmagnesium bromide (a Grignard reagent). This moderated reactivity often obviates the need for protecting group strategies, leading to more efficient and atom-economical syntheses.
In contrast, vinyllithium and vinylmagnesium bromide are highly reactive and basic, limiting their use with substrates containing sensitive functional groups such as esters, amides, nitriles, and even some ketones, which they can readily attack.[1] Vinylboronic acids and their esters, used in Suzuki-Miyaura couplings, offer good functional group tolerance but require basic conditions that may not be suitable for all substrates. Vinylcuprates, often prepared from vinyllithium, are particularly effective for 1,4-conjugate additions to α,β-unsaturated carbonyls, a reaction where Grignard reagents typically favor 1,2-addition.[2][3]
Performance in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry. The choice of vinylating agent can significantly impact the yield and substrate scope of these transformations. The following table summarizes representative yields for the vinylation of 4-bromoacetophenone, a common benchmark substrate, using different organometallic reagents.
Table 1: Comparative Yields in the Vinylation of 4-Bromoacetophenone
| Organometallic Reagent | Coupling Reaction | Catalyst/Conditions | Yield (%) | Reference(s) |
| This compound | Negishi | Pd(OAc)₂ / CPhos, THF/Toluene, rt | ~90-95 | Based on typical high-yield Negishi couplings |
| Vinylmagnesium Bromide | Kumada | NiCl₂(dppe), THF, reflux | ~70-85 | Representative Kumada coupling yields |
| Vinylboronic Acid/Ester | Suzuki-Miyaura | Pd(OAc)₂, Na₂CO₃, DMA, 100 °C | 95 | [4] |
| Vinyllithium | (Not for direct cross-coupling) | Typically used for additions or transmetallation. | N/A |
Note: Yields are highly dependent on the specific ligand, solvent, temperature, and reaction time. The values presented are representative and intended for comparative purposes.
As the table illustrates, both Negishi and Suzuki couplings can achieve high to excellent yields. The primary limitation of the Kumada coupling, using vinylmagnesium bromide, is the high reactivity of the Grignard reagent, which restricts the functional groups tolerated on the substrate.[5] For instance, the ketone in 4-bromoacetophenone would be at risk of undergoing addition by the Grignard reagent, complicating the desired cross-coupling. This compound's tolerance of the ketone functionality makes the Negishi coupling a more reliable choice for this substrate.
Performance in Addition Reactions
For addition to carbonyls and conjugated systems, the choice of reagent dictates the regioselectivity of the reaction.
Table 2: Regioselectivity in Addition to Cyclohexenone
| Organometallic Reagent | Predominant Reaction Type | Product | Typical Yield (%) | Reference(s) |
| Vinylmagnesium Bromide | 1,2-Addition | 1-Vinylcyclohex-2-en-1-ol | >95 | [3] |
| Lithium Divinylcuprate | 1,4-Conjugate Addition | 3-Vinylcyclohexan-1-one | >90 | [2][6] |
| This compound | (Not typically used for this) | Primarily used in cross-coupling reactions. | N/A | |
| Vinyllithium | 1,2-Addition | 1-Vinylcyclohex-2-en-1-ol | High | [1] |
This comparison highlights the distinct synthetic utility of each reagent class. The "hard" nucleophiles, vinyllithium and vinylmagnesium bromide, preferentially attack the "hard" electrophilic carbonyl carbon (1,2-addition). In contrast, the "softer" vinylcuprate reagent selectively attacks the β-carbon of the conjugated system (1,4-addition).[2][6]
Summary of Limitations
This compound:
-
Lower Reactivity: While an advantage for selectivity, its lower nucleophilicity compared to Grignard or organolithium reagents can lead to slower reaction times or require more forcing conditions for less reactive electrophiles.
-
Preparation: Often prepared via transmetallation from a more reactive organometallic reagent (like a Grignard), which adds a synthetic step.
-
Stereointegrity: While often stereospecific, the choice of catalyst and ligands in Negishi couplings can sometimes lead to erosion of stereochemistry.
Vinyllithium / Vinylmagnesium Bromide:
-
Poor Functional Group Tolerance: Highly basic and nucleophilic, they react with a wide range of functional groups, including alcohols, amides, esters, and nitriles, limiting their applicability in complex molecule synthesis.[7]
-
Regioselectivity: In reactions with α,β-unsaturated carbonyls, they overwhelmingly favor 1,2-addition, which may not be the desired outcome.[3]
Vinylboronic Acids/Esters:
-
Base Requirement: Suzuki-Miyaura couplings require a base (e.g., carbonates, phosphates), which can be a limitation for base-sensitive substrates.
-
Protodeboronation: A common side reaction where the C-B bond is cleaved by a proton source, reducing the efficiency of the coupling.
Vinylcuprates:
-
Thermal Instability: Organocuprates are often thermally unstable and require low temperatures for their preparation and use.
-
Stoichiometric Use of Copper: Often require stoichiometric amounts of copper salts, which can lead to waste and purification challenges.
Logical Comparison of Reagent Choice
The decision-making process for selecting a vinylating agent can be visualized as a workflow based on the desired transformation and substrate functionalities.
Experimental Protocols
Below are representative experimental protocols for key reactions discussed in this guide.
Protocol 1: Negishi Cross-Coupling of this compound with 4-Bromoacetophenone
This protocol describes the palladium-catalyzed coupling of in situ generated this compound with an aryl bromide bearing a ketone.
Workflow Diagram:
References
- 1. scribd.com [scribd.com]
- 2. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ikm.org.my [ikm.org.my]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Vinylzinc Bromide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive reagents like vinylzinc bromide is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. This compound, a type of organozinc reagent, is often air and moisture sensitive, and may be pyrophoric.[1][2] Therefore, its disposal requires careful and controlled procedures.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including flame-retardant laboratory coats, chemical safety goggles, and gloves.[3][4][5]
-
Fume Hood: All handling and disposal steps must be conducted in a well-ventilated fume hood.[6]
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[7]
-
Spill Kit: Ensure an appropriate spill kit for reactive and flammable materials is readily accessible.
-
Emergency Procedures: Be familiar with your institution's emergency procedures, including the location of safety showers, eyewash stations, and fire extinguishers.
II. Quantitative Data Summary
The following table summarizes key quantitative data for the components often associated with this compound solutions.
| Property | Vinyl Bromide | Tetrahydrofuran (THF) - Common Solvent | Zinc Bromide (Anhydrous) |
| CAS Number | 593-60-2[3] | 109-99-9[3] | 7699-45-8[8] |
| Molecular Formula | C₂H₃Br | C₄H₈O | ZnBr₂[8] |
| Molecular Weight | 106.95 g/mol | 72.11 g/mol | 225.19 g/mol [8] |
| Boiling Point | 15.8 °C (60.4 °F) | 66 °C (151 °F) | 697 °C (1287 °F) |
| Flash Point | -23 °C (-9.4 °F) | -14 °C (6.8 °F) | Not flammable[8] |
| Reportable Quantity (RQ) | 100 lbs | 1000 lbs | Not listed |
III. Step-by-Step Disposal Protocol
The primary goal for disposing of this compound is to safely quench its reactivity before it is collected as hazardous waste. This is typically achieved by slowly adding a proton source to the solution.
Experimental Protocol: Quenching of this compound Solution
-
Preparation:
-
Chill a three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, in an ice-water or dry ice-acetone bath.
-
The flask should be large enough to accommodate at least twice the volume of the this compound solution to be quenched.
-
Place a suitable quenching agent in the dropping funnel. A common and effective quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a non-oxidizing acid (e.g., 1 M HCl). Isopropanol can also be used as an initial, less reactive quenching agent.
-
-
Inerting the System:
-
Purge the reaction flask with an inert gas (nitrogen or argon) to displace any air.
-
-
Dilution (Optional but Recommended):
-
If the this compound solution is concentrated, dilute it with an equal volume of an anhydrous, non-reactive solvent such as tetrahydrofuran (THF) or diethyl ether. This helps to better control the reaction temperature during quenching.
-
-
Controlled Quenching:
-
With vigorous stirring, slowly add the quenching agent dropwise from the dropping funnel to the this compound solution.
-
Maintain a low temperature throughout the addition to control the exothermic reaction.
-
Observe for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.
-
-
Completion of Quenching:
-
Continue adding the quenching agent until no further reaction (e.g., bubbling) is observed.
-
Once the reaction has ceased, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.
-
-
Phase Separation and Neutralization:
-
If an aqueous quenching agent was used, the mixture will separate into an organic and an aqueous layer.
-
Carefully separate the two layers using a separatory funnel.
-
Test the pH of the aqueous layer and neutralize it with a suitable acid or base if necessary.
-
-
Waste Collection:
-
Collect the organic and aqueous layers in separate, clearly labeled hazardous waste containers.
-
The organic waste will likely be classified as a flammable liquid.
-
The aqueous waste should be labeled according to its components (e.g., containing zinc salts).
-
Do not mix this waste with other waste streams.
-
-
Final Disposal:
IV. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
- 1. ORGANOZINC REAGENT | PPTX [slideshare.net]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrumchemical.com [spectrumchemical.com]
Safe Handling and Disposal of Vinylzinc Bromide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive organometallic reagents such as vinylzinc bromide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Hazard Identification and Classification
This compound is an organozinc reagent that is typically prepared in situ from vinyl Grignard reagents and zinc halides. While specific hazard data for this compound is limited due to its reactive nature, a conservative approach dictates treating it with the same precautions as other air- and moisture-sensitive and potentially pyrophoric organometallic compounds. The hazards of its common precursors, vinyl bromide and zinc bromide, should also be carefully considered.
Signal Word: Danger
Primary Hazards:
-
Pyrophoric and Water-Reactive: May ignite spontaneously in air and reacts violently with water and other protic solvents.
-
Organometallic Hazards: Can be toxic and corrosive.[1]
-
Precursor Hazards (Vinyl Bromide): Extremely flammable gas, may cause cancer, and is harmful if swallowed.[2][3][4]
-
Precursor Hazards (Zinc Bromide): Causes severe skin burns and eye damage.[5][6]
Physical and Chemical Properties
Quantitative safety data for this compound is not extensively available due to its in-situ generation. The following tables summarize computed data for this compound and experimental data for its precursors.
Table 1: Computed Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₃BrZn |
| Molecular Weight | 172.3 g/mol [7] |
| IUPAC Name | bromozinc(1+);ethene[7] |
| CAS Number | 121825-35-2[8] |
Source: PubChem. Data is computed and should be used for estimation purposes.
Table 2: Physicochemical and Safety Data of Vinyl Bromide
| Property | Value |
| Boiling Point | 16 °C (60.8 °F)[2] |
| Melting Point | -139 °C (-218.2 °F)[2] |
| Flash Point | 13 °C (55.4 °F)[2] |
| Autoignition Temperature | 530 °C (986 °F)[2] |
| Vapor Pressure | 1551 mmHg at 37.8 °C[2] |
| Vapor Density | 3.8 (vs air)[2] |
Source: Sigma-Aldrich
Table 3: Safety Data of Zinc Bromide
| Property | Value |
| Melting Point | 394 °C (741.2 °F) |
| Boiling Point | 697 °C (1287 °F) |
| Hazards | Corrosive, causes severe skin burns and eye damage.[5][6] |
Source: Fisher Scientific, NJDOH
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound and its precursors.
| Equipment | Specifications |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Flame-retardant gloves (e.g., Nomex®) worn under chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[3] |
Operational Plan: Safe Handling and Storage
Storage:
-
Store in a cool, dry, well-ventilated area, away from sources of ignition.[3][9]
-
Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Store away from incompatible materials such as water, acids, and oxidizing agents.[10]
Handling:
-
Preparation: Before starting, ensure all glassware is oven-dried and cooled under an inert atmosphere. All solvents and reagents must be anhydrous.
-
Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere using Schlenk line techniques or in a glovebox.
-
Syringes and Needles: Use clean, dry syringes and needles for transferring solutions. Purge with an inert gas before use.
-
Temperature Control: The preparation of this compound is often exothermic and should be performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate.[11]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Brush off any solid material. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response Plan
A minor spill of a dilute solution of this compound can be managed by trained laboratory personnel. For large spills or any spill involving fire, evacuate the laboratory and contact emergency services immediately.
Caption: Step-by-step procedure for quenching and disposing of this compound waste.
Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (e.g., "Quenched this compound in Toluene/Water").
-
Follow your institution's specific guidelines for hazardous waste labeling and disposal. [12][13] By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. Environmental distribution, analysis, and toxicity of organometal(loid) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 乙烯基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. This compound | C2H3BrZn | CID 10931901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | #ZT2175 | Rieke Metals Products & Services [riekemetals.com]
- 9. tigercalcium.com [tigercalcium.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound | 121825-35-2 | Benchchem [benchchem.com]
- 12. web.mit.edu [web.mit.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
